molecular formula C6H6BrClN2O B1445659 5-Bromo-2-chloro-4-ethoxypyrimidine CAS No. 1289005-72-6

5-Bromo-2-chloro-4-ethoxypyrimidine

Cat. No.: B1445659
CAS No.: 1289005-72-6
M. Wt: 237.48 g/mol
InChI Key: JLHYOQWWHLEBDO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-ethoxypyrimidine is a useful research compound. Its molecular formula is C6H6BrClN2O and its molecular weight is 237.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-4-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHYOQWWHLEBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2-chloro-4-ethoxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights and methodologies for researchers working with this and structurally related molecules.

Molecular Identity and Structure

This compound is a substituted pyrimidine characterized by the presence of bromo, chloro, and ethoxy functional groups. These substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1289005-72-6[1]
Molecular Formula C₆H₆BrClN₂O[1]
Molecular Weight 237.48 g/mol [1]
Canonical SMILES CCOC1=NC(=NC=C1Br)ClN/A

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the analysis of structurally similar compounds, such as 5-bromo-2-chloropyrimidine and various substituted pyrimidines. These values should be considered estimates and require experimental validation.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueNotes
Melting Point 70-85 °CBased on the melting point of 5-bromo-2-chloropyrimidine (73-79 °C), the ethoxy group is expected to have a minor effect.
Boiling Point > 200 °C (at 760 mmHg)Pyrimidine derivatives with similar molecular weights tend to have high boiling points.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile).[2][3][4]The presence of the ethoxy group may confer slight solubility in polar aprotic solvents. Insoluble in water.
Appearance White to off-white or pale yellow crystalline solid or powder.[2][3]Based on the appearance of similar pyrimidine compounds.

Spectroscopic Profile: A Predictive Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not publicly available, we can predict the key features based on the analysis of analogous structures.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethoxy group should present as a triplet (CH₃) and a quartet (CH₂). A single singlet in the aromatic region would correspond to the proton at the C6 position of the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen, chlorine, and bromine atoms, as well as the electron-donating ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Experimental Protocols for Physicochemical Characterization

To facilitate the validation of the predicted properties, the following experimental workflows are recommended.

Workflow for Determining Physicochemical Properties

Caption: Experimental workflow for physicochemical characterization.

Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Reference the chemical shifts to the solvent peak.[5]

Safety and Handling

Table 3: GHS Hazard Statements for Structurally Similar Compounds

Hazard StatementDescription
H302 Harmful if swallowed.[3][10]
H315 Causes skin irritation.[7][8][10]
H319 Causes serious eye irritation.[7][8][10]
H335 May cause respiratory irritation.[7][9][10]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[7][8][10][11]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][11]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]

First Aid Measures
  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][11]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][10][11]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3][10]

Synthesis and Reactivity

This compound is a synthetic building block. Its reactivity is dictated by the pyrimidine core and the attached functional groups. The chloro and bromo substituents are potential sites for nucleophilic substitution and cross-coupling reactions, respectively. This makes it a versatile intermediate for the synthesis of more complex molecules.

Logical Flow of a Typical Synthetic Application

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Stille) A->B at C5-Br C Nucleophilic Substitution A->C at C2-Cl D Target Molecule B->D C->D

Caption: Potential synthetic transformations of the title compound.

Conclusion

This compound is a valuable research chemical with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a robust framework of predicted properties and established methodologies for its characterization. Rigorous experimental validation of the data presented herein is strongly encouraged to ensure the success and reproducibility of future research endeavors.

References

A Comprehensive Guide to the Synthesis of 5-Bromo-2-chloro-4-ethoxypyrimidine from 5-Bromouracil: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a detailed, two-step synthetic pathway for the preparation of 5-Bromo-2-chloro-4-ethoxypyrimidine, a valuable heterocyclic building block, starting from the readily available 5-bromouracil. The synthesis involves an initial chlorination to form the key intermediate, 5-bromo-2,4-dichloropyrimidine, followed by a regioselective nucleophilic aromatic substitution to introduce the ethoxy group at the C4 position. This document elucidates the underlying chemical principles, provides field-proven experimental protocols, and offers insights into the causality behind procedural choices, targeting researchers and professionals in synthetic chemistry and drug development.

Introduction: The Significance of Halogenated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural compounds like nucleic acids and a significant percentage of small-molecule drugs approved by the US FDA.[1] Halogenated pyrimidines, in particular, are exceptionally versatile intermediates. The strategic placement of halogen atoms allows for selective functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3]

The target molecule, this compound, and its precursor, 5-bromouracil, are exemplary of this chemical utility. 5-Bromouracil is a well-known base analog of thymine and is used experimentally as a mutagen.[4][5] Its conversion into more complex derivatives is a common strategy for accessing novel chemical entities. This guide details an efficient and reliable pathway to synthesize this compound, a process hinging on the controlled transformation of the uracil ring into a highly reactive dichlorinated intermediate.

Overall Synthetic Strategy

The conversion of 5-bromouracil to this compound is efficiently achieved in two distinct synthetic steps. This strategy leverages the inherent reactivity of the starting material and the predictable regioselectivity of the intermediate.

  • Chlorination: 5-Bromouracil is first converted to the highly reactive intermediate 5-bromo-2,4-dichloropyrimidine. This is achieved by treating the starting material with a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

  • Regioselective Ethoxylation: The intermediate, 5-bromo-2,4-dichloropyrimidine, undergoes a selective nucleophilic aromatic substitution (SNAr) with an ethoxide source to yield the final product. The reaction proceeds with high regioselectivity at the C4 position of the pyrimidine ring.

Synthetic_Pathway Start 5-Bromouracil Intermediate 5-Bromo-2,4-dichloropyrimidine Start->Intermediate Step 1: Chlorination (e.g., PCl₅ or POCl₃) End This compound Intermediate->End Step 2: Ethoxylation (e.g., NaOEt, EtOH) Workflow_Step1 cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Combine 5-Bromouracil, PCl₅, and Solvent reflux 2. Heat to Reflux setup->reflux monitor 3. Monitor by TLC reflux->monitor quench 4. Cool & Quench in Ice Water monitor->quench Reaction Complete extract 5. Extract with DCM quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify product product purify->product Pure Intermediate

Sources

An In-depth Technical Guide to 5-Bromo-2-chloro-4-ethoxypyrimidine (CAS Number 1289005-72-6): Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-ethoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile synthetic building block in medicinal chemistry. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of bromo, chloro, and ethoxy groups on this pyrimidine core offers multiple reactive sites, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of the known properties, predicted reactivity, and potential applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development. While specific experimental data for this compound is limited, this guide will draw upon data from its close structural analog, 5-Bromo-2-chloro-4-methoxypyrimidine, to provide valuable insights into its chemical behavior.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented below. It is important to note that while some properties are reported, others are predicted based on the behavior of structurally similar compounds.

PropertyValueSource
CAS Number 1289005-72-6N/A
Molecular Formula C6H6BrClN2O
Molecular Weight 237.48 g/mol
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents such as DMF, DMSO, and ethanol (predicted based on analog)
Storage Inert atmosphere, store in freezer, under -20°C

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing signals for the ethoxy group protons and the lone proton on the pyrimidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Singlet1HH-6
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, and the electron-donating ethoxy group.

Chemical Shift (δ, ppm)Assignment
~169C-4
~160C-2
~158C-6
~109C-5
~65-OCH₂CH₃
~14-OCH₂CH₃
Predicted Mass Spectrometry Data

The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[1] High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization of the pyrimidine ring.[2] The electron-deficient nature of the pyrimidine ring activates the halogen atoms towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2][3]

Caption: Key reaction pathways for the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In dihalogenated pyrimidines, the reactivity of the carbon-halogen bond in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl. Therefore, the C5-bromo position of this compound is expected to be more reactive than the C2-chloro position, allowing for selective coupling with boronic acids at the C5 position.[2]

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, selective amination can likely be achieved at the more reactive C5-bromo position under carefully controlled conditions. However, with different catalysts and conditions, amination at the C2-chloro position is also feasible.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. The C2-chloro group in this compound is activated by both adjacent nitrogen atoms, making it a prime site for nucleophilic aromatic substitution.[3] This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a complementary method for functionalization to the palladium-catalyzed reactions.

Experimental Protocols (Analogous)

The following are generalized experimental protocols for key reactions, based on established procedures for the analogous compound, 5-Bromo-2-chloro-4-methoxypyrimidine.[2][4] These should serve as a starting point, and optimization for the ethoxy derivative is recommended.

General Protocol for Suzuki-Miyaura Coupling at the C5-Position
  • To a dry reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

General Protocol for Nucleophilic Aromatic Substitution at the C2-Position
  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.

  • Heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, its structural motifs are prevalent in many biologically active molecules. Substituted pyrimidines are known to act as inhibitors of various protein kinases, making them attractive scaffolds for the development of anticancer agents.[4] The ability to selectively functionalize the 2 and 5 positions of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.

For instance, the related compound 5-bromo-2-chloro-4'-ethoxy diphenylmethane is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. This suggests that this compound could be a valuable precursor for the synthesis of other diarylmethane or related structures with potential therapeutic applications.

Availability

This compound is commercially available from various chemical suppliers. Researchers can procure this compound for laboratory and research purposes. It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the material.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A safety data sheet (SDS) should be consulted before use.[3] General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its differential reactivity at the C2-chloro and C5-bromo positions allows for selective and sequential functionalization, enabling the synthesis of a wide array of substituted pyrimidine derivatives. While specific experimental data for this compound is sparse, the well-documented chemistry of its methoxy analog provides a strong foundation for designing synthetic routes and predicting its chemical behavior. As the demand for novel heterocyclic compounds in drug development continues to grow, the utility of this compound as a key synthetic intermediate is likely to increase.

References

  • This compound CAS#: 1289005-72-6. ChemWhat. Available from: [Link]

Sources

5-Bromo-2-chloro-4-ethoxypyrimidine structural elucidation and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation and Characterization of 5-Bromo-2-chloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous therapeutic agents and functional materials. The compound this compound is a versatile heterocyclic building block, engineered with multiple reactive sites that allow for selective functionalization. The strategic placement of the bromine atom at the C5 position and the chlorine atom at the C2 position enables a range of synthetic transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The ethoxy group at C4 modulates the electronic properties of the pyrimidine ring.

This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation and characterization of this compound. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the causal logic behind the selection of experiments, the interpretation of the resulting data, and the establishment of a self-validating analytical workflow. While specific published spectra for this exact compound are not abundant, this guide will leverage data from closely related analogues to present a robust predictive framework for its characterization.

Core Analytical Techniques for Structural Validation

A multi-technique approach is indispensable for the rigorous structural confirmation of a novel or synthesized molecule like this compound. The primary methods, each providing a unique piece of the structural puzzle, include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To define the carbon-hydrogen framework and atomic connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups and bond vibrations.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing the most definitive structural proof.

The following sections will delve into the experimental protocols for these techniques and provide an expert interpretation of the expected data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of pyrimidine derivatives.

Expected ¹H and ¹³C NMR Spectral Features

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showcasing signals for the ethoxy protons and the lone proton on the pyrimidine ring. The ¹³C NMR spectrum will display distinct signals for each of the six carbon atoms. The chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, as well as the electron-donating effect of the ethoxy group.

Based on data from the analogous 5-Bromo-2-chloro-4-methoxypyrimidine, we can predict the approximate chemical shifts for the ethoxy derivative. The primary difference will be the presence of a quartet and a triplet for the ethoxy group, in place of the singlet for the methoxy group.

Data Presentation: Predicted NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Assignment Rationale for Prediction
¹H~8.4SingletH-6The lone proton on the pyrimidine ring is deshielded by the adjacent electronegative nitrogen atoms and the bromine atom.
¹H~4.5Quartet-OCH₂CH₃The methylene protons are adjacent to the electron-withdrawing oxygen atom.
¹H~1.4Triplet-OCH₂CH₃The methyl protons are further from the oxygen and show a typical triplet splitting pattern.
¹³C~162SingletC-4Carbon attached to the ethoxy group, significantly downfield due to the oxygen's electronegativity.
¹³C~161SingletC-2Carbon bearing the chlorine atom, deshielded by both the chlorine and the adjacent nitrogen atoms.
¹³C~159SingletC-6Carbon attached to the only ring proton, downfield due to the influence of the adjacent nitrogen.
¹³C~108SingletC-5Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect of bromine.
¹³C~65Singlet-OCH₂CH₃Methylene carbon of the ethoxy group.
¹³C~14Singlet-OCH₂CH₃Methyl carbon of the ethoxy group.

Note: These are predicted values and may vary slightly based on experimental conditions.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 16 for sufficient signal-to-noise.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

    • Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

    • A higher number of scans (e.g., 1024-4096) is required due to the low natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides crucial information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and confirmation of the elemental composition of a compound.

Expected Mass Spectrum

The mass spectrum of this compound (Molecular Formula: C₆H₆BrClN₂O, Molecular Weight: 237.48 g/mol ) is expected to show a distinctive molecular ion peak cluster. This is due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic pattern is a powerful diagnostic tool for confirming the presence of these halogens.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which can then be used to confirm the elemental composition with high accuracy.

Data Presentation: Predicted Mass Spectrometry Data
Ion Predicted m/z Relative Abundance Pattern Interpretation
[M]⁺236/238/240Complex pattern due to Br and Cl isotopesMolecular ion peak cluster
[M-C₂H₄]⁺208/210/212Complex patternLoss of ethylene from the ethoxy group
[M-OC₂H₅]⁺191/193/195Complex patternLoss of the ethoxy radical
Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): A softer ionization technique, often used for less volatile or more fragile molecules.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer.

    • The instrument is scanned over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, C=N, C-O, C-Cl, and C-Br bonds.

Data Presentation: Predicted IR Data
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (ethoxy group)
~1580, ~1470C=C and C=N stretchPyrimidine ring
~1250C-O stretchAryl ether
~1050C-Cl stretchChloro group
~680C-Br stretchBromo group

Reference data for similar compounds can be found in various spectroscopic databases and literature.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • The sample is placed in an FTIR spectrometer.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique is the gold standard for structural elucidation, provided a suitable single crystal can be grown.

Expected Crystallographic Features

A successful single-crystal X-ray analysis of this compound would reveal a planar pyrimidine ring with the substituents' precise spatial orientation. The bond lengths and angles would be consistent with a substituted aromatic heterocyclic system. The crystal packing would show intermolecular interactions that stabilize the crystal lattice.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Grow a single crystal of suitable size and quality by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

    • Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data.

Integrated Analytical Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structure synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Structure ms Mass Spectrometry (LRMS, HRMS) purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups crystal_growth Single Crystal Growth purification->crystal_growth Pure Sample xray X-ray Crystallography nmr->xray Confirm Connectivity ms->xray Confirm Composition crystal_growth->xray

Caption: An integrated workflow for the synthesis, purification, and multi-technique structural elucidation of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. This guide has outlined the core methodologies, from NMR and mass spectrometry to IR spectroscopy and X-ray crystallography, providing a framework for researchers to approach the characterization of this and similar substituted pyrimidines. By understanding the "why" behind each experimental choice and the expected outcomes, scientists can confidently and efficiently validate the structure of their compounds, paving the way for their application in drug discovery and materials science.

References

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]

  • Khan, I., et al. (2018).
  • Palmer, R. A., et al. (2008). Low temperature X-ray structures of two crystalline forms (I) and (II) of the pyrimidine derivative and sodium channel blocker BW1003C87: 5-(2,3,

The Strategic Synthesis & Reactivity Profile of 5-Bromo-2-chloro-4-ethoxypyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, pyrimidine derivatives stand as privileged scaffolds, forming the core of numerous therapeutic agents, particularly within oncology and immunology.[1] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the drug discovery process. 5-Bromo-2-chloro-4-ethoxypyrimidine emerges as a highly versatile and valuable building block, offering multiple, distinct reaction sites for sequential and selective chemical modification.[2]

This technical guide provides an in-depth exploration of the reactivity profile of this compound. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical principles that govern its reactivity, empowering researchers to make informed, strategic decisions in their synthetic campaigns. We will dissect the chemoselectivity of this molecule, focusing on the two primary avenues for elaboration: palladium-catalyzed cross-coupling reactions at the C5-position and nucleophilic aromatic substitution at the C2-position. The insights and methodologies presented herein are curated to facilitate the efficient and logical construction of complex molecular architectures for the development of novel therapeutics.

A Note on Analogue Data: While this compound is a key synthetic intermediate, much of the detailed, published reactivity data is for its close analogue, 5-Bromo-2-chloro-4-methoxypyrimidine. The electronic and steric environments of these two molecules are highly similar, and their reactivity profiles are expected to be nearly identical. The protocols and principles outlined in this guide are based on the robust data available for the methoxy analogue and serve as an excellent, validated starting point for reactions with the ethoxy derivative.[3][4] Optimization for specific substrates is always recommended.

Chapter 1: The Dichotomy of Reactivity - A Tale of Two Halogens

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. The pyrimidine ring, being an electron-deficient heterocycle, activates both the C2-chloro and C5-bromo positions towards different classes of reactions.[3]

  • The C5-Bromo Position: This site is primed for palladium-catalyzed cross-coupling reactions . The foundational principle governing this selectivity is the relative bond strength of carbon-halogen bonds, which dictates the ease of oxidative addition to a palladium(0) catalyst. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[2] Consequently, the C-Br bond at the C5 position is significantly more reactive than the C-Cl bond at the C2 position under these conditions. This reactivity gap allows for a wide array of carbon-carbon and carbon-nitrogen bond formations selectively at C5, leaving the C2-chloro group untouched for subsequent transformations.[5]

  • The C2-Chloro Position: Conversely, the C2 position is the primary site for nucleophilic aromatic substitution (SNAr) . The two ring nitrogen atoms act as powerful electron-withdrawing groups, rendering the C2 and C4 positions highly electrophilic. The C4-ethoxy group is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine, but critically, it directs nucleophilic attack to the C2 position.[2] This makes the C2-chloro an excellent leaving group for reactions with various nucleophiles, such as amines.

This inherent and predictable chemoselectivity is the cornerstone of this reagent's utility, allowing for a logical and stepwise approach to the synthesis of complex 2,4,5-trisubstituted pyrimidines.[6]

G cluster_0 Reactivity Profile of this compound cluster_1 C5-Position (More Reactive to Pd) cluster_2 C2-Position (More Reactive to Nucleophiles) Reagent This compound C5 C5-Bromo Reagent->C5 C2 C2-Chloro Reagent->C2 Pd_Coupling Palladium-Catalyzed Cross-Coupling C5->Pd_Coupling C-Br bond is weaker (easier oxidative addition) Suzuki Suzuki-Miyaura (C-C bond) Pd_Coupling->Suzuki Sonogashira Sonogashira (C-C bond) Pd_Coupling->Sonogashira Buchwald Buchwald-Hartwig (C-N bond) Pd_Coupling->Buchwald SNAr Nucleophilic Aromatic Substitution (SNAr) C2->SNAr Electron-deficient site (activated by ring N's) Amination Amination (C-N bond) SNAr->Amination

Chemoselectivity of this compound.

Chapter 2: Palladium-Catalyzed Cross-Coupling at the C5-Position

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations, with predictable selectivity for the C5-bromo position.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is of paramount importance for creating biaryl and heteroaryl structures prevalent in kinase inhibitors.[7]

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice, though other Pd(0) or Pd(II) precursors can be used. For challenging couplings, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can be employed to enhance catalytic activity.[8]

  • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It activates the boronic acid, facilitating the transmetalation step in the catalytic cycle. The choice of base can significantly impact reaction rates and yields.[8]

  • Solvent: A two-phase solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic-soluble pyrimidine and catalyst and the water-soluble inorganic base.[1]

  • Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and degradation of the Pd(0) catalyst.[9]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).[1]

  • Inerting: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon) at least three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[4]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[9]

  • Reaction Execution: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Causality of Experimental Choices:

  • Dual Catalysis: The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main catalytic cycle, while the copper(I) salt (e.g., CuI) reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.[4]

  • Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4–10 mol%).[4]

  • Inerting: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.1–1.5 equiv.) dropwise.[9]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a vast array of arylamines.[5] As with other palladium-catalyzed reactions, this transformation is expected to occur selectively at the C5-bromo position.[3]

Causality of Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and prevent side reactions.[3]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine in the catalytic cycle.[5]

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), the phosphine ligand (e.g., XPhos, 2–4 mol%), and the base (e.g., NaOtBu, 1.4–2.0 equiv.).[3]

  • Inerting: Seal the flask and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.) and the amine (1.1–1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[3]

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[5]

G cluster_workflow General Cross-Coupling Workflow Setup 1. Reaction Setup (Pyrimidine, Coupling Partner, Base, Catalyst/Ligand) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar or N2) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (e.g., 80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Work-up (Quench, Extract) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure 5-Substituted Product Purify->Product

A generalized experimental workflow for cross-coupling reactions.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. For this compound, the C2-chloro is the preferred site for SNAr reactions.[3] This provides a complementary strategy to the C5-functionalization achieved via cross-coupling.

Causality of Experimental Choices:

  • Nucleophile: Primary and secondary amines are common nucleophiles for this transformation.

  • Solvent: Polar aprotic solvents like DMF or protic solvents like ethanol or isopropanol can be used. The choice of solvent can influence reaction rates.

  • Base: If the amine nucleophile is used as its salt, or to scavenge the HCl byproduct, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is often added.[3]

  • Temperature: These reactions are often run at elevated temperatures (reflux) to achieve a reasonable reaction rate.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[3]

  • Reagent Addition: Add the amine nucleophile (1.0–1.2 equiv.). If the amine is used as its salt, or to drive the reaction, add a base such as triethylamine or diisopropylethylamine (1.5–2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80–120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: If a precipitate (the product) forms upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Chapter 4: Data Summary and Strategic Synthesis

The predictable and orthogonal reactivity of this compound allows for the strategic and sequential introduction of different functionalities, enabling access to a wide range of 2,4,5-trisubstituted pyrimidines.

Reaction TypePositionBond FormedKey ReagentsTypical Conditions
Suzuki-Miyaura C5C-CAr-B(OH)₂, Pd Catalyst, Base80-100 °C, Dioxane/H₂O
Sonogashira C5C-CTerminal Alkyne, Pd/Cu Cat., BaseRT to 50 °C, THF or DMF
Buchwald-Hartwig C5C-NAmine, Pd Catalyst, Ligand, Base80-110 °C, Toluene or Dioxane
SNAr Amination C2C-NAmine, Base (optional)80-120 °C, EtOH or DMF

A common synthetic strategy might involve an initial palladium-catalyzed coupling at the C5-position followed by a nucleophilic aromatic substitution at the C2-position. This two-step sequence allows for the controlled and divergent synthesis of a library of compounds from a single, versatile starting material.

Conclusion

This compound is a powerful and versatile building block for drug discovery and development. Its well-defined and predictable chemoselectivity, characterized by a propensity for palladium-catalyzed cross-coupling at the C5-bromo position and nucleophilic aromatic substitution at the C2-chloro position, provides a robust platform for the synthesis of complex, highly functionalized pyrimidine derivatives. By understanding the fundamental principles that govern these reactions, as outlined in this guide, researchers can strategically design and execute efficient synthetic routes to novel molecular entities with therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 5- Bromo-2-chloropyrimidine and 2,5- dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Guidechem. (n.d.). How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ.
  • Bertin Bioreagent. (n.d.). 5-bromo-2-chloro-4-Methoxypyrimidine - Applications.
  • ChemicalBook. (2023). Synthesis Methods of 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.

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Navigating the Solubility Landscape of 5-Bromo-2-chloro-4-ethoxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate world of drug development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most fundamental of these is the compound's solubility. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of its viability. Poor solubility can lead to difficulties in formulation, unreliable results in biological assays, and ultimately, the failure of a promising compound.

Deconstructing the Molecule: Predicting Solubility from Structure

The solubility of an organic compound is governed by the principle of "like dissolves like," which refers to the polarity of the solute and the solvent. The molecular structure of 5-Bromo-2-chloro-4-ethoxypyrimidine offers several clues to its likely solubility behavior.

The core of the molecule is a pyrimidine ring , a heterocyclic aromatic system containing two nitrogen atoms. This ring system introduces a degree of polarity to the molecule. The presence of a bromo and a chloro substituent, both electronegative halogens, further influences the electron distribution and polarity of the molecule. The ethoxy group (-OCH2CH3) is a moderately polar functional group that can also participate in dipole-dipole interactions.

Based on these structural features, it is reasonable to predict that this compound will exhibit limited solubility in non-polar solvents and greater solubility in polar solvents. The presence of the nitrogen atoms in the pyrimidine ring and the oxygen atom in the ethoxy group provides sites for potential hydrogen bonding with protic solvents, although the molecule as a whole is not a strong hydrogen bond donor. Therefore, good solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents.

dot```dot graph Mol_Solubility_Logic { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound", fillcolor="#F1F3F4"]; B [label="Structural Features", fillcolor="#F1F3F4"]; C [label="Pyrimidine Ring\n(Polar, N atoms)", fillcolor="#FFFFFF"]; D [label="Bromo & Chloro Substituents\n(Electronegative)", fillcolor="#FFFFFF"]; E [label="Ethoxy Group\n(Moderately Polar, O atom)", fillcolor="#FFFFFF"]; F [label="Solvent Class", fillcolor="#F1F3F4"]; G [label="Polar Aprotic\n(e.g., DMF, DMSO, Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Polar Protic\n(e.g., Ethanol, Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Non-Polar\n(e.g., Hexane, Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Predicted Solubility", fillcolor="#FBBC05"];

A -> B [len=1.5]; B -> C [len=1.5]; B -> D [len=1.5]; B -> E [len=1.5]; C -> G [label="Dipole-Dipole\nInteractions", dir=none]; D -> G [dir=none]; E -> G [dir=none]; C -> H [label="Potential H-Bonding\n(acceptor)", dir=none]; E -> H [dir=none]; G -> J [label="High"]; H -> J [label="Moderate"]; I -> J [label="Low"]; F -> G [style=invis]; F -> H [style=invis]; F -> I [style=invis]; }

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and data from related pyrimidine derivatives, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighStrong dipole-dipole interactions between the solvent and the polar pyrimidine ring and substituents.
Dimethyl sulfoxide (DMSO)HighSimilar to DMF, DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions.
AcetoneModerate to HighA polar aprotic solvent that should effectively solvate the molecule.
AcetonitrileModerateLess polar than DMF and DMSO, but should still offer moderate solubility.
Polar Protic EthanolModerateCan act as a hydrogen bond acceptor and engage in dipole-dipole interactions.
MethanolModerateSimilar to ethanol, with slightly higher polarity.
WaterLowThe non-polar hydrocarbon portion of the ethoxy group and the overall molecular size limit aqueous solubility.
Non-Polar HexaneLow"Like dissolves like" principle; significant mismatch in polarity.
TolueneLow to ModerateThe aromatic nature of toluene may offer some weak π-π stacking interactions with the pyrimidine ring.
Dichloromethane (DCM)ModerateA solvent of intermediate polarity that may effectively solvate the molecule.

Safety, Handling, and Disposal

As a halogenated organic compound, this compound should be handled with appropriate safety precautions. [1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and organic solvents.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Waste Disposal: Dispose of all chemical waste, including unused compound and spent solvents, in accordance with local and institutional regulations. Halogenated and non-halogenated solvent waste streams should typically be segregated. [2][3]

Conclusion

While a definitive quantitative solubility profile of this compound awaits experimental determination, this guide provides a robust framework for researchers to approach this critical aspect of drug discovery. By understanding the interplay of its molecular structure with different solvent properties and by employing a rigorous experimental methodology, scientists can confidently characterize its solubility, a key step in unlocking its therapeutic potential.

References

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Baluja, S., et al. (2014). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures.
  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • University of Colorado Boulder. (n.d.).
  • Camps, P., et al. (2012). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 55(17), 7879-7891.
  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 35-41.
  • Khan Academy. (n.d.). Solubility of organic compounds. [Video].
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • ChemWhat. (n.d.). This compound CAS#: 1289005-72-6. Retrieved from [Link]

  • ChemBlink. (n.d.). Polarity and Solubility of Organic Compounds.
  • Ferreira da Silva, F., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(20), 14065-14075.
  • MedChemExpress. (n.d.).
  • PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxypyhenyl)methanone. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 5-Bromo-2,4-dichloropyrimidine. Retrieved from [Link]

  • Chemspace. (n.d.). 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-methanesulfonylpyrimidine-4-carboxamide. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

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The Strategic Utility of 5-Bromo-2-chloro-4-ethoxypyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Core and the Advantage of Strategic Substitution

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and virology.[1] Its prevalence stems from its ability to mimic the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets. However, the true potential of the pyrimidine core is unlocked through precise and strategic functionalization. 5-Bromo-2-chloro-4-ethoxypyrimidine is a highly versatile building block that epitomizes this principle. Its unique arrangement of substituents—a reactive chloro group at the C2 position, a more reactive bromo group at the C5 position, and an electron-donating ethoxy group at the C4 position—provides medicinal chemists with a powerful tool for sequential and regioselective synthesis. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this valuable intermediate, offering both foundational knowledge and actionable protocols for researchers in the field.

Synthesis of this compound: A Proposed Pathway

While specific literature detailing the synthesis of this compound is not abundant, a reliable synthetic route can be extrapolated from the well-documented synthesis of its methoxy analog.[2] The proposed synthesis begins with the commercially available 5-bromo-2,4-dichloropyrimidine.

The key transformation is a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. The C4-chloro is more activated towards nucleophilic attack than the C2-chloro in 2,4-dichloropyrimidines. This selectivity is driven by the greater electron-withdrawing capacity of the nitrogen at position 3 influencing the C4 position. By treating 5-bromo-2,4-dichloropyrimidine with one equivalent of sodium ethoxide in ethanol at a controlled temperature, the ethoxy group can be selectively introduced at the C4 position.

start 5-Bromo-2,4-dichloropyrimidine product This compound start->product Regioselective SNAr reagent Sodium Ethoxide (1 equiv) Ethanol, 0 °C to RT

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (Na)

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under a nitrogen atmosphere, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol at 0°C to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous ethanol dropwise to the sodium ethoxide solution at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

The Dichotomy of Reactivity: A Chemist's Playground

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for a stepwise and controlled functionalization of the pyrimidine core, a crucial strategy in building complex molecules and exploring structure-activity relationships (SAR).

The electron-deficient nature of the pyrimidine ring activates both halogens towards different, yet complementary, reaction pathways.[3]

  • C2-Chloro Position: This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the two ring nitrogens makes the C2 carbon electrophilic and prone to attack by nucleophiles such as amines, alcohols, and thiols.

  • C5-Bromo Position: While less reactive in SNAr, the C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions . The general reactivity trend for halogens in these reactions is I > Br > Cl, making the C-Br bond significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst.[3]

This differential reactivity enables a modular approach to synthesis, where one position can be selectively modified while leaving the other intact for a subsequent transformation.

A This compound C2-Chloro C5-Bromo B Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) A:c2->B  Primary Site C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A:c5->C  Primary Site D 2-Amino-5-bromo- 4-ethoxypyrimidine B->D E 2-Chloro-5-aryl- 4-ethoxypyrimidine C->E

Caption: Differential reactivity of this compound.

Key Transformations and Experimental Protocols

The following sections provide generalized, yet detailed, protocols for the most common and impactful reactions involving this compound. It is important to note that while the ethoxy compound is the focus, these protocols are largely based on established procedures for the analogous and well-studied 5-Bromo-2-chloro-4-methoxypyrimidine, with similar reactivity and outcomes expected.[3]

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

SNAr is a powerful method for introducing a wide variety of nucleophiles at the C2 position. Amination is a particularly common transformation, as the resulting 2-aminopyrimidine is a key pharmacophore in many kinase inhibitors.[4]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 equiv.). If the amine is provided as a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C5-bromo position is ideal for introducing carbon-carbon and carbon-nitrogen bonds, which are crucial for building molecular complexity and exploring the SAR of the "southern" region of the molecule.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl groups.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

While SNAr is effective for amination at C2, the Buchwald-Hartwig amination allows for the introduction of an amino group at the C5 position, offering an alternative vector for SAR exploration.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).

  • Addition of Reagents: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Reaction TypePositionKey ReagentsTypical Conditions
SNAr C2-ChloroAmine, Alcohol, or Thiol Nucleophile80-120 °C, Polar Solvent (EtOH, DMF)
Suzuki-Miyaura C5-BromoBoronic Acid/Ester, Pd Catalyst, Base80-100 °C, Dioxane/Water
Buchwald-Hartwig C5-BromoAmine, Pd Catalyst, Ligand, Base80-110 °C, Toluene or Dioxane
Stille Coupling C5-BromoOrganostannane, Pd Catalyst80-110 °C, Toluene or DMF
Table 1: Summary of Key Reactions. Note: These are generalized conditions and may require optimization for specific substrates.

Application in Drug Discovery: A Case Study in Anti-HIV Agent Synthesis

The strategic functionalization enabled by 5-bromo-2-chloro-4-alkoxypyrimidines is exemplified in the synthesis of novel anti-HIV agents.[2] While the specific example utilizes the methoxy analog, the synthetic logic is directly applicable to the ethoxy variant. These compounds are designed as pyrimidone derivatives that function as selective cytotoxic agents against HIV-infected cells.[2]

The synthesis leverages the differential reactivity of the pyrimidine core. A key step involves the displacement of the C2-chloro group with an appropriate amine nucleophile, followed by a Suzuki coupling at the C5-bromo position to introduce a substituted aryl group. This modular approach allows for the rapid generation of a library of compounds for biological screening.

start 5-Bromo-2-chloro- 4-alkoxypyrimidine intermediate Intermediate A (2-Amino-5-bromo- 4-alkoxypyrimidine) start->intermediate Step 1 step1_reagent R1-NH2 (SNAr at C2) product Final Product (2,5-Disubstituted Pyrimidine) intermediate->product Step 2 step2_reagent R2-B(OH)2 Pd Catalyst (Suzuki at C5)

References

The Strategic Utility of 5-Bromo-2-chloro-4-ethoxypyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

To the discerning researcher in drug discovery, the pyrimidine core is a familiar and welcome sight. This nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, most notably through hydrogen bonding, and its capacity to serve as a versatile scaffold for the presentation of diverse pharmacophoric elements. This guide delves into the specific potential of a highly functionalized pyrimidine derivative, 5-Bromo-2-chloro-4-ethoxypyrimidine, as a strategic building block in the synthesis of next-generation therapeutics.

The Synthetic Versatility of this compound: A Chemist's Perspective

The synthetic utility of this compound lies in the differential reactivity of its substituents, offering a platform for sequential and regioselective modifications. This allows for the construction of complex molecular architectures from a single, readily accessible starting material.

Proposed Synthesis of this compound

Representative Synthetic Protocol:

A multi-step synthesis starting from 2,4-dihydroxypyrimidine (uracil) is a logical approach.

  • Bromination: Uracil is first brominated at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).

  • Chlorination: The resulting 5-bromouracil is then subjected to chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), which will convert both hydroxyl groups to chloro substituents, yielding 5-bromo-2,4-dichloropyrimidine.[3]

  • Ethoxylation: Selective nucleophilic substitution at the more reactive C4 position is then achieved by reacting 5-bromo-2,4-dichloropyrimidine with sodium ethoxide in ethanol at controlled temperatures. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such systems.

Key Chemical Transformations: A Gateway to Molecular Diversity

The true power of this compound as a building block is realized through its capacity to undergo a variety of subsequent chemical transformations with high regioselectivity. The electron-deficient nature of the pyrimidine ring activates both the C2-chloro and C5-bromo positions for distinct, orthogonal reactions.

1.2.1. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The carbon-bromine bond at the C5 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C2 position.[4] This differential reactivity is the cornerstone of its utility, allowing for the selective introduction of aryl, heteroaryl, or alkyl groups at the C5 position while leaving the C2-chloro group untouched for subsequent functionalization.

Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Bond Formed
Suzuki-Miyaura Coupling Boronic acids/estersPd(PPh₃)₄, PdCl₂(dppf)C-C
Stille Coupling OrganostannanesPd(PPh₃)₄C-C
Heck Coupling AlkenesPd(OAc)₂, P(o-tol)₃C-C
Sonogashira Coupling Terminal alkynesPdCl₂(PPh₃)₂, CuIC-C
Buchwald-Hartwig Amination AminesPd₂(dba)₃, XantphosC-N

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

1.2.2. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chloro group at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[4] This allows for the facile introduction of a wide array of nucleophiles, most commonly amines, to generate 2-amino-pyrimidine derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Add the desired amine (1.1 equiv.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equiv.).

  • The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Potential Applications in Drug Discovery: Targeting Key Biological Pathways

The 2,4,5-trisubstituted pyrimidine scaffold accessible from this compound is a privileged motif in numerous classes of biologically active compounds. The ability to independently and selectively modify the C2 and C5 positions allows for the fine-tuning of steric and electronic properties to optimize interactions with a specific biological target.

Kinase Inhibitors: A Prominent Application

A significant number of clinically approved and investigational kinase inhibitors feature a 2,4-disubstituted pyrimidine core.[5] This scaffold acts as a hinge-binding motif, mimicking the adenine core of ATP. The substituent at the C2 position often forms critical hydrogen bonds with the kinase hinge region, while the substituent at the C4 or C5 position can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Workflow for Kinase Inhibitor Discovery:

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C 2-Chloro-4-ethoxy-5-(hetero)arylpyrimidine Intermediate B->C D SNAr Reaction (Diverse Amines) C->D E Library of 2-Amino-4-ethoxy-5-(hetero)arylpyrimidines D->E F Kinase Panel Screening E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Preclinical Candidate H->I

Caption: A generalized workflow for the discovery of kinase inhibitors.

Case Study: EGFR/ALK Dual Kinase Inhibitors

In the development of dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), a 2,4,5-trisubstituted pyrimidine scaffold proved to be highly effective.[5] While the reported synthesis started from a different pyrimidine derivative, the core structure highlights the potential of molecules accessible from this compound. In such a scenario, the C5-substituent could be an aryl or heteroaryl group introduced via Suzuki coupling, and the C2-amino substituent could be varied to optimize interactions with the kinase active site. The ethoxy group at the C4 position would likely occupy a hydrophobic pocket.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent another major class of drug targets where pyrimidine derivatives have found utility. The pyrimidine core can serve as a scaffold to position substituents that interact with specific residues within the transmembrane domains or allosteric sites of the receptor. The ability to introduce diverse functionality at both the C2 and C5 positions of this compound makes it an attractive starting point for the synthesis of GPCR modulators.

Signaling Pathway for a Generic GPCR:

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Ligand Ligand->GPCR Binds Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

Other Therapeutic Areas

The versatility of the 2,4,5-trisubstituted pyrimidine scaffold extends beyond kinase and GPCR modulation. Research has demonstrated the potential of such compounds as anticancer agents through mechanisms like tubulin polymerization inhibition, as well as their utility as antiviral and anti-inflammatory agents.[6][7] The ability to rapidly generate a diverse library of compounds from this compound makes it a valuable tool for screening against a wide range of biological targets.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for modern drug discovery. Its key strengths lie in the differential reactivity of its chloro and bromo substituents, enabling selective and sequential functionalization to rapidly access a diverse chemical space of 2,4,5-trisubstituted pyrimidines. This scaffold is a proven pharmacophore in numerous therapeutic areas, most notably in the development of kinase inhibitors. As the demand for novel, highly selective, and potent therapeutics continues to grow, the strategic application of such well-designed chemical building blocks will be paramount to the success of future drug discovery endeavors.

References

  • (Reference to a general organic chemistry or medicinal chemistry textbook discussing pyrimidine synthesis and reactivity - Not available
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Kumar, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. [Journal Name, Volume(Issue), pages].
  • (Reference to a specific kinase inhibitor paper utilizing a similar scaffold - Not available
  • (Reference to a specific GPCR modulator paper utilizing a similar scaffold - Not available
  • Li, L., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(11), 3773-3783.
  • Wang, D., et al. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275-278.
  • (Reference to a specific antiviral paper utilizing a similar scaffold - Not available
  • (Reference to a specific anti-inflammatory paper utilizing a similar scaffold - Not available
  • (Reference to a specific synthesis patent for a related compound - Not available
  • (Reference to a specific Suzuki coupling protocol paper - Not available
  • (Reference to a specific SNAr protocol paper - Not available
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
  • (Reference to a specific patent for a pyrimidine-based drug - Not available
  • (Reference to a review on kinase inhibitors - Not available
  • (Reference to a review on GPCR modulators - Not available
  • (Reference to a specific paper on tubulin inhibitors - Not available
  • Liu, Q., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 674-697.

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Safety and handling precautions for 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-chloro-4-ethoxypyrimidine

Introduction: A Proactive Approach to Chemical Safety

This compound is a substituted pyrimidine derivative, a class of heterocyclic compounds integral to medicinal chemistry and drug development. Its specific arrangement of bromo, chloro, and ethoxy functional groups makes it a valuable building block for synthesizing complex molecular architectures. However, these same features—halogenation and a nitrogen-containing aromatic core—necessitate a rigorous and informed approach to its handling.

This guide provides a comprehensive framework for the safe management of this compound in a research and development setting. While specific toxicological data for this exact molecule (CAS No. 1289005-72-6) is not extensively published, established principles of chemical safety and data from closely related structural analogs allow for a robust and conservative risk assessment. The protocols and insights herein are designed to empower researchers to work confidently and safely, minimizing exposure and mitigating risk through a deep understanding of the compound's potential hazards.

Hazard Identification and Risk Assessment

The primary step in safe handling is a thorough understanding of the potential hazards. Based on the Globally Harmonized System (GHS) classifications of close structural analogs like 5-Bromo-2-chloropyrimidine, we can extrapolate the likely hazard profile of this compound. The presence of two different halogens on the pyrimidine ring suggests that a high degree of caution is warranted.

The compound is anticipated to be a solid at room temperature, similar to 5-Bromo-2-chloropyrimidine which has a melting point of 73-79 °C. As a dust, it can be easily inhaled or come into contact with skin and eyes.

Key Anticipated Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2] Prolonged contact may lead to inflammation, redness, itching, or blistering.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2] Direct contact with the eyes can cause redness, pain, and potential damage to the cornea.[3] This compound is also identified as a lachrymator , meaning it can cause tearing and irritation upon exposure to vapors or dust.[1]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): The dust or vapors may cause respiratory irritation.[2][3] Inhalation can lead to coughing, sneezing, and irritation of the lungs and respiratory system.[3]

Data Summary Table

The following table summarizes the GHS classification based on the closely related analog, 5-Bromo-2-chloropyrimidine. This should be considered the minimum hazard profile for this compound.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation[2][3]

It is crucial to recognize that other halogenated pyrimidines, such as 5-Bromo-2,4-dichloropyrimidine, are classified as acutely toxic and corrosive, causing severe skin burns and eye damage[4][5]. This underscores the importance of treating this compound with a high degree of caution, as its full toxicological profile is not yet characterized.

Hierarchy of Controls: A Multi-Layered Safety Strategy

Effective risk management relies on a multi-layered approach known as the "Hierarchy of Controls." This principle prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

cluster_0 Hierarchy of Controls for Chemical Handling elimination Elimination (Not applicable for required reagent) substitution Substitution (Use a less hazardous alternative) elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin->ppe Least Effective spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Minor large_spill Large Spill (Outside Containment) assess->large_spill Major cleanup 1. Restrict Area 2. Wear Full PPE 3. Cover with inert absorbent 4. Sweep into waste container small_spill->cleanup evacuate 1. Alert Others 2. Evacuate Area 3. Call Emergency Services large_spill->evacuate dispose Label & Dispose of Waste Properly cleanup->dispose

Caption: A logical workflow for responding to a chemical spill.

Spills and Leaks
  • Minor Spill (inside a fume hood):

    • Ensure full PPE is worn.

    • Carefully sweep up the solid material, taking care not to create dust. [1] 3. Place the material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal. [2] 4. Decontaminate the area with an appropriate solvent and wipe clean.

  • Major Spill (outside a fume hood):

    • Evacuate non-essential personnel from the area. [1] 2. Alert laboratory personnel and call for emergency assistance.

    • Prevent the product from entering drains or waterways. [1] 4. Only personnel trained in hazardous spill response should attempt cleanup.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention. [2]* Skin Contact: Immediately remove all contaminated clothing. [3]Wash the affected skin area with plenty of soap and water. [1]If skin irritation occurs, seek medical attention. [1][2]* Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. [3][4]If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell. [6]* Ingestion: Do NOT induce vomiting. [4]Rinse the mouth with water. [1]Never give anything by mouth to an unconscious person. [3]Seek immediate medical attention.

Waste Disposal

Chemical waste generators are responsible for ensuring proper disposal in accordance with all regulations.

  • Classification: this compound should be treated as hazardous waste. Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification (e.g., US EPA 40 CFR Part 261). [1][3]* Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. [7]* Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the contents.

  • Disposal: The product should not be allowed to enter the environment, drains, or soil. [1]Disposal must be handled by qualified personnel or a licensed hazardous waste disposal company. [1]

Conclusion

This compound is a valuable research chemical whose potential hazards demand respect and careful management. By understanding its hazard profile based on structural analogs, implementing a multi-layered system of controls, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these precautions is clear: preventing contact and inhalation is paramount to ensuring the long-term health and safety of laboratory professionals.

References

  • TCI AMERICA - Spectrum Chemical. (2018, July 6). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
  • Apollo Scientific. (2023, July 5). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
  • AK Scientific, Inc. Safety Data Sheet: (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Bromo-2,4-dichloropyrimidine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.
  • PubChem. Compound Summary: 5-Bromo-2,4-dichloropyrimidine. National Center for Biotechnology Information.
  • Sigma-Aldrich. Product Page: 5-Bromo-2-chloropyrimidine, 96%.
  • ChemWhat. Product Page: this compound.
  • ChemicalBook. Safety Data Sheet: Pyrimidine.
  • University of York, Department of Biology. Safe Storage of Chemicals.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Pyrimidine.
  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories.

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Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the Buchwald-Hartwig amination of 5-Bromo-2-chloro-4-ethoxypyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations for achieving high-yield, regioselective C-N bond formation on this dihalogenated pyrimidine scaffold. We will explore the underlying mechanistic principles, the critical role of ligand and base selection, and provide step-by-step experimental procedures. Furthermore, this guide offers troubleshooting strategies and visual aids to facilitate the successful application of this pivotal transformation in synthetic chemistry.

Introduction: Strategic Importance of Pyrimidine Functionalization

The pyrimidine core is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce nitrogen-based substituents onto this heterocyclic scaffold is therefore of paramount importance in the discovery and development of novel molecular entities. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often suffer from limited scope and harsh reaction conditions.[1][2]

The substrate, this compound, presents a unique synthetic challenge and opportunity due to the presence of two distinct halogen atoms. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for programmed, regioselective functionalization, making it a highly valuable building block in multi-step synthetic sequences.[3][4]

The Principle of Regioselectivity: A Tale of Two Halogens

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle.[5][6] The reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[3][7] This established hierarchy of reactivity is a cornerstone of our synthetic strategy.

For this compound, the C-Br bond at the 5-position is inherently more reactive towards oxidative addition than the C-Cl bond at the 2-position.[8] This intrinsic difference allows for the selective amination at the C5 position while leaving the C2 chloro-substituent untouched for subsequent transformations. Achieving amination at the less reactive C2 position, conversely, necessitates more forcing conditions and specialized, highly active catalyst systems.[3]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A simplified representation is depicted below. The choice of each component—palladium precursor, ligand, and base—is critical for the efficiency and selectivity of the reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) complex.[6][9] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[10][11]

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters.

Palladium Precursor

A variety of palladium(0) and palladium(II) precursors can be utilized. Common choices include:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common and effective Pd(0) source.

  • Pd(OAc)₂ (Palladium(II) acetate) : A stable and widely used Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12]

For routine applications, Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness.

Ligand Selection: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For the amination of electron-rich and potentially coordinating substrates like our pyrimidine, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[13][14]

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of substrates, including aryl chlorides.[15]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for coupling secondary amines with aryl chlorides.[16]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylPromotes the monoarylation of primary amines with aryl chlorides.[16]
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA classic bidentate ligand, useful for coupling primary amines.[13]

Recommendation: For the selective amination at the C5-Br position of this compound, XPhos is an excellent starting point due to its high reactivity and broad applicability.

Base Selection: The Driving Force

The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate. The choice of base depends on the pKa of the amine and the sensitivity of the functional groups on the substrate.

BasepKa of Conjugate AcidCommon Applications & Considerations
NaOtBu ~19A strong, non-nucleophilic base, widely used and highly effective.[5] Can be sensitive to moisture.
K₃PO₄ ~12.3A milder base, often used with more sensitive substrates.
Cs₂CO₃ ~10.3A weak base with good solubility, suitable for base-sensitive functional groups.[5]

Recommendation: For most primary and secondary amines, sodium tert-butoxide (NaOtBu) is the base of choice for its high efficacy. For more delicate substrates, a screen of weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.

Solvent and Temperature

Anhydrous, degassed solvents are essential to prevent catalyst deactivation and competing side reactions.

  • Toluene and Dioxane: The most commonly employed solvents for Buchwald-Hartwig aminations.

  • Temperature: Reactions are typically conducted at elevated temperatures, ranging from 80 to 110 °C, to ensure a reasonable reaction rate.[17]

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all reagents prior to use.[3]

General Protocol for Selective C5 Amination

This protocol provides a robust starting point for the selective amination at the C5-bromo position.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene (0.2 M concentration of the limiting reagent)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (N₂ or Ar)

  • Standard laboratory glassware and syringes

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), NaOtBu (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv) followed by anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-chloro-4-ethoxypyrimidine derivative.

Troubleshooting and Optimization

Low yields or incomplete reactions are common challenges in cross-coupling chemistry. The following decision tree provides a logical workflow for troubleshooting.

Troubleshooting_Workflow start Low or No Product Formation check_inert Verify Inert Atmosphere (Degas Solvents, Purge System) start->check_inert check_inert->start Issue Found & Corrected check_reagents Assess Reagent Quality (Anhydrous Solvents, Pure Amines, Active Base) check_inert->check_reagents Atmosphere OK check_reagents->start Issue Found & Corrected screen_ligands Screen Alternative Ligands (e.g., RuPhos, BrettPhos) check_reagents->screen_ligands Reagents OK screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) screen_ligands->screen_bases adjust_temp Adjust Temperature (Screen 80-120 °C) screen_bases->adjust_temp increase_loading Increase Catalyst/Ligand Loading (e.g., 3-5 mol% Pd) adjust_temp->increase_loading success Improved Yield increase_loading->success

Figure 2: A decision tree for troubleshooting low-yield Buchwald-Hartwig amination reactions.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of functionalized pyrimidine derivatives. By understanding the principles of regioselectivity and carefully optimizing the reaction parameters—particularly the choice of ligand and base—researchers can achieve high yields of the desired C5-aminated product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this reaction in the pursuit of novel chemical entities for drug discovery and materials science.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved from [Link]

  • American Chemical Society. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Retrieved from [Link]

  • ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Retrieved from [Link]

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The Synthetic Chemist's Guide to Nucleophilic Aromatic Substitution of 5-Bromo-2-chloro-4-ethoxypyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, present in a vast array of therapeutic agents due to their diverse biological activities.[1][2][3] The strategic functionalization of the pyrimidine core is a cornerstone of library synthesis and lead optimization. 5-Bromo-2-chloro-4-ethoxypyrimidine emerges as a highly versatile building block, offering multiple, differentially reactive sites for the introduction of molecular diversity. Its unique substitution pattern—featuring two distinct halogen atoms and an electron-donating ethoxy group—provides a rich platform for chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5]

This guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the mechanistic principles governing its reactivity, present detailed, field-proven protocols for substitution with common nucleophiles, and offer expert insights to navigate potential synthetic challenges. The information is curated for researchers, scientists, and drug development professionals aiming to leverage this scaffold in the synthesis of novel compounds.

Pillar 1: Understanding the Reactivity Landscape

The reactivity of this compound in SNAr reactions is governed by the interplay of the electron-deficient nature of the pyrimidine ring and the electronic effects of its substituents. The two ring nitrogen atoms act as powerful electron-withdrawing groups, reducing the electron density of the ring and making it susceptible to attack by nucleophiles.[5]

Regioselectivity: The C2-Chloro Position as the Primary SNAr Hotspot

A critical aspect of this substrate is the predictable regioselectivity of SNAr reactions. The primary site for nucleophilic attack is the carbon atom bearing the chloro substituent at the C2 position. This selectivity is attributed to several factors:

  • Activation by Adjacent Nitrogens: The C2 position is flanked by both ring nitrogen atoms, which provide powerful resonance stabilization to the negative charge developed in the Meisenheimer intermediate—the key intermediate in an SNAr reaction.[4]

  • Influence of the Ethoxy Group: The electron-donating ethoxy group at the C4 position deactivates this position towards nucleophilic attack.[2]

  • Relative Reactivity of Halogens: While the C5-bromo position is generally more reactive in palladium-catalyzed cross-coupling reactions (due to the C-Br bond being weaker than the C-Cl bond), the C5 position is inherently the least reactive towards SNAr in pyrimidines.[4][6]

This differential reactivity allows for a sequential functionalization strategy: SNAr at the C2-position followed by a potential cross-coupling reaction at the C5-position, maximizing the molecular complexity derived from a single starting material.

SNAr_Mechanism Start 5-Bromo-2-chloro- 4-ethoxypyrimidine + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Intermediate Meisenheimer Intermediate (Stabilized by N atoms) TS1->Intermediate Attack at C2 TS2 Transition State 2 Intermediate->TS2 Product 2-Substituted-5-bromo- 4-ethoxypyrimidine + Cl⁻ TS2->Product Loss of Cl⁻

Caption: Generalized workflow for the SNAr reaction at the C2 position.

Pillar 2: Experimental Protocols - A Self-Validating System

The following protocols are designed as robust starting points for the SNAr of this compound. They are based on established procedures for the closely related 5-Bromo-2-chloro-4-methoxypyrimidine and should be optimized for each specific nucleophile.[5] Reaction progress should always be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the reaction with a generic amine nucleophile to form 2-amino-5-bromo-4-ethoxypyrimidine derivatives.

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (1.1-1.2 equiv.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv.)

  • Solvent: Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., ethanol).

    • Causality: Ethanol and isopropanol are effective polar protic solvents for this reaction. DMF can be used for less reactive amines due to its higher boiling point and ability to solvate ions.

  • Reagent Addition: Add the amine nucleophile (1.1-1.2 equiv.). If the amine is used as a hydrochloride salt, a non-nucleophilic base like DIPEA or TEA (1.5-2.0 equiv.) must be added to liberate the free amine.

    • Causality: A slight excess of the amine ensures complete consumption of the starting material. The base neutralizes the HCl generated during the reaction, preventing protonation of the amine nucleophile.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent).

    • Causality: Thermal energy is required to overcome the activation energy of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate (the product) forms upon cooling, it can be collected by filtration, washed with cold solvent, and dried.

    • If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 2-amino-5-bromo-4-ethoxypyrimidine derivative.

Protocol 2: O-Alkylation with Alkoxides

This protocol details the substitution with an alkoxide, for instance, sodium ethoxide, to yield 5-bromo-2,4-diethoxypyrimidine.

Materials:

  • This compound (1.0 equiv.)

  • Sodium ethoxide (1.1-1.5 equiv., can be used as a solution in ethanol or generated in situ from sodium metal and ethanol)

  • Solvent: Anhydrous Ethanol

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. If generating sodium ethoxide in situ, carefully add small pieces of sodium metal (1.1-1.5 equiv.) to the ethanol at 0 °C and stir until all the sodium has reacted.

    • Causality: The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the starting material and the alkoxide.[7] An inert atmosphere prevents side reactions.

  • Reagent Addition: To the solution of sodium ethoxide, add a solution of this compound (1.0 equiv.) in anhydrous ethanol dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

    • Causality: Alkoxides are generally strong nucleophiles, and the reaction often proceeds at or slightly above room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and carefully quench by adding saturated aqueous ammonium chloride. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-2,4-diethoxypyrimidine.

Protocol 3: S-Thiolation with Thiols

This protocol describes the reaction with a thiol in the presence of a base to form 5-bromo-4-ethoxy-2-(organothio)pyrimidines.

Materials:

  • This compound (1.0 equiv.)

  • Thiol (e.g., thiophenol) (1.1 equiv.)

  • Base (e.g., Potassium carbonate or Sodium hydride) (1.2-1.5 equiv.)

  • Solvent: Anhydrous DMF or Acetonitrile

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend the base (e.g., potassium carbonate, 1.5 equiv.) in the anhydrous solvent (e.g., DMF).

    • Causality: A polar aprotic solvent like DMF is ideal as it effectively solvates the thiolate anion, enhancing its nucleophilicity.[7]

  • Thiolate Formation: Add the thiol (1.1 equiv.) to the suspension and stir for 15-30 minutes at room temperature. If using a stronger base like NaH, add it portion-wise to a solution of the thiol at 0 °C.

    • Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in the anhydrous solvent to the thiolate mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Solvent, Inert Atm.) Reagents 2. Reagent Addition (Nucleophile, Base) Setup->Reagents Execution 3. Reaction Execution (Temperature, Time) Reagents->Execution Monitor 4. Monitoring (TLC, LC-MS) Execution->Monitor Monitor->Execution Incomplete Workup 5. Work-up & Extraction Monitor->Workup Complete Purify 6. Purification (Chromatography/Recrystallization) Workup->Purify Product Pure Product Purify->Product

Caption: A self-validating workflow for SNAr reactions.

Pillar 3: Application Notes & Field-Proven Insights

Data Summary Table

The following table summarizes the generalized conditions for SNAr reactions on the this compound scaffold. Note that optimal conditions will vary based on the specific nucleophile used.

Nucleophile ClassRepresentative NucleophileTypical BaseRecommended Solvent(s)Typical TemperatureProduct Class
Amines Primary/Secondary AminesDIPEA, TEAEthanol, DMF80-120 °C2-Amino-5-bromo-4-ethoxypyrimidines
Alcohols Sodium EthoxideN/A (Reagent)Ethanol25-60 °C5-Bromo-2,4-diethoxypyrimidine
Thiols Thiophenols, AlkylthiolsK₂CO₃, NaHDMF, ACN25-80 °C5-Bromo-4-ethoxy-2-(organothio)pyrimidines
Troubleshooting and Optimization
  • Low Reactivity: If a reaction is sluggish, particularly with weakly nucleophilic amines or thiols, consider switching to a higher boiling point solvent like DMF or DMSO. Increasing the reaction temperature can also improve the rate.[7]

  • Side Reactions: The primary potential side reaction is hydrolysis of the C-Cl bond if water is present. Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere to minimize this.[7]

  • Disubstitution: While the C2 position is significantly more reactive to SNAr, forcing conditions (high temperatures, very strong nucleophiles, long reaction times) could potentially lead to substitution at the C5-bromo position. This is generally not observed under typical SNAr conditions.

  • Purification Challenges: The polarity of the product will vary significantly depending on the incorporated nucleophile. A range of solvent systems should be screened for column chromatography to achieve optimal separation.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of diverse chemical libraries. Its well-defined reactivity, with a clear preference for nucleophilic aromatic substitution at the C2-chloro position, allows for predictable and strategic molecular design. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently and efficiently utilize this scaffold to accelerate their drug discovery and development programs.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
  • BenchChem. (2025). Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions.
  • ResearchGate. (2025).
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • SciSpace. (2021).
  • BenchChem. (2025). Identifying common side reactions of 5-Bromo-2-chloropyrimidine.

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Palladium-catalyzed cross-coupling reactions with 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-chloro-4-ethoxypyrimidine

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] this compound is a highly valuable and functionalized building block, offering multiple reaction sites for the strategic introduction of molecular diversity.[1][2] Its utility lies in the presence of two distinct halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—which allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions.[2]

This guide provides a comprehensive analysis of the reactivity of this compound in cornerstone palladium-catalyzed reactions. We will delve into the principles of regioselectivity that govern its transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile synthon in their synthetic campaigns.

Part 1: The Core Principle — Understanding Regioselectivity

The power of using this compound as a synthetic intermediate stems from the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The efficiency of this step is directly related to the bond dissociation energy of the C-X bond. The general reactivity trend for halogens is I > Br > Cl > F.[3]

For this compound, the C5-Br bond is significantly weaker and thus more susceptible to cleavage and oxidative addition by a palladium(0) catalyst than the stronger C2-Cl bond.[3][4][5] This intrinsic difference allows for highly regioselective functionalization at the C5 position under carefully controlled conditions, leaving the C2-chloro group intact for subsequent transformations. This principle is the cornerstone of its synthetic utility, enabling a programmed and modular approach to the synthesis of complex pyrimidine derivatives.

Caption: Preferential oxidative addition of Pd(0) at the more reactive C5-Br bond.

Part 2: Application Notes and Experimental Protocols

This section provides detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions. The conditions outlined are robust starting points, derived from established procedures for structurally similar dihaloheterocycles.[4] Optimization of catalyst, ligand, base, and solvent may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: For Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide.[6][7] It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups.[6]

The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Transmetalation with the boronic acid (activated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArX Ar-X (Substrate) Ar_BOH2 Ar'-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Suzuki start Start setup To a dry Schlenk flask, add: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) start->setup evacuate Evacuate and backfill flask with inert gas (Ar or N₂) three times setup->evacuate add_solvent Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe evacuate->add_solvent heat Heat reaction mixture (e.g., 80-100 °C) with vigorous stirring add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Cool to RT, add H₂O, and extract with organic solvent (e.g., EtOAc) monitor->workup purify Combine organic layers, dry (Na₂SO₄), filter, concentrate, and purify by flash column chromatography workup->purify end Obtain 5-Aryl-2-chloro-4-ethoxypyrimidine purify->end

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O9012
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1008
33-Pyridylboronic acidPdCl₂(dppf) (3)dppfCs₂CO₃DMF8516
44-Cyanophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Dioxane/H₂O9510

Note: The data in this table is illustrative and based on established procedures for similar substrates.[3][8] Optimization is recommended for each specific transformation.

Sonogashira Coupling: For Carbon-Carbon (Alkyne) Bond Formation

The Sonogashira reaction is a powerful method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is typically co-catalyzed by palladium and copper salts and is fundamental for the synthesis of substituted alkynes, which are precursors to many complex molecules.[9][10]

Experimental_Workflow_Sonogashira start Start setup To a Schlenk flask, add: - this compound (1.0 equiv) - Pd Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) - CuI (1-10 mol%) start->setup evacuate Evacuate and backfill flask with inert gas (Ar or N₂) setup->evacuate add_reagents Add solvent (e.g., THF or DMF), Base (e.g., Et₃N or DIPEA, 2.0 equiv), and Terminal Alkyne (1.2 equiv) via syringe evacuate->add_reagents stir Stir reaction mixture at room temperature or with gentle heating (e.g., 25-60 °C) add_reagents->stir monitor Monitor reaction progress by TLC or LC-MS stir->monitor workup Filter off amine salts, concentrate solvent, dissolve residue in organic solvent (e.g., EtOAc), and wash with aqueous NH₄Cl and brine monitor->workup purify Dry organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography workup->purify end Obtain 5-Alkynyl-2-chloro-4-ethoxypyrimidine purify->end

Caption: Step-by-step experimental workflow for a typical Sonogashira coupling.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF25
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPEADMF40
31-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NAcetonitrile50
4Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)None (Cu-free)Cs₂CO₃Dioxane60

Note: Copper-free Sonogashira protocols are also well-established and may be preferable to avoid homocoupling of the alkyne.[11][12] The conditions in this table serve as a general guide.[9][13]

Buchwald-Hartwig Amination: For Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C–N bonds from aryl halides and amines.[14][15] This transformation has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science, by offering a general and high-yielding alternative to classical methods.[14][16]

  • Catalyst/Ligand System: The choice of ligand is critical. Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, JohnPhos) are often required.[17] These ligands promote the rate-limiting reductive elimination step and stabilize the active monoligated Pd(0) species, preventing catalyst decomposition.[17]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine (or the intermediate palladium-amine complex), facilitating the formation of the key palladium-amido intermediate.[14][18] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.[4]

Experimental_Workflow_BH start Start setup To an oven-dried Schlenk flask, add: - Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., XPhos, 2-4 mol%) - Base (e.g., NaOtBu, 1.4 equiv) start->setup evacuate Seal flask, then evacuate and backfill with inert gas (Ar or N₂) three times setup->evacuate add_reagents Add this compound (1.0 equiv), the Amine (1.1-1.2 equiv), and anhydrous, degassed solvent (e.g., Toluene) via syringe evacuate->add_reagents heat Heat reaction mixture with stirring (e.g., 80-110 °C) add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Cool to RT, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., EtOAc) monitor->workup purify Combine organic layers, wash with brine, dry (Na₂SO₄), filter, concentrate, and purify by flash column chromatography workup->purify end Obtain 5-Amino-2-chloro-4-ethoxypyrimidine purify->end

Caption: Step-by-step experimental workflow for a Buchwald-Hartwig amination.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane110
3BenzylaminePd₂(dba)₃ (1.5)JohnPhos (3)K₃PO₄Toluene100
4n-HexylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene90

Note: These conditions are general starting points. The choice of ligand and base is often interdependent and crucial for success.[2][4]

Conclusion

This compound stands out as a strategically functionalized building block, primarily due to the predictable and selective reactivity of the C5-bromo position in palladium-catalyzed cross-coupling reactions. This inherent regioselectivity provides a reliable platform for the synthesis of diverse 5-substituted-2-chloropyrimidine intermediates. The protocols and principles outlined in this guide offer a robust framework for researchers to design and execute synthetic strategies, paving the way for the discovery of novel chemical entities in pharmaceutical and materials science applications.

References

  • Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

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  • Barrios-Landeros, F., & Hartwig, J. F. (2009). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Scilit. [Link]

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  • ResearchGate. (2016). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

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A Step-by-Step Guide to the Synthesis of 5-Aryl-2-chloro-4-ethoxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract: 5-Aryl-2-chloro-4-ethoxypyrimidines are valuable heterocyclic scaffolds that serve as crucial intermediates in the development of novel therapeutics and functional materials. Their unique substitution pattern allows for diverse downstream modifications, making them highly sought-after building blocks in medicinal chemistry. This comprehensive guide provides a detailed, three-part protocol for the synthesis of these compounds, starting from the readily available 5-bromouracil. The methodology leverages a chlorination reaction, a palladium-catalyzed Suzuki-Miyaura cross-coupling, and a regioselective nucleophilic aromatic substitution. Each step is accompanied by an in-depth explanation of the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it to their specific needs.

Introduction: The Significance of Aryl-Pyrimidines

The pyrimidine core is a ubiquitous feature in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The introduction of an aryl group at the C5 position and distinct functionalities at the C2 and C4 positions creates a privileged scaffold for drug discovery. Specifically, the 2-chloro and 4-ethoxy substituents offer orthogonal reactivity for subsequent diversification. The 2-chloro position is amenable to further cross-coupling reactions or nucleophilic substitution, while the 4-ethoxy group modulates the electronic properties and solubility of the molecule. This structural motif is particularly relevant in the synthesis of kinase inhibitors, where the pyrimidine core often acts as a hinge-binding element.[1][2] This guide presents a robust and reproducible pathway to access these high-value intermediates.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, beginning with the preparation of a key halogenated intermediate. This is followed by a carbon-carbon bond formation to introduce the aryl moiety, and finally, a selective nucleophilic substitution to install the ethoxy group.

Synthesis_Workflow Start 5-Bromouracil Inter1 Intermediate 1: 5-Bromo-2,4-dichloropyrimidine Start->Inter1 Step 1: Chlorination Inter2 Intermediate 2: 5-Aryl-2,4-dichloropyrimidine Inter1->Inter2 Step 2: Suzuki Coupling Final Final Product: 5-Aryl-2-chloro-4-ethoxypyrimidine Inter2->Final Step 3: Ethoxylation

Caption: Overall 3-step synthetic workflow.

Part 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine (Intermediate 1)

Principle & Causality: The initial step involves the conversion of the tautomeric hydroxyl groups (in the enol form) of 5-bromouracil into chloro groups. Uracil and its derivatives exist in a keto-enol equilibrium, but the keto form predominates. To achieve chlorination, a potent chlorinating agent is required to react with the amide functionalities. Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are the reagents of choice for this transformation.[3][4] The reaction proceeds via the formation of a reactive phosphoryl intermediate, which is subsequently displaced by chloride ions. The use of a high boiling point solvent and elevated temperatures is necessary to drive the reaction to completion.

Experimental Protocol: Chlorination
  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-bromouracil (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (approx. 4-5 equivalents) to the flask. An organic base such as N,N-dimethylaniline (approx. 1.5 equivalents) can be added to facilitate the reaction, though some protocols proceed without it.[5]

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]

  • Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield 5-bromo-2,4-dichloropyrimidine as a colorless to light yellow liquid.[3][4]

ParameterValue
Starting Material5-Bromouracil (e.g., 10 g, 52.4 mmol)
Chlorinating AgentPOCl₃ (e.g., 32 mL, 344 mmol)
Reaction Temperature105-110 °C (Reflux)
Reaction Time3-5 hours
Typical Yield80-95%
Purification MethodVacuum Distillation or Column Chromatography

Part 2: Synthesis of 5-Aryl-2,4-dichloropyrimidine (Intermediate 2) via Suzuki-Miyaura Coupling

Principle & Causality: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[2][6] This reaction couples an organoboron compound (arylboronic acid) with an organohalide (5-bromo-2,4-dichloropyrimidine) using a palladium catalyst. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrimidine.

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The two organic fragments (aryl and pyrimidine) are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.

This method is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide variety of arylboronic acids.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a Schlenk flask, add 5-bromo-2,4-dichloropyrimidine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

  • Reaction Conditions: Heat the mixture under a nitrogen or argon atmosphere at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the 5-aryl-2,4-dichloropyrimidine.

ParameterValue
Substrates5-Bromo-2,4-dichloropyrimidine, Arylboronic acid
CatalystPd(PPh₃)₄ (e.g., 3 mol%)
BaseK₂CO₃ or Cs₂CO₃ (2 equivalents)
SolventDioxane/Water or Toluene/Water
Reaction Temperature80-100 °C
Reaction Time4-12 hours
Typical Yield60-90%

Part 3: Synthesis of 5-Aryl-2-chloro-4-ethoxypyrimidine (Final Product)

Principle & Causality: The final step is a nucleophilic aromatic substitution (SₙAr) reaction.[9] The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles. In 5-aryl-2,4-dichloropyrimidines, the two chlorine atoms have different reactivities. The chlorine at the C4 position is generally more reactive towards nucleophilic displacement than the one at C2. This regioselectivity is attributed to the greater electron deficiency at the C4 and C6 positions, which better stabilizes the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack. The reaction with sodium ethoxide at controlled temperatures allows for the selective replacement of the C4-chloro group.[10][11]

Experimental Protocol: Ethoxylation
  • Nucleophile Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere at 0 °C. Allow the sodium to react completely.

  • Reaction Setup: In a separate flask, dissolve the 5-aryl-2,4-dichloropyrimidine (1 equivalent) in anhydrous ethanol.

  • Reagent Addition: Cool the pyrimidine solution to 0 °C and add the freshly prepared sodium ethoxide solution dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the product with an appropriate organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization to yield the pure 5-aryl-2-chloro-4-ethoxypyrimidine.

ParameterValue
Substrate5-Aryl-2,4-dichloropyrimidine
NucleophileSodium Ethoxide (1.1 equivalents)
SolventAnhydrous Ethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time2-6 hours
Typical Yield75-95%

Workflow & Data Summary

The following diagram illustrates the logical flow of the experimental protocol.

Protocol_Flow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Ethoxylation S1_Setup 1. Setup: 5-Bromouracil in flask S1_Add 2. Add POCl₃ S1_Setup->S1_Add S1_React 3. Reflux (110°C, 3-5h) S1_Add->S1_React S1_Workup 4. Quench with ice S1_React->S1_Workup S1_Extract 5. Extract with DCM S1_Workup->S1_Extract S1_Purify 6. Purify (Distillation) S1_Extract->S1_Purify S2_Setup 1. Setup: Intermediate 1, Boronic Acid, Pd(PPh₃)₄, Base S1_Purify->S2_Setup To next step S2_Add 2. Add Dioxane/H₂O S2_Setup->S2_Add S2_React 3. Heat (90°C, 4-12h) S2_Add->S2_React S2_Workup 4. Dilute with water S2_React->S2_Workup S2_Extract 5. Extract with EtOAc S2_Workup->S2_Extract S2_Purify 6. Purify (Chromatography) S2_Extract->S2_Purify S3_Setup 1. Setup: Intermediate 2 in EtOH S2_Purify->S3_Setup To next step S3_Add 2. Add NaOEt solution at 0°C S3_Setup->S3_Add S3_React 3. Stir at RT (2-6h) S3_Add->S3_React S3_Workup 4. Quench with water S3_React->S3_Workup S3_Extract 5. Extract with EtOAc S3_Workup->S3_Extract S3_Purify 6. Purify (Chromatography) S3_Extract->S3_Purify

Caption: Detailed experimental workflow for each synthetic step.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
  • ChemicalBook. (n.d.). 5-Bromo-2,4-dichloropyrimidine synthesis.
  • Guidechem. (n.d.). How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?.
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  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
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  • MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
  • Brainly.in. (2020). the reaction of 4-chloropyridine with sodium etoxide is example of​.
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  • PubMed Central (PMC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

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  • Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

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  • Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
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Application Note: Strategic Derivatization of 5-Bromo-2-chloro-4-ethoxypyrimidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of countless biologically active molecules, including natural products and blockbuster drugs.[1][2][3] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems, often enhancing pharmacokinetic profiles.[4][5]

Within this chemical class, 5-bromo-2-chloro-4-ethoxypyrimidine stands out as a particularly versatile and powerful building block for the construction of compound libraries aimed at structure-activity relationship (SAR) exploration.[6][7] The presence of two distinct and orthogonally reactive halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—provides medicinal chemists with a precise toolkit for sequential and selective molecular diversification. This guide details the strategic considerations and provides robust protocols for leveraging this differential reactivity to accelerate drug discovery programs.

The Core Principle: Orthogonal Reactivity

The synthetic utility of this compound is rooted in the different chemical environments of its two halogen substituents. A successful SAR campaign hinges on understanding and exploiting this reactivity differential.

  • The C5-Bromo Position: The carbon-bromine bond at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions. In the context of the Suzuki-Miyaura reaction, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond due to its lower bond dissociation energy.[8][9] This allows for the selective formation of carbon-carbon bonds, introducing a diverse array of aryl and heteroaryl moieties.

  • The C2-Chloro Position: The carbon-chlorine bond at the 2-position is significantly activated towards Nucleophilic Aromatic Substitution (SNAr).[10] Its position between two electron-withdrawing ring nitrogen atoms renders the C2 carbon highly electrophilic and stabilizes the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack.[11][12] This facilitates the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

This predictable and exploitable difference in reactivity enables a powerful orthogonal synthetic strategy, allowing for the systematic and independent modification of both positions to probe the chemical space around the pyrimidine core.

Strategic Workflow for Library Synthesis

The derivatization of the core scaffold can be approached via two primary strategic pathways to generate a diverse library of final compounds. This dual-pathway approach allows for maximum flexibility in synthetic planning and resource allocation.

G cluster_0 cluster_1 Pathway A cluster_2 Pathway B A 5-Bromo-2-chloro- 4-ethoxypyrimidine A1 Suzuki Coupling (C5-Position) A->A1 A2 SNAr Reaction (C2-Position) A->A2 B1 Intermediate Library A (5-Aryl-2-chloro...) A1->B1 C1 SNAr Reaction (C2-Position) B1->C1 D1 Final Product Library (R1 at C5, R2 at C2) C1->D1 B2 Intermediate Library B (5-Bromo-2-amino...) A2->B2 C2 Suzuki Coupling (C5-Position) B2->C2 D2 Final Product Library (R2 at C2, R1 at C5) C2->D2

Caption: Orthogonal derivatization workflows for library synthesis.

Detailed Experimental Protocols

The following protocols are generalized methodologies that have been proven effective. Researchers should optimize conditions based on the specific reactivity of their chosen substrates.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position

This protocol facilitates the selective introduction of aryl or heteroaryl groups at the C5 position, creating a C-C bond while preserving the C2-chloro for subsequent reactions.

Causality and Trustworthiness: The choice of a palladium catalyst like Pd(PPh₃)₄ is critical; it exhibits high reactivity towards C-Br bonds, allowing the reaction to proceed at temperatures low enough to minimize competing reactions at the C-Cl bond.[6][13] The biphasic solvent system (e.g., dioxane/water) and an inorganic base (e.g., K₂CO₃) are standard for activating the boronic acid via formation of a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[9] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Caption: General scheme for Suzuki-Miyaura coupling at the C5-position.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroarylboronic Acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and the arylboronic acid.

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate followed by the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via cannula or syringe. It is crucial that the solvent is thoroughly degassed (e.g., via sparging with N₂ for 20 minutes) prior to addition.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the 5-aryl-2-chloro-4-ethoxypyrimidine intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

This protocol is designed to introduce amine, alkoxide, or thiolate nucleophiles at the highly electrophilic C2 position.

Causality and Trustworthiness: The SNAr reaction is facilitated by polar aprotic solvents (e.g., DMF, NMP) which can solvate the charged Meisenheimer intermediate without protonating the nucleophile, thereby accelerating the reaction.[11] For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing in the reaction. Elevated temperatures are often required to overcome the activation energy associated with disrupting the ring's aromaticity.[14]

Caption: General scheme for SNAr with an amine at the C2-position.

Materials:

  • 5-substituted-2-chloro-4-ethoxypyrimidine (from Protocol 1 or starting material) (1.0 eq)

  • Amine Nucleophile (R¹R²NH) (1.1 - 2.0 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Reagent Setup: In a sealable reaction vial equipped with a stir bar, dissolve the 2-chloropyrimidine substrate in NMP.

  • Nucleophile Addition: Add the amine nucleophile, followed by DIPEA.

  • Reaction: Seal the vial tightly and heat the mixture to 100-140 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Typical reaction times are 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash thoroughly with water (to remove residual NMP/DMF) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-amino-5-substituted-4-ethoxypyrimidine.

Application to SAR Studies and Data Interpretation

By systematically applying these two protocols, a matrix-style library can be rapidly assembled. For example, reacting 10 distinct boronic acids in Protocol 1 followed by coupling each of the 10 resulting intermediates with 10 different amines in Protocol 2 yields a 100-member library. The biological data from this library provides direct insight into the SAR.

Table 1: Hypothetical SAR Data for a Kinase Inhibitor Program

Compound IDR¹ at C5 (from Suzuki)R² at C2 (from SNAr)Kinase IC₅₀ (µM)
LIB-001 Phenyl-NH-CH₃1.5
LIB-002 4-Fluorophenyl-NH-CH₃0.8
LIB-003 3-Pyridyl-NH-CH₃0.4
LIB-004 3-Pyridyl-NH-Cyclopropyl0.9
LIB-005 3-Pyridyl-NH-CH₂CH₂OH0.05
LIB-006 2-Thienyl-NH-CH₂CH₂OH0.12

Interpreting the SAR: From this hypothetical data, clear relationships emerge:

  • C5 Position (R¹): Introducing a hydrogen bond acceptor like the nitrogen in a pyridyl ring (LIB-003 vs. LIB-002) significantly improves potency, suggesting a key interaction in the target's active site.[15][16]

  • C2 Position (R²): While small alkyl groups are tolerated (LIB-004), introducing a hydroxyl group capable of hydrogen bonding (LIB-005 vs. LIB-003) dramatically increases activity by over an order of magnitude.[7] This points to a critical hydrogen bond donor/acceptor site in the binding pocket.

These insights are invaluable for designing the next generation of more potent and selective compounds.

Mandatory Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and powdered reagents.

  • Reagent Handling: Halogenated pyrimidines can be irritants and have unknown long-term toxicity; handle with care.[18][19] Palladium catalysts are toxic and flammable. Organoboron reagents should be handled in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.[20]

References

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Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 5-Bromo-2-chloro-4'-ethoxydiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the efficient one-pot synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane, a crucial intermediate in the manufacturing of prominent pharmaceuticals like Dapagliflozin.[1][2][3] The described methodology circumvents the need for isolating sensitive intermediates, thereby enhancing operational simplicity and safety. The protocol is founded on a sequential Friedel-Crafts acylation followed by a reduction, beginning with the readily available 2-chloro-5-bromobenzoic acid.[4] This application note is tailored for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure successful replication and understanding.

Introduction and Significance

5-Bromo-2-chloro-4'-ethoxydiphenylmethane is a key building block in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.[1][3] Its molecular structure provides the necessary scaffold for the development of potent and selective therapeutic agents. Traditional synthetic routes can be multi-step processes involving the isolation of intermediates, which may be hazardous or unstable, leading to lower overall yields and increased production costs.[5] The one-pot methodology presented here consolidates two key transformations—Friedel-Crafts acylation and a subsequent reduction—into a single, continuous process, offering significant advantages in terms of efficiency, safety, and cost-effectiveness.[4]

Synthetic Strategy: A One-Pot Approach

The core of this protocol is a two-step sequence performed in a single reaction vessel. This strategy is designed to maximize efficiency and minimize the handling of intermediates.

Step 1: Friedel-Crafts Acylation. The synthesis commences with the conversion of 2-chloro-5-bromobenzoic acid into its more reactive acyl chloride derivative using a standard chlorinating agent like thionyl chloride or oxalyl chloride.[4][6] This acyl chloride then undergoes a Friedel-Crafts acylation reaction with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst to form the intermediate benzophenone.[6]

Step 2: Reduction. Without isolating the benzophenone intermediate, a reducing agent is introduced into the reaction mixture to reduce the ketone functionality to a methylene group, yielding the final product, 5-bromo-2-chloro-4'-ethoxydiphenylmethane.[4]

The elegance of this one-pot method lies in the careful selection of reagents and the control of reaction conditions, allowing both reactions to proceed sequentially in the same solvent system.[4]

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical flow of the synthesis and the underlying chemical transformations.

G cluster_0 One-Pot Synthesis Workflow A Start: 2-chloro-5-bromobenzoic acid B Step 1a: Acyl Chloride Formation (e.g., with Thionyl Chloride) A->B Add Chlorinating Agent C Step 1b: Friedel-Crafts Acylation (with Phenetole & Lewis Acid) B->C Add Phenetole & Catalyst D Intermediate: 5-bromo-2-chloro-4'-ethoxybenzophenone (Not Isolated) C->D Reaction Progress E Step 2: Reduction (e.g., with a Borohydride) D->E Add Reducing Agent F End Product: 5-bromo-2-chloro-4'-ethoxydiphenylmethane E->F Reaction Completion & Workup

Caption: A flowchart of the sequential one-pot synthesis.

G Chemical Reaction Pathway 2-chloro-5-bromobenzoic acid 2-chloro-5-bromobenzoic acid 2-chloro-5-bromobenzoyl chloride 2-chloro-5-bromobenzoyl chloride 2-chloro-5-bromobenzoic acid->2-chloro-5-bromobenzoyl chloride + SOCl2 Intermediate Ketone Intermediate Ketone 2-chloro-5-bromobenzoyl chloride->Intermediate Ketone + Phenetole, AlCl3 5-bromo-2-chloro-4'-ethoxydiphenylmethane 5-bromo-2-chloro-4'-ethoxydiphenylmethane Intermediate Ketone->5-bromo-2-chloro-4'-ethoxydiphenylmethane + Reducing Agent (e.g., NaBH4)

Caption: The chemical transformation pathway.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-5-bromobenzoic acid≥98%Standard chemical supplierStarting material.
Thionyl chloride (SOCl₂)≥99%Standard chemical supplierUsed for acyl chloride formation.
Dichloromethane (DCM)AnhydrousStandard chemical supplierSolvent. Must be dry.
Phenetole≥99%Standard chemical supplierAromatic nucleophile.
Aluminum chloride (AlCl₃)Anhydrous, ≥99%Standard chemical supplierLewis acid catalyst.
Sodium borohydride (NaBH₄)≥98%Standard chemical supplierReducing agent.
MethanolReagent GradeStandard chemical supplierFor quenching.
Hydrochloric acid (HCl)1 M solutionStandard chemical supplierFor workup.
Saturated sodium bicarbonatePrepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous magnesium sulfateStandard chemical supplierDrying agent.
EthanolReagent GradeStandard chemical supplierFor recrystallization.[7]
Step-by-Step Procedure

Step 1: Friedel-Crafts Acylation

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination, which is critical for the efficiency of the Lewis acid catalyst.

  • Acyl Chloride Formation: Charge the flask with 2-chloro-5-bromobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5 volumes). Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 20-30 minutes. The addition is exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC or LC-MS).

  • Acylation: Cool the reaction mixture back to 0-5 °C. In a separate flask, prepare a solution of phenetole (1.1 eq) in anhydrous DCM (2 volumes).

  • Carefully add anhydrous aluminum chloride (1.3 eq) to the main reaction flask in portions. This step is highly exothermic.

  • Add the phenetole solution dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Once the addition is complete, stir the reaction at room temperature for 4-6 hours until the formation of the benzophenone intermediate is complete (monitor by TLC or LC-MS).

Step 2: Reduction

  • Preparation: Cool the reaction mixture to 0-5 °C.

  • Addition of Reducing Agent: In a separate beaker, carefully prepare a slurry of sodium borohydride (1.5 eq) in a small amount of an appropriate solvent (e.g., isopropanol or carefully with methanol). Expert Tip: The choice of reducing agent and solvent is crucial. Borohydrides are effective for this transformation.[4]

  • Slowly and carefully add the reducing agent slurry to the reaction mixture. Control the addition rate to manage the exothermic reaction and gas evolution.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours, or until the reduction is complete (monitor by TLC or LC-MS).

Step 3: Workup and Purification

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of methanol, followed by 1 M HCl to neutralize any remaining reducing agent and decompose the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 5-bromo-2-chloro-4'-ethoxydiphenylmethane as a white solid.[7]

Mechanistic Considerations

The success of this one-pot synthesis hinges on understanding the underlying reaction mechanisms.

  • Friedel-Crafts Acylation: The Lewis acid (AlCl₃) activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenetole ring, primarily at the para position due to the ortho,para-directing effect of the ethoxy group. Unlike Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and does not undergo rearrangement, ensuring a single acylation product.[8][9][10]

  • Reduction: The borohydride reagent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the intermediate ketone. A subsequent protonation step during the acidic workup yields the final methylene bridge.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low yield in acylation stepInactive Lewis acid due to moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Incomplete reductionInsufficient reducing agent or deactivation.Add a slight excess of the borohydride. Ensure the reaction is properly quenched before workup.
Formation of side productsOver-alkylation or side reactions.Maintain low temperatures during the addition of the Lewis acid and the electrophile.[11]
Difficult purificationImpurities from starting materials or side reactions.Ensure high purity of starting materials. Optimize recrystallization conditions (solvent, temperature).

Conclusion

The one-pot synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane via a sequential acylation-reduction pathway offers a robust and efficient alternative to traditional multi-step methods. By eliminating the need for intermediate isolation, this protocol enhances safety, reduces waste, and improves overall process economy, making it highly suitable for both laboratory-scale synthesis and potential industrial scale-up.

References

  • Directive effects in benzylic hydrogen atom abstraction. Part V. Halogenation of benzyl chlorides and α-substituted toluenes. Journal of the Chemical Society, Perkin Transactions 2, Royal Society of Chemistry. Available at: [Link]

  • Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Eureka | Patsnap. Available at: [Link]

  • One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.Google Patents.
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. National Institutes of Health (NIH). Available at: [Link]

  • 5-Bromo-2-Chloro-4'-Ethoxydiphenylmethane: Synthesis, Properties, and Dapagliflozin Intermediate Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.Google Patents.
  • Ch 11 : Halogenation of alkyl benzenes. University of Calgary. Available at: [Link]

  • Video: Reactions at the Benzylic Position: Halogenation. JoVE. Available at: [Link]

  • 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Kaimosi BioChem Tech Co., Ltd. Available at: [Link]

  • Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Chemistry Stack Exchange. Available at: [Link]

  • The method for preparing Dapagliflozin.Google Patents.
  • Process for the bromination of deactivated toluenes in the benzylic position.Google Patents.
  • Friedel-Crafts Alkylation. Organic Chemistry Portal. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • 5-Bromo-2-chloro4'ethoxydiphenylmethane. Ikigai® Corporation. Available at: [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]

  • 5-bromo-2-chloro-4'-ethoxydiphenylmethane. SynThink Research Chemicals. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. ResearchGate. Available at: [Link]

  • Friedel-Crafts Alkylation. Semantic Scholar. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

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Application Notes & Protocols: Strategic Functionalization of 5-Bromo-2-chloro-4-ethoxypyrimidine for the Synthesis of Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 5-Bromo-2-chloro-4-ethoxypyrimidine, a pivotal building block for constructing complex halogenated and functionalized heterocyclic compounds. Pyrimidine scaffolds are central to the development of novel therapeutics, particularly in oncology as kinase inhibitors.[1] The unique electronic and steric arrangement of this substrate, featuring two distinct halogen atoms, allows for highly selective, sequential functionalization. We delve into the principles of its reactivity, offering detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel molecular entities.

Principles of Reactivity and Chemoselectivity

The synthetic value of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. The electron-deficient nature of the pyrimidine ring activates both halogens toward transformations, but their positions and intrinsic bond properties dictate the outcome under specific reaction conditions.

  • C5-Bromo Bond: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[2][3] This trend is governed by bond dissociation energies, where the weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.[3][4] This allows for highly chemoselective functionalization at the C5 position, leaving the C2-chloro group available for subsequent manipulation.[1][2]

  • C2-Chloro Bond: The C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[2][5] The strong electron-withdrawing effect of the adjacent ring nitrogens renders the C2 carbon exceptionally electrophilic, facilitating attack by nucleophiles (e.g., amines, alkoxides) to displace the chloride. This reactivity is generally orthogonal to the conditions used for palladium-catalyzed reactions at the C5 position.

This predictable dichotomy in reactivity enables a strategic, stepwise approach to the synthesis of di- and tri-substituted pyrimidines, as illustrated below.

G start This compound pd_condition Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->pd_condition C-Br > C-Cl reactivity snar_condition Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) start->snar_condition C2 is electron-deficient c5_product C5-Functionalized Product (2-chloro-4-ethoxy-5-R-pyrimidine) pd_condition->c5_product c2_product C2-Functionalized Product (5-bromo-4-ethoxy-2-Nu-pyrimidine) snar_condition->c2_product

Figure 1: Chemoselective functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The higher reactivity of the C5-bromo bond is best exploited using palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids.[1] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex ox_add ox_add Oxidative Addition pd_r_complex R¹-Pd(II)L₂(R²) pd_complex->pd_r_complex transmetal transmetal Transmetalation pd_r_complex->pd0 red_elim red_elim Reductive Elimination product Pyr-R² (Product) red_elim->product substrate Pyr-Br (Substrate) substrate->ox_add boronic R²-B(OR)₂ boronic->transmetal base Base (e.g., K₂CO₃) base->transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv., e.g., 249.5 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 equiv., 276 mg, 2.0 mmol).[5][6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv., 58 mg, 0.05 mmol).[2][6]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. A 4:1 to 10:1 ratio of organic solvent to water is typical.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).[5][6]

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-4-ethoxy-5-phenylpyrimidine.[1]

Table 1: Representative Suzuki-Miyaura Coupling Outcomes

Boronic Acid Partner Expected Product Typical Yield Range*
Phenylboronic acid 2-chloro-4-ethoxy-5-phenylpyrimidine 80-95%
4-Methoxyphenylboronic acid 2-chloro-4-ethoxy-5-(4-methoxyphenyl)pyrimidine 75-90%
3-Pyridylboronic acid 2-chloro-4-ethoxy-5-(pyridin-3-yl)pyrimidine 70-85%
Vinylboronic acid pinacol ester 2-chloro-4-ethoxy-5-vinylpyrimidine 65-80%

Yields are illustrative and based on similar substrates; optimization may be required.

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with the C5-bromo position, providing access to valuable alkynylpyrimidine intermediates.[5] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[7][8]

Protocol 2.2: Sonogashira Coupling with Phenylacetylene

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv., 1.0 mmol) in anhydrous, degassed solvent (e.g., THF or DMF, 5 mL).[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv., 21 mg, 0.03 mmol) and the copper co-catalyst, copper(I) iodide (CuI, 0.05 equiv., 9.5 mg, 0.05 mmol).[5]

  • Reagent Addition: Add the amine base (e.g., triethylamine (Et₃N), 2.0 equiv., 0.28 mL, 2.0 mmol) followed by the terminal alkyne (e.g., phenylacetylene, 1.1 equiv., 0.12 mL, 1.1 mmol) via syringe.[5]

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60 °C) until completion.[5]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

For the formation of C-N bonds at the C5 position, the Buchwald-Hartwig amination is a powerful tool. This reaction couples primary or secondary amines with the C-Br bond, selectively over the C-Cl bond.[4]

Protocol 2.3: Buchwald-Hartwig Amination with Morpholine

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv., 1.0 mmol) and the amine (e.g., morpholine, 1.2 equiv., 0.11 mL, 1.2 mmol).[4]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[2][4]

  • Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C.[2]

  • Monitoring: Monitor reaction progress by LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.[2][4]

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro group can be selectively displaced by various nucleophiles, providing a complementary method for functionalization. This reaction is often performed after an initial cross-coupling at the C5 position.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification a0 Prepare Solution (Substrate in Solvent) a1 Add Nucleophile & Base (if needed) a0->a1 a2 Heat Reaction (Reflux) a1->a2 a3 Monitor Progress (TLC / LC-MS) a2->a3 b0 Cool to RT a3->b0 b1 Quench / Dilute (e.g., with water) b0->b1 b2 Extract with Organic Solvent b1->b2 b3 Wash, Dry, Concentrate b2->b3 c0 Purify via Column Chromatography b3->c0 c1 Characterize Product c0->c1

Figure 3: General experimental workflow for SNAr reactions.

Protocol 3.1: General Protocol for Amination via SNAr

  • Preparation: In a round-bottom flask, dissolve the pyrimidine substrate (e.g., this compound, 1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[2]

  • Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is provided as a salt.[2]

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude material can be purified by recrystallization or column chromatography.

Application Case Study: Sequential Synthesis of a Kinase Inhibitor Scaffold

The true power of this compound lies in the ability to perform sequential, site-selective reactions. Here, we outline a synthetic strategy to a 2,5-disubstituted pyrimidine scaffold, a common core in many kinase inhibitors.

G start 5-Bromo-2-chloro- 4-ethoxypyrimidine step1 Step 1: Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) C5-Position start->step1 boronic Ar¹-B(OH)₂ boronic->step1 amine H-N(R)₂ step2 Step 2: SNAr (Heat, Solvent) C2-Position amine->step2 intermediate Intermediate: 2-chloro-5-Ar¹- 4-ethoxypyrimidine intermediate->step2 final_product Final Product: 2-N(R)₂-5-Ar¹- 4-ethoxypyrimidine step1->intermediate step2->final_product

Figure 4: Sequential synthesis of a 2,5-disubstituted pyrimidine scaffold.

This two-step process first utilizes a Suzuki-Miyaura coupling to install an aryl group (Ar¹) at the C5 position. The resulting 2-chloro-5-aryl-4-ethoxypyrimidine intermediate is then subjected to an SNAr reaction with a desired amine to install the final substituent at the C2 position, yielding a highly functionalized product. This strategy provides a modular and efficient route to build libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex halogenated heterocycles. The pronounced differential reactivity of its C5-bromo and C2-chloro substituents allows for predictable and selective functionalization through a variety of modern synthetic methodologies. The protocols and strategic insights presented herein provide a robust foundation for researchers to design and execute efficient synthetic routes to novel pyrimidine derivatives for applications in medicinal chemistry, materials science, and beyond.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Bertin Bioreagent.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the specific challenges you may encounter when performing Suzuki-Miyaura cross-coupling reactions with 5-bromo-2-chloro-4-ethoxypyrimidine. This versatile building block is crucial in medicinal chemistry, but its unique structure presents distinct optimization challenges. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.

The core challenge with this substrate lies in its two distinct halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[1] This inherent reactivity difference is advantageous, allowing for chemoselective coupling at the more reactive C5-bromo position while leaving the C2-chloro site available for subsequent transformations.[1][2] However, achieving high yield and perfect selectivity requires careful control over catalysts, reagents, and conditions.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Q1: My Suzuki coupling yield is low or the reaction is failing completely. What are the primary causes and how do I fix it?

A1: A low or non-existent yield is the most common issue and can usually be traced to one of four areas: catalyst integrity, reagent quality, suboptimal conditions, or inherent substrate challenges. A systematic approach is the best way to diagnose the problem.

Core Causes & Recommended Solutions:

  • Catalyst Inactivation: The Pd(0) active species is the heart of the reaction and is highly sensitive to oxygen.[3] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[4][5]

    • Solution: Ensure your entire process is conducted under a strict inert atmosphere (Argon or Nitrogen). All solvents and aqueous solutions must be rigorously degassed before use—either by bubbling with inert gas for 15-20 minutes or using several freeze-pump-thaw cycles.[3] If catalyst deactivation by the pyrimidine nitrogen is suspected, switching to a bulkier ligand can sterically hinder this unwanted coordination.[6]

  • Poor Reagent Quality: Boronic acids can degrade over time, particularly through dehydration to form inactive boroxine trimers or through protodeboronation.[3][7]

    • Solution: Use fresh, high-purity boronic acid. If the quality is uncertain, consider converting it to a more stable pinacol ester or MIDA boronate, which can be more robust during the reaction.[7] Ensure all solvents are anhydrous (if required by the protocol) and properly degassed.[7]

  • Ineffective Base or Solvent System: The base is not just a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step.[8] Its effectiveness is highly dependent on its solubility in the chosen solvent.

    • Solution: Screen different bases. For heteroaryl halides, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often outperform weaker ones like Na₂CO₃.[1][4] Employing a biphasic solvent system, such as 1,4-dioxane/water or THF/water, can significantly improve the solubility of the base and facilitate the reaction.[3][9]

  • Suboptimal Temperature: The reaction temperature must be high enough to drive the oxidative addition but not so high that it causes degradation of the catalyst, substrates, or products.

    • Solution: Perform a temperature screen, typically from 80 °C to 110 °C.[2] For particularly stubborn couplings, microwave irradiation can be highly effective, often shortening reaction times and improving yields.[10][11]

Below is a logical workflow for troubleshooting low-yield reactions.

G start Low Yield (<30%) or No Reaction check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Degassed Solvents? - Stored Catalyst Correctly? start->check_reagents check_atmosphere 2. Confirm Inert Atmosphere - Proper degassing? - Positive Ar/N2 pressure? check_reagents->check_atmosphere Reagents OK optimize_conditions 3. Optimize Reaction Conditions check_atmosphere->optimize_conditions Atmosphere OK screen_base Screen Base (K3PO4, Cs2CO3, KF) optimize_conditions->screen_base screen_catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) optimize_conditions->screen_catalyst screen_solvent Screen Solvent (Dioxane/H2O, Toluene, THF) optimize_conditions->screen_solvent adjust_temp Adjust Temperature (80-110 °C or Microwave) optimize_conditions->adjust_temp success Yield Improved screen_base->success screen_catalyst->success screen_solvent->success adjust_temp->success G cluster_cycle Suzuki Catalytic Cycle OA Oxidative Addition PdII_A R1-Pd(II)-X (L2) OA->PdII_A TM Transmetalation PdII_B R1-Pd(II)-R2 (L2) TM->PdII_B RE Reductive Elimination Pd0 L2Pd(0) (Active Catalyst) RE->Pd0 + R1-R2 (Product) Pd0->OA + R1-X PdII_A->TM + [R2-B(OR)3]- PdII_B->RE

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction. [12]

Q5: How do I select the optimal Palladium catalyst and ligand?

A5: Catalyst selection is a balance between reactivity and stability. For the selective coupling at the C5-Br position of this compound, you have several excellent options.

Catalyst SystemLigand TypeTypical LoadingKey Characteristics & Best Use CaseSource
Pd(PPh₃)₄ Triphenylphosphine2-5 mol%Workhorse Catalyst. Excellent starting point for C-Br coupling. Generally provides good selectivity. Less active towards the C-Cl bond.[2][10]
Pd(OAc)₂ / Pd₂(dba)₃ + Ligand Precatalyst + Ligand1-5 mol%Highly Versatile. Requires an external phosphine ligand. Allows for fine-tuning by changing the ligand.[4][13]
Common Ligands for Precatalysts
PPh₃ Basic Phosphine2-4 eq. to PdGood general-purpose ligand, similar in performance to pre-formed Pd(PPh₃)₄.[10]
dppf Ferrocene-based1-2 eq. to PdBidentate ligand, often provides good stability and high yields.[12]
XPhos / SPhos Bulky Biarylphosphine1-2 eq. to PdHigh Activity. Very effective for challenging couplings, including reactions at the C-Cl bond. Use with caution if C-Br selectivity is desired.[3][4][6]
PEPPSI™-IPr NHC Precatalyst1-3 mol%Highly Robust. N-Heterocyclic Carbene (NHC) catalysts are often very stable and active, useful for difficult substrates.[14]

Recommendation: Start with Pd(PPh₃)₄ . It is often sufficient for the reactive C-Br bond and minimizes the risk of over-reactivity at the C-Cl position. If yields are poor, move to a precatalyst system like Pd₂(dba)₃ with dppf or PPh₃ .

Q6: What is the role of the base, and which one should I choose?

A6: The base plays a critical, multifaceted role in the Suzuki coupling. Its primary function is to react with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step. [9][15]The choice of base can significantly impact yield and side reactions.

BaseTypeStrengthCommon Use & ConsiderationsSource
K₂CO₃ / Na₂CO₃ CarbonateModerateWidely used, inexpensive. Requires an aqueous co-solvent for good solubility. Good starting point.[8][16]
Cs₂CO₃ CarbonateStrongMore soluble in organic solvents than K₂CO₃. Often gives higher yields in difficult couplings due to its strength and the beneficial effect of the Cs⁺ cation.[8][17]
K₃PO₄ PhosphateStrongA robust and highly effective base for a wide range of substrates, including challenging heteroaryl halides. Often provides high yields.[1][4][8]
KF FluorideMildUseful for substrates with base-sensitive functional groups. Activates the boronic acid without creating a strongly basic environment, which can reduce protodeboronation.[7][13]
Organic Bases (e.g., Et₃N) AmineWeakGenerally not effective for activating boronic acids in Suzuki couplings and typically result in lower yields compared to inorganic bases.[8]

Recommendation: For this compound, K₃PO₄ is an excellent and robust choice. [1]If base-sensitive groups are present on your coupling partner, or if protodeboronation is a major issue, consider using Cs₂CO₃ or KF .

Q7: Can you provide a reliable starting protocol for selective Suzuki coupling at the C5-Bromo position?

A7: Absolutely. This protocol is a robust starting point designed to favor selective coupling at the C5-bromo position. It may require optimization for your specific boronic acid.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.). [1]2. Inerting: Seal the flask with a septum, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely oxygen-free environment. [7][18]3. Solvent Addition: Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 v/v ratio. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the pyrimidine starting material. [1]4. Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). [1]5. Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. [1]6. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. [1]7. Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-4-ethoxypyrimidine product.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Braga, A., Morgon, N., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018). Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016). Available from: [Link]

  • ResearchGate. Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. Available from: [Link]

  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]

  • ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Available from: [Link]

  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). Available from: [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (2021). Available from: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 5-Bromo-2-chloro-4-ethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide synthesizes field-proven methodologies with core chemical principles to address the specific challenges encountered when purifying 5-bromo-2-chloro-4-ethoxypyrimidine and its analogues. These halogenated heterocycles, while versatile synthetic building blocks, present unique purification hurdles due to the presence of basic nitrogen atoms and their overall polarity. This can lead to problematic interactions with standard silica gel stationary phases.[1] This guide provides robust troubleshooting strategies and detailed protocols to empower researchers to achieve high-purity compounds efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the column chromatography of pyrimidine derivatives in a direct question-and-answer format.

Q1: How do I select the optimal mobile phase (solvent system) for my separation?

A: The selection of an appropriate mobile phase is the most critical factor for a successful separation. This is almost always determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[2]

  • Core Principle: The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.35.[3][4] An Rf in this range ensures the compound will move through the column at a reasonable rate, allowing for effective separation from impurities.

  • Starting Point: For moderately polar compounds like many pyrimidine derivatives, a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is a standard starting point.[5][6] You can vary the ratio to achieve the target Rf.

  • Troubleshooting:

    • If Rf is too high (spot runs near the solvent front): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 50% Ethyl Acetate in Hexanes to 30%).[6]

    • If Rf is too low (spot stays on the baseline): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 30% Ethyl Acetate in Hexanes to 50%).[7]

Q2: My compound is streaking badly on the TLC plate. What causes this and how will it affect my column?

A: Streaking is a common and significant problem for nitrogen-containing heterocycles like pyrimidines.[1]

  • Causality: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms on your pyrimidine ring can form strong acid-base interactions with these sites, leading to poor peak shape, tailing, and sometimes irreversible adsorption on the column.[1][8] This will translate directly from your TLC plate to the column, resulting in broad, overlapping fractions and poor recovery.

  • Solution: Deactivate the Silica: To mitigate this, you can neutralize the acidic sites by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your chosen solvent system.[3] This is often the most effective solution.

    • Ammonium Hydroxide: For more polar systems, a solution of ~10% ammonium hydroxide in methanol can be used as the polar component, which is then mixed with a non-polar solvent like dichloromethane.[9]

    • Important: When using a modifier, you must pack and run the entire column with the solvent system containing that modifier.

Q3: I have very poor separation between my desired product and a stubborn impurity. What are my options?

A: If adjusting the polarity of a two-component solvent system doesn't provide adequate separation (i.e., the Rf values are too close), you have several advanced options.

  • Change Solvent Selectivity: Replace one of the mobile phase components with a solvent of similar polarity but different chemical nature. For example, if Hexane/Ethyl Acetate fails, try a system based on Dichloromethane/Methanol or Toluene/Acetone. Different solvent classes can alter the specific interactions with your compounds and the stationary phase, potentially improving separation.[6]

  • Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), you can gradually increase the polarity of the solvent during the run.[10] This is highly effective for separating compounds with a wide range of polarities. You would start with a low-polarity system to elute the non-polar impurities and slowly increase the polarity to elute your more polar product, leaving the most polar impurities behind.[3]

Q4: I suspect my compound is degrading on the silica gel. How can I confirm this and what can I do?

A: Compound stability on silica is a valid concern, especially for sensitive functional groups.[11] The acidic nature of silica can sometimes catalyze degradation reactions.[12]

  • How to Check for Degradation (2D TLC):

    • Spot your crude mixture in one corner of a square TLC plate.

    • Run the plate as usual in your chosen solvent system.

    • Remove the plate, let it dry completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • Result: If the compound is stable, all spots will appear on the diagonal. If new spots appear off the diagonal, it indicates that degradation occurred during the first elution.[11][13]

  • Solutions:

    • Deactivate the Silica: As described in Q2, adding triethylamine can prevent acid-catalyzed degradation.[3]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or basic stationary phase.

      • Alumina (Al₂O₃): Available in neutral, acidic, or basic forms. Neutral or basic alumina is often a good choice for basic compounds.[4]

      • Florisil®: A magnesium silicate stationary phase that is less acidic than silica.[11]

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up flow).

Q5: My compound is poorly soluble in my chosen mobile phase. How can I load it onto the column effectively?

A: Loading a sample that is not fully soluble in the initial mobile phase can lead to a broad, uneven application band and poor separation. The solution is "dry loading."[14]

  • Principle: The compound is pre-adsorbed onto a small amount of silica gel, which is then carefully added to the top of the packed column.

  • Procedure:

    • Dissolve your crude product in a suitable, volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

    • Add a small amount of silica gel (typically 2-5 times the mass of your crude product).

    • Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[14]

    • Carefully layer this powder onto the top of your prepared column bed.

Visualized Workflows and Data

Troubleshooting Flowchart for Common Issues

This flowchart provides a logical pathway for diagnosing and solving frequent problems during column chromatography.

TroubleshootingWorkflow start Problem Encountered poor_sep Poor Separation Rf values too close Spots overlap start->poor_sep Co-elution streaking Streaking / Tailing Broad, comet-shaped spots start->streaking Bad Peak Shape no_elution No Elution Compound stuck at baseline start->no_elution No Product sol_polarity Adjust Solvent Polarity Increase % of polar solvent for low Rf Decrease % for high Rf poor_sep->sol_polarity First Step add_base Add Basic Modifier Add 0.5-2% Et3N to mobile phase streaking->add_base Likely Cause: Acidic Silica no_elution->sol_polarity Is solvent polar enough? sol_selectivity Change Solvent Selectivity e.g., Switch Hex/EtOAc to DCM/MeOH sol_polarity->sol_selectivity If separation still poor strong_purge Purge with Strong Solvent Flush column with 100% MeOH sol_polarity->strong_purge If still no elution gradient Use Gradient Elution Gradually increase polarity sol_selectivity->gradient For complex mixtures change_sp Change Stationary Phase Use Alumina or Florisil add_base->change_sp If streaking persists check_degradation Check for Degradation Perform 2D TLC test strong_purge->check_degradation If product still not recovered

Caption: A decision-making workflow for troubleshooting common column chromatography issues.

Data Summary Table: Eluotropic Series of Common Solvents

The choice of solvent dictates the speed at which compounds elute. This table lists common solvents in order of increasing polarity and eluting power on silica gel.

SolventPolarity Index (ε°)Notes
Hexane / Heptane0.01Very non-polar, weak eluting strength.
Toluene0.29Aromatic, offers different selectivity.
Dichloromethane (DCM)0.42Good general-purpose solvent, medium polarity.
Diethyl Ether0.38Less polar than EtOAc, can be useful.
Ethyl Acetate (EtOAc)0.58Excellent, common polar co-solvent.
Acetone0.56Stronger than EtOAc.
Acetonitrile0.65Polar aprotic solvent.
Isopropanol0.82Polar protic solvent.
Ethanol0.88Strong polar solvent.
Methanol (MeOH)0.95Very polar, high eluting strength.
Water>1.0Highest polarity, not used for normal phase.

Standard Operating Protocols

Protocol 1: Developing a Solvent System via TLC
  • Prepare Chamber: Add a small amount (~0.5 cm depth) of a test solvent system (e.g., 20% EtOAc in Hexanes) to a developing chamber with a filter paper wick. Cover and let it equilibrate for 5-10 minutes.

  • Spot Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom (the origin). Dissolve a tiny amount of your crude reaction mixture in a volatile solvent. Using a capillary spotter, apply a small, concentrated spot of the mixture onto the origin.

  • Develop Plate: Place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate via capillary action.[7]

  • Visualize: When the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots, typically under a UV lamp for UV-active compounds.

  • Calculate Rf & Optimize: Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front).[2] Adjust the solvent ratio until the product Rf is in the ideal range of 0.2-0.35.

Protocol 2: Wet (Slurry) Packing a Standard Silica Gel Column

This is the most common and reliable method for packing a column to avoid cracks and channels.[4]

  • Setup: Securely clamp the column in a perfectly vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm).

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 25-50 times the weight of your crude sample).[4] Add your initial, least polar mobile phase and stir to create a uniform, pourable slurry without lumps.

  • Pack Column: Fill the column about halfway with the mobile phase. Pour the silica slurry into the column in a single, continuous motion.

  • Settle & Compact: Open the stopcock to drain the solvent. As the solvent drains, continuously tap the side of the column gently to ensure the silica packs into a dense, uniform bed. Never let the solvent level drop below the top of the silica bed.[14]

  • Finalize: Once the bed is settled, add a final protective layer of sand (~1 cm) to the top. Drain the excess solvent until it is just level with the sand layer, then close the stopcock. The column is now ready for loading.

Protocol 3: Purification Strategy Selection

This diagram guides the choice of purification method based on initial observations.

StrategySelection start Start: Crude Product tlc_test Run TLC in Hex/EtOAc System start->tlc_test good_rf Rf is 0.2-0.35 No Streaking tlc_test->good_rf Good Separation streaking Compound Streaks? tlc_test->streaking Poor Separation good_rf->streaking No run_standard Proceed with Standard Silica Gel Chromatography good_rf->run_standard Yes streaking->run_standard No add_base Re-run TLC with 1% Et3N in Mobile Phase streaking->add_base Yes streaking_resolved Streaking Resolved? add_base->streaking_resolved run_modified Run Column with Et3N-Modified Mobile Phase streaking_resolved->run_modified Yes change_phase Consider Alternative Phase (e.g., Alumina, Reversed-Phase) streaking_resolved->change_phase No

Caption: Decision tree for selecting a purification strategy based on TLC analysis.

References

  • Strategies for purifying polar heterocyclic compounds via chromatography. (n.d.). BenchChem.
  • A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives. (n.d.). BenchChem.
  • Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). BenchChem.
  • Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. (n.d.). BenchChem.
  • Column chromatography. (n.d.). University of Calgary.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • Column chromatography & TLC on highly polar compounds?. (2017). Reddit.
  • Thin Layer Chromatography. (n.d.). University of California, Davis.
  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. (2022). Reddit.
  • Supplementary Information Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (n.d.). Japan Science and Technology Agency.
  • Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare.
  • What compounds are unstable in a silica gel column (chromatography). (2016). Reddit.

Sources

Troubleshooting low yields in Buchwald-Hartwig amination of pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N bond-forming reaction. Pyrimidines, being electron-deficient and possessing coordinating nitrogen atoms, can present unique challenges.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high yields and reproducible results in your experiments.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in the Buchwald-Hartwig amination of pyrimidines can stem from a variety of factors. This section is structured to help you systematically identify and address the root cause of the issue.

Problem 1: No Reaction or Very Low Conversion of Starting Material

This is a common and frustrating issue, often pointing to a fundamental problem with the catalytic system or reaction setup.

Initial Checks:

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the solvent was thoroughly degassed.

  • Reagent Purity: Impurities in the pyrimidine halide, amine, or solvent can poison the catalyst.[1] Ensure all reagents are of high purity and that solvents are anhydrous. Water, in particular, can deactivate the catalyst.[3]

Troubleshooting Workflow:

If the initial checks do not resolve the issue, follow this systematic approach:

Troubleshooting_Low_Conversion cluster_catalyst Catalyst System Optimization cluster_base Base Selection start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst Primary Check base Re-evaluate Base catalyst->base No Improvement success Improved Yield catalyst->success Success ligand Screen Ligands (e.g., XPhos, RuPhos) catalyst->ligand solvent Check Solvent base->solvent No Improvement base->success Success strong_base Try Stronger Base (e.g., NaOtBu, LHMDS) base->strong_base temperature Optimize Temperature solvent->temperature No Improvement solvent->success Success temperature->success Success precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycles) ligand->precatalyst pd_source Verify Pd Source Quality precatalyst->pd_source weaker_base Try Weaker Base for sensitive substrates (e.g., K3PO4, Cs2CO3) strong_base->weaker_base

Caption: Troubleshooting workflow for low conversion.

In-Depth Analysis:

  • Catalyst and Ligand Selection: The choice of ligand is paramount. For electron-deficient pyrimidines, sterically hindered and electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[1]

    • Why? Bulky ligands promote the reductive elimination step and prevent the formation of inactive catalyst dimers. Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step for less reactive aryl chlorides.[2]

    • Recommendation: Screen a panel of ligands. Start with commonly successful biarylphosphine ligands like XPhos, SPhos, or RuPhos. For particularly challenging couplings, consider N-heterocyclic carbene (NHC) ligands.[4][5][6]

  • Palladium Source and Pre-catalysts: The source and activation of palladium are critical.

    • Why? Using Pd(OAc)₂ or Pd₂(dba)₃ requires in situ reduction to the active Pd(0) species, which can be inconsistent. Pre-catalysts, such as palladacycles (e.g., XPhos Pd G3), provide a more reliable and efficient generation of the active catalyst.[3][7]

    • Recommendation: If using a Pd(II) source, ensure its quality. For more reproducible results, switch to a commercially available pre-catalyst.[7]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine.[8]

    • Why? The choice of base is highly dependent on the pKa of the amine and the solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require higher temperatures.[9]

    • Recommendation: NaOtBu is a good starting point. If substrate decomposition is observed, switch to a weaker inorganic base. The solubility of the base is also important; Cs₂CO₃ often has better solubility in organic solvents than K₃PO₄.[7]

  • Solvent Effects: The solvent must be anhydrous and capable of dissolving the reagents.[1]

    • Why? The polarity of the solvent can influence the reaction rate and outcome.[8][10] Toluene and dioxane are common choices.[1][3] It is crucial to avoid solvents like acetonitrile or pyridine that can coordinate to the palladium and inhibit catalysis.[9]

    • Recommendation: Anhydrous toluene is a robust starting point.[3] If solubility is an issue, 1,4-dioxane can be used, but be mindful of its higher boiling point and potential to form peroxides.[1]

ParameterRecommendationRationale
Ligand Start with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).Promotes oxidative addition and reductive elimination, crucial for electron-deficient pyrimidines.[1][3]
Palladium Source Use a pre-catalyst (e.g., XPhos Pd G3).Ensures consistent and efficient generation of the active Pd(0) species.[3][7]
Base NaOtBu for most applications; K₃PO₄ or Cs₂CO₃ for base-sensitive substrates.Strong bases are generally more effective, but weaker bases offer better functional group tolerance.[3][9]
Solvent Anhydrous toluene or 1,4-dioxane.Good balance of solubility and non-coordinating properties.[1][3]
Problem 2: Significant Formation of Side Products

The appearance of side products indicates that a competing reaction pathway is occurring.

  • Hydrodehalogenation: The replacement of the halide on the pyrimidine with a hydrogen atom is a common side reaction.[2]

    • Cause: This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace water.[2]

    • Solution: This is often a ligand-dependent issue. Screening different phosphine ligands can minimize this side reaction.[9] Ensuring strictly anhydrous conditions is also critical.[2]

  • Homocoupling of the Amine (Biaryl Formation): This can be an issue, particularly with primary amines.

    • Cause: This side reaction can be promoted by certain catalyst systems.

    • Solution: Optimizing the catalyst-to-ligand ratio and the stoichiometry of the reagents can help suppress this pathway. A thorough screen of reaction conditions may be necessary.

Problem 3: Inconsistent Results or Poor Reproducibility

Inconsistent outcomes often point to subtle variations in reaction setup or reagent quality.

  • Cause: The most common culprits are variations in catalyst activity (especially when generated in situ), inconsistent inert atmosphere, and variable purity of reagents (particularly the base and solvent).

  • Solution:

    • Use a Pre-catalyst: This will provide more consistent generation of the active catalytic species.[3][7]

    • Standardize Procedures: Develop a strict, standardized protocol for degassing the solvent and setting up the reaction under an inert atmosphere.

    • Reagent Quality Control: Use high-purity reagents from a reliable source. Ensure the base is anhydrous and stored properly.

Frequently Asked Questions (FAQs)

Q1: My chloropyrimidine is unreactive. What should I do?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[2][11] To improve reactivity:

  • Switch to a more electron-rich and bulky ligand. This will accelerate the oxidative addition step.[9]

  • Use a pre-catalyst for more reliable formation of the active catalyst.[7]

  • Increase the reaction temperature. [3]

  • If possible, switch to the analogous bromopyrimidine or pyrimidine triflate , which are generally more reactive.[9]

Q2: I'm seeing low yields with a pyrimidine iodide. Isn't iodide supposed to be the most reactive halide?

While counterintuitive based on other cross-coupling reactions, aryl iodides can be problematic in Buchwald-Hartwig aminations.[9] The iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable, off-cycle palladium complexes.[7] The general reactivity order for the aryl halide in this reaction is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[7]

Q3: How do I achieve regioselective amination on a dihalopyrimidine (e.g., 2,4-dichloropyrimidine)?

Achieving regioselectivity is a significant challenge. Generally, the 2-position of the pyrimidine ring is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition than the 4-position.[2] However, the outcome can be highly dependent on the specific substrates, catalyst, and reaction conditions. Recent studies have shown that high regioselectivity can be achieved by carefully tuning the catalyst and base. For instance, selective amination at the C-2 position of 2,4-dichloropyridine has been reported using a Xantphos-based catalyst.[12]

Q4: Can microwave irradiation be used to improve yields?

Yes, microwave irradiation can be an effective tool to accelerate the reaction and improve yields, particularly for sluggish couplings.[3] It allows for rapid heating to elevated temperatures, which can overcome activation barriers.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol provides a starting point for the amination of a chloropyrimidine with a secondary amine. Optimization of the ligand, base, and temperature may be required for specific substrates.

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the chloropyrimidine, amine, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

graphprotocol A 1. Add Solids to Flask (Pyrimidine, Amine, Pre-catalyst, Base) under Inert Atmosphere B 2. Add Anhydrous, Degassed Toluene A->B C 3. Heat to 100 °C with Stirring B->C D 4. Monitor Reaction Progress (TLC/LC-MS) C->D E 5. Cool and Perform Aqueous Workup D->E F 6. Purify by Column Chromatography E->F G Product F->G

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025).
  • Semantic Scholar. (n.d.). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48). [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Abdou, I. M. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalyst selection and troubleshooting of cross-coupling reactions involving 5-Bromo-2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of functionalizing this versatile heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving selective cross-coupling with this compound?

The principal challenge is achieving chemoselectivity. This substrate has two distinct halogen atoms: a bromine at the C5 position and a chlorine at the C2 position. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[1][2] This inherent difference in reactivity forms the basis for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.[1][3][4] However, achieving high selectivity is critically dependent on the careful optimization of reaction conditions to prevent competitive reactions at the C-Cl bond.[3]

Q2: Which halogen is more reactive on the this compound core?

The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position in palladium-catalyzed cross-coupling reactions.[2][3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition step in the catalytic cycle. This reactivity difference is the cornerstone of achieving selective functionalization at the C5 position.

Q3: How does the 4-ethoxy group influence the cross-coupling reaction?

The ethoxy group at the C4 position is an electron-donating group. This property increases the electron density of the pyrimidine ring, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrimidine. However, the substantial difference in reactivity between the C-Br and C-Cl bonds is generally sufficient to ensure selective coupling at the C5-position with appropriate catalyst and ligand selection.[1]

Q4: Which cross-coupling reactions are most suitable for the selective functionalization of this substrate?

Several cross-coupling reactions are highly effective for the selective functionalization of this compound at the C5 position. The choice of reaction is dictated by the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters.[1]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[1]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide array of primary and secondary amines.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield in the Cross-Coupling Reaction

A low or non-existent yield is a common issue that can stem from several factors related to the catalyst system, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and the formation of inactive species.[5]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center and promote the desired catalytic cycle.[3]

  • Inactive Catalyst Source: The palladium precatalyst may be old or decomposed.

    • Solution: Use a fresh batch of the precatalyst. For Pd(II) sources like Pd(OAc)₂, ensure efficient in situ reduction to the active Pd(0) species.[3]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation and reductive elimination steps.

    • Solution: Screen a panel of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] Ensure the use of anhydrous, deoxygenated solvents like toluene, 1,4-dioxane, or THF.[5]

  • Inadequate Temperature: The reaction temperature may be too low for the catalyst to be active or too high, leading to decomposition.

    • Solution: Optimize the reaction temperature. If catalyst decomposition is suspected, try running the reaction at a lower temperature.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low or No Yield catalyst Catalyst System Check Inactive Pd source? Inappropriate ligand? start->catalyst Evaluate conditions Reaction Conditions Check Suboptimal Base? Incorrect Solvent? Temperature too high/low? catalyst->conditions If catalyst is OK sol_catalyst Solution | Use fresh precatalyst. | Screen bulky, electron-rich phosphine or NHC ligands. catalyst->sol_catalyst reagents Reagent Quality Check Impure starting materials? Boronic acid decomposition? conditions->reagents If conditions are OK sol_conditions Solution | Screen K₂CO₃, K₃PO₄, Cs₂CO₃. | Use anhydrous, deoxygenated solvent. | Adjust temperature. conditions->sol_conditions side_reactions Side Reaction Check Dehalogenation? Homocoupling? reagents->side_reactions If reagents are pure sol_reagents Solution | Purify starting materials. | Use fresh boronic acid or a more stable pinacol ester. reagents->sol_reagents sol_side_reactions Solution | Use milder base or different ligand. | Reduce Cu(I) loading (Sonogashira). side_reactions->sol_side_reactions

Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.

Issue 2: Poor Chemoselectivity (Reaction at the C-Cl bond)

While the C-Br bond is more reactive, certain conditions can promote undesired coupling at the C-Cl position, leading to a mixture of products.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide enough energy to overcome the higher activation barrier for C-Cl bond cleavage.

    • Solution: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed. Run the reaction at the lowest temperature that provides a reasonable rate.[3]

  • Highly Reactive Catalyst System: Some catalyst systems, particularly those with very electron-rich and bulky ligands designed for C-Cl bond activation, may be too reactive and override the inherent selectivity.

    • Solution: For selective C-Br coupling, start with less reactive, "standard" ligands like PPh₃ or dppf before moving to more specialized ligands if necessary.

Issue 3: Formation of Homocoupled Byproducts

Homocoupling is a common side reaction where two molecules of the same coupling partner react, consuming starting materials and complicating purification.[3]

Potential Causes & Solutions:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of organoboron reagents in Suzuki reactions.[3]

    • Solution: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Use of Pd(II) Precatalysts: The in situ reduction of Pd(II) to Pd(0) can sometimes be inefficient and lead to side reactions.

    • Solution: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the reduction step.[3]

  • Slow Transmetalation: A slow transmetalation step can allow for side reactions to occur.

    • Solution: Ensure the chosen base is effective for the specific coupling reaction. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[3]

Catalyst and Condition Selection Tables

The following tables provide recommended starting conditions for the selective coupling at the C5-position of this compound. These are general guidelines and may require optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

ParameterRecommended ConditionsRationale & Notes
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a stable Pd(II) precatalyst.
Ligand PPh₃, dppf, SPhos, XPhosFor challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂OA protic co-solvent is often necessary for efficient transmetalation.[6]
Temperature 80-100 °COptimization may be required based on the reactivity of the boronic acid.

Table 2: Sonogashira Coupling (C-C Triple Bond Formation)

ParameterRecommended ConditionsRationale & Notes
Palladium Precatalyst PdCl₂(PPh₃)₂A standard and effective precatalyst for Sonogashira reactions.
Co-catalyst CuI (1-10 mol%)Copper(I) iodide is typically used to facilitate the transmetalation step. Copper-free protocols exist and can be beneficial to avoid alkyne homocoupling.[5]
Base Et₃N, i-Pr₂NHAn amine base is used to neutralize the H-X byproduct and deprotonate the alkyne.
Solvent THF, DMFAnhydrous, degassed solvents are crucial for success.
Temperature Room Temperature to 50 °CGenerally milder conditions are required compared to Suzuki coupling.

Table 3: Buchwald-Hartwig Amination (C-N Bond Formation)

ParameterRecommended ConditionsRationale & Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Both are common and effective precatalysts.
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are essential for efficient C-N bond formation.[2]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous solvents are critical.[1]
Temperature 80-110 °CHigher temperatures are often required for C-N coupling.[1]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.[1]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water.[1] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants & Base to Schlenk Flask inert Evacuate & Backfill with Inert Gas (3x) reagents->inert catalyst Add Palladium Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool to RT & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify

Caption: General experimental workflow for cross-coupling reactions.

References

  • Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions - Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
  • Technical Support Center: Functionalization of the Pyrimidine Core - Benchchem.
  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.

Sources

Managing impurities in the synthesis of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 5-Bromo-2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. We will delve into the common challenges encountered during its synthesis, focusing on the identification, management, and prevention of impurities to ensure the highest quality material for your downstream applications.

Section 1: The Synthetic Pathway: An Overview

The most common and efficient route to this compound involves the selective nucleophilic aromatic substitution (SNAr) on a dihalogenated precursor, 5-Bromo-2,4-dichloropyrimidine. The electron-deficient nature of the pyrimidine ring, further activated by two nitrogen atoms, facilitates this reaction.

The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This inherent reactivity difference is the cornerstone of a selective synthesis.[1][2] The reaction is typically performed by treating 5-Bromo-2,4-dichloropyrimidine with a controlled amount of sodium ethoxide in a suitable solvent system.

Synthesis_Pathway cluster_reactants Reactants cluster_product Desired Product A 5-Bromo-2,4-dichloropyrimidine C This compound A->C SNAr at C4 Ethanol or THF, 0°C to RT B Sodium Ethoxide (NaOEt) (1.0-1.1 equiv.) B->C Nucleophile

Caption: Primary synthetic route to this compound.

Section 2: Common Impurities: Identification and Origin

Effective troubleshooting begins with understanding the potential side reactions. During the synthesis of this compound, several key impurities can arise from incomplete reaction, over-reaction, or contamination.

Impurity_Formation Start 5-Bromo-2,4-dichloropyrimidine Product This compound Start->Product + 1 eq. NaOEt (Main Reaction) Hydrolysis Impurity B: 5-Bromo-2-chloro-4-hydroxypyrimidine Start->Hydrolysis + H₂O (Hydrolysis) Isomer Impurity C: 5-Bromo-4-chloro-2-ethoxypyrimidine Start->Isomer + 1 eq. NaOEt (Minor Pathway) OverReaction Impurity A: 5-Bromo-2,4-diethoxypyrimidine Product->OverReaction + Excess NaOEt (Over-reaction)

Caption: Formation pathways for the desired product and common impurities.

Impurity Profile Summary
Impurity NameStructureMolecular Weight ( g/mol )OriginKey Analytical Signature
Unreacted Starting Material 5-Bromo-2,4-dichloropyrimidine228.86Incomplete reactionUnique signals in NMR; Distinct m/z in MS; Lower Rf on TLC
Impurity A: 5-Bromo-2,4-diethoxypyrimidineC₈H₁₁BrN₂O₂247.10Over-reaction with excess sodium ethoxideAbsence of C-Cl bond; Two distinct ethoxy signals in NMR; Higher m/z in MS
Impurity B: 5-Bromo-2-chloro-4-hydroxypyrimidineC₄H₂BrClN₂O209.43Reaction with residual waterAbsence of ethoxy group in NMR; Potential for broad -OH peak; Lower m/z in MS
Impurity C: 5-Bromo-4-chloro-2-ethoxypyrimidineC₆H₆BrClN₂O237.49Non-selective reaction at the C2 positionDifferent chemical shifts for pyrimidine proton and ethoxy group in NMR compared to the desired product

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction is sluggish and TLC/HPLC analysis shows a significant amount of unreacted 5-Bromo-2,4-dichloropyrimidine. What are the likely causes?

A1: An incomplete reaction is typically traced back to the activity of the nucleophile or the reaction conditions.

  • Causality: Sodium ethoxide is hygroscopic and can be partially hydrolyzed to sodium hydroxide and ethanol if not handled under strictly anhydrous conditions. Sodium hydroxide is not a potent enough nucleophile to drive this SNAr reaction efficiently.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial solution. If using solid, ensure it is a fine, free-flowing powder and not clumped.

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Temperature Control: While the reaction is often initiated at 0°C to control selectivity, it may require warming to room temperature to proceed to completion. Monitor the reaction by TLC or HPLC every 30-60 minutes before deciding to quench.

Q2: I've isolated a major byproduct identified as 5-Bromo-2,4-diethoxypyrimidine. How can I prevent its formation?

A2: The formation of the di-ethoxy impurity is a classic example of over-reaction due to poor stoichiometric control or excessive reaction temperature/time.

  • Causality: While the C4 position is more reactive, the C2 position will eventually react with a strong nucleophile like sodium ethoxide, especially if it is present in excess or if the reaction is driven by heat.[3]

  • Preventative Measures:

    • Stoichiometry is Key: Use a slight excess, but no more than 1.05-1.1 equivalents, of sodium ethoxide. Carefully weigh your reagents.

    • Controlled Addition: Add the sodium ethoxide solution dropwise to the solution of 5-Bromo-2,4-dichloropyrimidine at a low temperature (e.g., 0°C) to dissipate the exothermic heat of reaction and maintain selectivity.

    • Monitor Closely: As the reaction nears completion (disappearance of starting material), prepare to quench it promptly to avoid the slower formation of the di-substituted product.

Q3: My mass spectrum shows a peak corresponding to a hydroxylated species, and the NMR lacks the characteristic ethoxy signals. What happened?

A3: This strongly indicates the formation of 5-Bromo-2-chloro-4-hydroxypyrimidine due to hydrolysis.

  • Causality: Dichloropyrimidines are susceptible to hydrolysis in the presence of water, especially under basic or acidic conditions that might arise during the reaction or workup.[4][5] The C4 position is again the most likely site of attack by water.

  • Troubleshooting & Prevention:

    • Solvent Purity: Use anhydrous grade solvents. If you suspect water contamination, solvents can be dried over molecular sieves.

    • Reagent Water Content: As mentioned in Q1, ensure your sodium ethoxide has not been compromised by moisture.

    • Workup Conditions: Quench the reaction with a non-aqueous or minimally aqueous method if possible. For example, quenching with ammonium chloride solution should be done at low temperature, and the extraction into an organic solvent should be performed swiftly.

Section 4: Analytical Protocols for Quality Control

Rigorous analytical chemistry is essential for confirming the structure of your product and quantifying its purity.[6][7]

Table: Expected Analytical Data
Compound¹H NMR (CDCl₃) Expected Shifts (ppm)¹³C NMR (CDCl₃) Expected Shifts (ppm)Mass Spec (EI or ESI) Expected m/z [Isotope Pattern]
This compound ~8.3 (s, 1H), ~4.5 (q, 2H), ~1.4 (t, 3H)~168, ~160, ~158, ~108, ~64, ~14236/238/240 [M]+ (Characteristic Br/Cl pattern)
5-Bromo-2,4-dichloropyrimidine ~8.7 (s, 1H)~162, ~160, ~159, ~120227/229/231 [M]+ (Characteristic Br/Cl₂ pattern)
5-Bromo-2,4-diethoxypyrimidine ~8.1 (s, 1H), ~4.4 (q, 2H), ~4.3 (q, 2H), ~1.4 (t, 3H), ~1.3 (t, 3H)~165, ~163, ~159, ~95, ~63, ~62, ~14.5, ~14.0246/248 [M]+ (Characteristic Br pattern)
Experimental Protocols

1. NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the purified, dry compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).[7]

2. Mass Spectrometry (MS) Sample Preparation:

  • Prepare a dilute solution of the sample (0.1-1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • For Electrospray Ionization (ESI-MS), the sample is infused directly. For Electron Impact (EI-MS), the sample is introduced via a direct insertion probe or GC-MS.

  • Observe the molecular ion peak cluster. The presence of one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom will result in a characteristic cluster of peaks for the molecular ion [M]+.[6]

Section 5: Purification Protocols

If analysis reveals the presence of impurities, a robust purification strategy is required.

Purification_Workflow Start Crude Product Analysis (TLC / HPLC) Decision1 Purity > 95%? Single major spot? Start->Decision1 Decision2 Impurities have different polarity? Decision1->Decision2 No Recrystallize Recrystallization Decision1->Recrystallize Yes Column Flash Column Chromatography Decision2->Column Yes Reanalyze Re-analyze purity Decision2->Reanalyze No (Re-evaluate synthesis) End Final Product (Purity > 99%) Recrystallize->End Column->End

Caption: Decision workflow for purification of the crude product.

Protocol 1: Recrystallization

This method is most effective for removing small amounts of impurities when the crude product is already of relatively high purity (>95%).

  • Solvent Selection: Ethanol or isopropanol are often suitable solvents. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This is the method of choice for separating mixtures with components of different polarities, such as separating the product from unreacted starting material or the di-ethoxy byproduct.

  • System Preparation:

    • Select an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) by analyzing the crude mixture on TLC plates to achieve good separation between the product spot and impurity spots.

    • Pack a silica gel column with the chosen eluent.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Adsorb the crude mixture onto a small amount of silica gel (dry loading) or load the concentrated solution directly onto the column (wet loading).

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[8]

Section 6: Frequently Asked Questions (FAQs)

Q: What is the expected yield for this reaction? A: With proper control of stoichiometry and conditions, yields for this SNAr reaction can be quite high, often in the range of 80-95%.

Q: How should I store the final product, this compound? A: The compound is a stable solid. It should be stored in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated for long-term storage.

Q: What are the primary safety hazards associated with this synthesis? A: 5-Bromo-2,4-dichloropyrimidine is an irritant. Sodium ethoxide is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

Technical Support Center: Recrystallization of 5-bromo-2-chloro-4'-ethoxydiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for the purification of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (CAS 461432-23-5), a key intermediate in the synthesis of Dapagliflozin[1][2]. The following protocols, troubleshooting guides, and FAQs are designed for researchers, chemists, and drug development professionals to address common and complex challenges encountered during the recrystallization process.

Section 1: Physicochemical Profile & Key Considerations

Understanding the fundamental properties of 5-bromo-2-chloro-4'-ethoxydiphenylmethane is critical for designing an effective purification strategy. The molecule's structure, featuring a halogenated diphenylmethane core with an ethoxy group, dictates its solubility and crystalline behavior.

A crucial consideration is the compound's melting point, which directly impacts solvent selection. The boiling point of the chosen solvent must be lower than the compound's melting point to prevent "oiling out," a phenomenon where the solute melts in the hot solvent instead of dissolving[3][4]. There is some variability in the reported melting point for this compound, which may be due to different polymorphic forms or the presence of impurities. The most commonly cited range is 41-43°C.

Table 1: Physicochemical Data for 5-bromo-2-chloro-4'-ethoxydiphenylmethane

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄BrClO[5]
Molecular Weight 325.63 g/mol [2]
Appearance White to off-white crystalline solid or low-melting solid[1][2][6]
Melting Point 41-43°C[2]
Boiling Point 392.98°C at 760 mmHg[5]
Solubility Soluble: Dichloromethane, Ethanol, Toluene. Slightly Soluble: Acetonitrile, DMSO, Methanol. Insoluble: Water.[2][6][7][8][9]

Section 2: Recommended Recrystallization Protocols

Based on the compound's solubility profile, two primary methods are recommended. The choice depends on the nature and quantity of impurities. A preliminary small-scale test is always advised to determine the optimal solvent system for a specific batch[10][11].

Protocol A: Single-Solvent Recrystallization with Ethanol

This is the most direct method and is effective when the impurities have significantly different solubility in ethanol compared to the target compound. One patent specifically notes the use of ethanol for recrystallization to obtain the pure product[12].

Step-by-Step Methodology:

  • Dissolution: Place the crude 5-bromo-2-chloro-4'-ethoxydiphenylmethane in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling stick or magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot ethanol incrementally until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution upon cooling[13].

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel[4][14].

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals[4]. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery[14].

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel[14].

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities adhered to the crystal surfaces. Causality: Using ice-cold solvent minimizes the redissolving of the purified product during the wash[13].

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Protocol B: Solvent/Anti-Solvent Recrystallization (Dichloromethane/Ethanol)

This method is particularly useful when no single solvent provides the ideal solubility profile (highly soluble when hot, poorly soluble when cold). Here, the compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is added to induce crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of dichloromethane at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add ethanol (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The gradual decrease in solubility will induce crystallization. Subsequently, cool in an ice-water bath to complete the process.

  • Collection, Washing, & Drying: Follow steps 5-7 from Protocol A, using an ice-cold mixture of dichloromethane and ethanol (in the approximate final ratio) for the washing step.

Section 3: Troubleshooting Guide (Q&A)

Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the solute comes out of the concentrated solution at a temperature above its melting point[3]. Given the low melting point of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (~42°C), this is a common risk.

  • Cause: The boiling point of your solvent may be too high, or the solution is too concentrated.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. You can try insulating the flask to prolong the cooling period. If the problem persists, consider switching to a lower-boiling point solvent or using the solvent/anti-solvent method at a lower temperature[3][15].

Q: No crystals have formed, even after cooling in an ice bath. What should I do?

A: This is typically due to either using too much solvent or the formation of a supersaturated solution[3][15].

  • Solution 1 (Excess Solvent): If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent to re-concentrate it. Then, attempt the cooling process again[15].

  • Solution 2 (Supersaturation): A supersaturated solution needs a nucleation site to begin crystallization. You can induce crystallization by:

    • Scratching: Gently scratch the inner surface of the flask just below the liquid level with a glass rod. The microscopic scratches provide a surface for crystals to form[13][14].

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This acts as a template for crystal growth[13].

Q: My final yield is very low. How can I improve recovery?

A: Low yield is a frequent issue in recrystallization and can stem from several factors.

  • Possible Causes & Solutions:

    • Excess Solvent: As mentioned, using too much solvent is the most common cause. Always use the minimum amount required for dissolution at the solvent's boiling point[13].

    • Premature Filtration: If you performed a hot filtration, some product may have crystallized in the funnel. Ensure the solution and apparatus are kept hot, and slightly dilute the solution before filtering[3].

    • Incomplete Crystallization: Ensure the solution is cooled for a sufficient time in an ice bath.

    • Excessive Washing: While washing is necessary, using too much cold solvent or solvent that is not sufficiently chilled can dissolve a significant portion of your product[13][14]. Use only a minimal amount of ice-cold solvent for rinsing.

Q: The purified crystals are colored, but the literature says the compound is white. What should I do?

A: Colored impurities are common. If the color persists after recrystallization, an additional purification step is needed.

  • Solution: After dissolving the crude compound in the hot solvent but before hot filtration or cooling, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb the colored impurities. Boil the solution for a few minutes, then remove the carbon via hot gravity filtration and proceed with the crystallization as usual[4]. Be cautious not to add too much carbon, as it can also adsorb your product.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I select the best solvent if I am unsure about the impurities in my batch?

A: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point[10]. Test several candidate solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) on a small scale. Place a few milligrams of your crude product in separate test tubes, add a small amount of a solvent, and observe the solubility at room temperature and after heating. The best choice will show a large difference in solubility with temperature[14].

Q: What are the likely impurities in my sample of 5-bromo-2-chloro-4'-ethoxydiphenylmethane?

A: Impurities will depend on the synthetic route. Common syntheses involve Friedel-Crafts acylation followed by reduction[16][17]. Potential impurities could include unreacted starting materials like 2-chloro-5-bromobenzoic acid or phenetole, the ketone intermediate ((5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone), or byproducts from side reactions[16][18]. Understanding the potential impurities helps in selecting a solvent that will keep them dissolved during crystallization.

Q: Can I reuse the mother liquor (the filtrate after collecting the crystals)?

A: The mother liquor contains the dissolved soluble impurities as well as some of your desired product. While it is possible to recover more product by concentrating the mother liquor and performing a second crystallization, this "second crop" of crystals will be less pure than the first. It is generally only recommended if maximizing yield is more critical than achieving the highest purity.

Section 5: Visual Workflows

Recrystallization_Workflow start Start: Crude Solid solvent_test Perform Small-Scale Solvent Test start->solvent_test select_solvent Select Optimal Solvent (e.g., Ethanol) solvent_test->select_solvent dissolve Dissolve Solid in Minimum Hot Solvent select_solvent->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filter Perform Hot Gravity Filtration impurities->hot_filter Yes cool Cool Solution Slowly to Room Temperature impurities->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals via Vacuum Filtration ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_No_Crystals start Problem: No Crystals Formed After Cooling check_supersat Is Solution Supersaturated? start->check_supersat induce Induce Crystallization check_supersat->induce Yes check_solvent Was Too Much Solvent Used? check_supersat->check_solvent No/Unsure scratch Scratch Inner Flask with Glass Rod induce->scratch seed Add a Seed Crystal induce->seed recool Re-cool Solution scratch->recool seed->recool reduce_vol Reduce Solvent Volume (Boil Off Excess) check_solvent->reduce_vol Yes success Crystals Form check_solvent->success No (Problem Unresolved, Re-evaluate Solvent) reduce_vol->recool recool->success

Caption: Troubleshooting flowchart for failure to crystallize.

Section 6: References

  • Recrystallization I. (n.d.). UCCS Department of Chemistry and Biochemistry. [Link]

  • 5-bromo-2-chloro-4'-ethoxydiphenylmethane (461432-23-5). (n.d.). FarmaMed & FarmaSino. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. [Link]

  • 5-bromo-2-chloro-4-ethoxydiphenylmethane. (2024). ChemBK. [Link]

  • 5-Bromo-2-chloro-4'-ethoxydiphenylmethane 461432-23-5. (n.d.). AHH Chemical. [Link]

  • CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2014). Google Patents.

  • 5 Bromo 2 Chloro 4 Ethoxydiphenylmethane Dapagliflozin Intermediate Chemical. (n.d.). IndiaMART. [Link]

  • Recrystallization. (n.d.). California State University, Bakersfield. [Link]

  • CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2022). Google Patents.

  • Recrystallization. (n.d.). Wired Chemist. [Link]

  • CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. (2017). Google Patents.

  • Problems with Recrystallisations. (n.d.). University of York Department of Chemistry. [Link]

  • Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (2021). Eureka | Patsnap. [Link]

  • CN108530408A - The method for preparing Dapagliflozin. (2018). Google Patents.

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (n.d.). PubChem. [Link]

  • US3927010A - Diarylmethane derivatives and processes for their preparation. (1975). Google Patents.

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega. [Link]

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Sandoo. [Link]

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Monitoring reaction progress of 5-Bromo-2-chloro-4-ethoxypyrimidine reactions by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 5-Bromo-2-chloro-4-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for the effective use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) in tracking the progress of your chemical transformations.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, offering multiple reactive sites for diversification. The differential reactivity of the C2-chloro and C5-bromo positions allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively.[1][2] Accurate and timely monitoring of these reactions is critical to maximizing yield, minimizing byproduct formation, and ensuring reproducible outcomes. This guide provides a comprehensive framework for utilizing TLC and LC-MS to achieve these goals.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress.[3] It is cost-effective and provides immediate feedback on the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: How do I select an appropriate mobile phase for my this compound reaction?

A1: The choice of mobile phase, or eluent, is critical for achieving good separation. A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[4] For this compound and its derivatives, begin with a 7:3 or 8:2 mixture of hexanes:EtOAc. Adjust the ratio based on the observed separation. To increase the Rf value (move the spots further up the plate), increase the proportion of the polar solvent.[5]

Q2: My TLC spots are streaking. What is the cause and how can I fix it?

A2: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a common cause. Try spotting a more dilute solution of your reaction mixture.[3]

  • Inappropriate Solvent System: The mobile phase may not be optimal for your compounds, causing them to move as a streak rather than a distinct spot. Experiment with different solvent polarities.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel stationary phase, leading to streaking. Adding a small amount (0.1-2.0%) of triethylamine to the mobile phase can help to mitigate this issue for basic compounds, while a similar amount of acetic acid can be beneficial for acidic compounds.[6]

Q3: My starting material and product have very similar Rf values. How can I improve the separation?

A3: Co-elution of the starting material and product can make it difficult to assess reaction completion.[3]

  • Optimize the Mobile Phase: Try a less polar solvent system to increase the interaction with the silica gel and potentially improve separation. You can also experiment with different solvent systems altogether, such as dichloromethane/methanol.

  • Use a Cospot: On your TLC plate, spot the starting material, the reaction mixture, and a "cospot" where the starting material and reaction mixture are spotted on top of each other. If the spots separate in the reaction mixture lane but merge into a single, elongated spot in the cospot lane, it confirms the presence of both components.[7]

Troubleshooting Guide for TLC Analysis
Problem Potential Cause Recommended Solution
Inconsistent Rf values Changes in mobile phase composition; inconsistent chamber saturation; temperature fluctuations.Prepare fresh mobile phase for each run. Ensure the TLC chamber is properly saturated with the mobile phase vapor by lining it with filter paper. Conduct experiments in a temperature-controlled environment.[3]
Spots are not visible Compound is not UV-active; sample is too dilute; sample has evaporated.Use alternative visualization techniques like iodine vapor or a potassium permanganate stain.[6] Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6]
Reaction appears complete by TLC, but NMR shows starting material Co-elution of starting material and product; starting material is not UV-active; concentration of remaining starting material is below the TLC detection limit.Try different solvent systems to achieve better separation.[3] Use a variety of visualization techniques.[3] Recognize that NMR is a more sensitive technique and can detect trace amounts of material not visible by TLC.
Experimental Protocol: Standard TLC Setup
  • Plate Preparation: Handle the silica gel TLC plate by the edges to avoid contamination. Using a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Sample Application: Dip a capillary tube into the reaction mixture and gently touch it to the origin line on the plate. Repeat for the starting material on the same plate for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the origin line.[6] Cover the chamber to allow the solvent to ascend the plate via capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), in an iodine chamber, or by using a chemical stain.[8][9]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful analytical technique that provides both separation (LC) and mass identification (MS) of the components in a reaction mixture.[10] It is highly sensitive and specific, making it ideal for confirming the identity of products and detecting byproducts.[3]

Frequently Asked Questions (FAQs) for LC-MS Monitoring

Q1: What are the expected mass spectral features for this compound?

A1: Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion.[11] Bromine has two major isotopes (79Br and 81Br in an approximate 1:1 ratio), and chlorine has two major isotopes (35Cl and 37Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion. The expected fragmentation may involve the loss of the ethoxy group, carbon monoxide, or the halogen atoms.

Q2: I am seeing unexpected peaks in my LC-MS chromatogram. What could they be?

A2: Unexpected peaks can arise from several sources:

  • Byproducts or Isomers: The reaction may be producing unforeseen side products or isomers.[3] Common side reactions in cross-coupling reactions include homocoupling of the starting material or the boronic acid.[12][13] In nucleophilic substitution reactions, disubstitution or reaction with the solvent can occur.[13]

  • Impurities: Impurities in the starting materials, reagents, or solvents can appear as extra peaks.[3]

  • Degradation: The starting material or product may be degrading under the reaction or analysis conditions.[13] Halogenated pyrimidines can be susceptible to hydrolysis.[13]

Q3: How can I improve the ionization of my halogenated pyrimidine compounds?

A3: Electrospray ionization (ESI) is a common technique for LC-MS analysis of pyrimidine derivatives.[11] For basic compounds like pyrimidines, operating in positive ion mode is typically effective, as they can be readily protonated to form [M+H]+ ions. If you are experiencing poor ionization, consider the following:

  • Mobile Phase Additives: Adding a small amount of a volatile acid, such as formic acid (0.1%), to the mobile phase can promote protonation and enhance the signal in positive ion mode.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be a good alternative for less polar compounds that do not ionize well by ESI.[14]

Troubleshooting Guide for LC-MS Analysis
Problem Potential Cause Recommended Solution
No peak observed for the expected product Reaction has not worked; product is not eluting from the column; poor ionization.Confirm reaction failure with TLC. Modify the LC gradient to ensure elution of more retained compounds. Optimize the MS ionization source parameters and mobile phase additives.
Broad or tailing peaks Column contamination; inappropriate injection solvent; secondary interactions with the column.Flush the column with a strong solvent. Ensure the injection solvent is not significantly stronger than the mobile phase.[15] For basic compounds, add a small amount of acid to the mobile phase to improve peak shape.
Ion Suppression Co-eluting matrix components are interfering with the ionization of the analyte.Improve chromatographic separation to resolve the analyte from interfering species.[16] Implement sample clean-up procedures to remove matrix components.
Experimental Protocol: General LC-MS Method
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

    • Scan Range: A scan range of m/z 100-500 should be sufficient to observe the starting material, product, and potential byproducts.

    • Source Parameters: Optimize the capillary voltage, gas flow, and temperature for your specific instrument.

Visualizing the Workflow

The following diagram illustrates the general workflow for monitoring a reaction of this compound.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_outcome Outcome Reaction This compound + Reagents TLC TLC Analysis Reaction->TLC Quick Check LCMS LC-MS Analysis Reaction->LCMS Detailed Analysis Decision Reaction Complete? TLC->Decision LCMS->Decision Workup Work-up & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Reaction Monitoring Workflow Diagram

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during reaction monitoring.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues cluster_solutions Potential Solutions Start Problem Observed Streaking Streaking Spots Start->Streaking Coelution Co-elution Start->Coelution UnexpectedPeaks Unexpected Peaks Start->UnexpectedPeaks PoorSignal Poor Signal Start->PoorSignal Sol_Dilute Dilute Sample Streaking->Sol_Dilute Sol_Solvent Change Solvent System Streaking->Sol_Solvent Sol_Additive Add Mobile Phase Additive Streaking->Sol_Additive Coelution->Sol_Solvent Sol_MS Check MS for Byproducts UnexpectedPeaks->Sol_MS PoorSignal->Sol_Additive Sol_OptimizeMS Optimize MS Parameters PoorSignal->Sol_OptimizeMS

Troubleshooting Flow for TLC/LC-MS

References

  • Benchchem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. Link

  • Benchchem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Link

  • Benchchem. (2025). Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions. Link

  • Searle Separations Department. Thin Layer Chromatography. Link

  • Benchchem. (2025). Identifying common side reactions of 5-Bromo-2-chloropyrimidine. Link

  • Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Link

  • TLC Visualization Solutions. (n.d.). TLC VISUALIZATION SOLUTIONS. Link

  • Scribd. (n.d.). TLC Visualization Techniques. Link

  • SiliCycle. (2021). Thin Layer Chromatography Plates: Use and Best Practices. Link

  • Benchchem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. Link

  • Benchchem. (2025). A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives. Link

  • NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Link

  • ResearchGate. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Link

  • Benchchem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. Link

  • Agilent. (n.d.). Basics of LC/MS. Link

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Link

  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. Link

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Link

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Link

  • ResearchGate. (n.d.). Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. Link

  • Benchchem. (2025). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Link

  • Benchchem. (2025). A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery. Link

  • ResearchGate. (n.d.). Gas Chromatography Electron Ionization Mass Spectral Analysis of Thio Analogues of Pyrimidine Bases: 5-Bromo-2,4-di-o-(m- and p-) chloro- (bromo-)benzylthiouracils and 6-methyluracils. Link

  • PubMed. (2012). Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity. Link

  • ResearchGate. (n.d.). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Link

  • PubMed Central. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Link

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Link

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Link

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-chloro-4-ethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 5-bromo-2-chloro-4-ethoxypyrimidine and its subsequent derivatives. This scaffold is a crucial intermediate in the development of various therapeutic agents, and its efficient synthesis is paramount.[1] This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the principles of physical organic chemistry and process development.

Core Synthetic Strategy Overview

The synthesis of derivatized 5-bromo-2-chloro-4-ethoxypyrimidines follows a well-defined, multi-step pathway. The process begins with the conversion of 5-bromouracil to the highly reactive intermediate, 5-bromo-2,4-dichloropyrimidine. This is followed by a critical regioselective nucleophilic aromatic substitution (SNAr) with ethanol or sodium ethoxide to yield the desired this compound core. This intermediate is then selectively functionalized at the C2 (chloro) and C5 (bromo) positions.

Synthetic_Workflow Start 5-Bromouracil Intermediate1 5-Bromo-2,4-dichloropyrimidine Start->Intermediate1 Chlorination (POCl3 or PCl5) Core This compound Intermediate1->Core Regioselective Ethoxylation (NaOEt, EtOH) Deriv1 C5-Functionalized Derivative (e.g., Suzuki, Stille) Core->Deriv1 Pd-Catalyzed Cross-Coupling Deriv2 C2-Functionalized Derivative (e.g., SNAr, Buchwald-Hartwig) Core->Deriv2 Nucleophilic Substitution or Pd-Catalyzed Amination Final Disubstituted Product Deriv1->Final C2-Substitution Deriv2->Final C5-Coupling

Caption: General workflow for the synthesis of this compound derivatives.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.

Stage 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

Question: My chlorination of 5-bromouracil is sluggish, resulting in low yields and incomplete conversion. What is causing this?

Answer: This is a frequent issue when scaling up and can be traced to several factors:

  • Reagent Quality and Stoichiometry: Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) must be of high purity and used in sufficient excess.[2][3] Old or partially hydrolyzed POCl₃ will be less effective. Ensure a molar ratio of at least 2-3 equivalents of the chlorinating agent to the 5-bromouracil.

  • Reaction Temperature and Time: The reaction typically requires heating to reflux to proceed at a reasonable rate.[2][3] For a lab-scale reaction using POCl₃, refluxing for 4-6 hours is common. On a larger scale, this may need to be extended. Monitor the reaction's progress by TLC or LC-MS until the starting material is no longer detectable.

  • Moisture Contamination: Chlorinating agents like POCl₃ and PCl₅ react violently with water. The reaction must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried and solvents are anhydrous. Atmospheric moisture can quench the reagents and stall the reaction.[3]

  • Use of a Tertiary Amine Base: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction.[4] The base acts as a catalyst and HCl scavenger, driving the equilibrium towards the product.

Question: After quenching the chlorination reaction, my crude 5-bromo-2,4-dichloropyrimidine is a dark, oily substance that is difficult to purify. How can I improve the workup?

Answer: A clean workup is critical for obtaining a high-purity intermediate, which simplifies subsequent steps.

  • Controlled Quenching: The most common cause of dark, impure products is an uncontrolled quench. The reaction mixture containing excess POCl₃ must be cooled significantly before being slowly and carefully added to ice water or a slurry of ice and a mild base like sodium bicarbonate.[2] A rapid, exothermic quench can lead to decomposition and the formation of colored impurities.

  • Efficient Extraction: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate.[2] Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.

  • Removal of Excess Reagents: After quenching, excess POCl₃ is hydrolyzed to phosphoric acid. A thorough wash of the combined organic layers with water, followed by a wash with saturated sodium bicarbonate solution, will help remove acidic impurities. A final wash with brine will aid in removing residual water before drying over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Purification Method: While some protocols use the crude product directly, purification by vacuum distillation or silica gel column chromatography is recommended for obtaining high-purity material (>97%).[2][3] This investment in purification at an early stage prevents the accumulation of impurities in downstream steps.

Stage 2: Regioselective Ethoxylation

Question: My ethoxylation of 5-bromo-2,4-dichloropyrimidine is producing a mixture of the desired 4-ethoxy product and the undesired 2-ethoxy isomer. How can I improve C4 selectivity?

Answer: This is the most critical challenge in this synthesis. The C4 position of the 2,4-dichloropyrimidine ring is electronically more activated and generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[5] However, this selectivity can be compromised.

  • Kinetic vs. Thermodynamic Control: Substitution at C4 is the kinetically favored pathway.[5] To maximize the formation of the C4-substituted product, the reaction should be run under kinetic control. This means using a low temperature. Start the reaction at 0°C or even -10°C and allow it to slowly warm to room temperature. Avoid high temperatures, which can lead to scrambling and the formation of the thermodynamically more stable (but undesired) isomer.

  • Nucleophile and Base Choice: Use a non-bulky nucleophile like sodium ethoxide in ethanol. The use of a stronger, bulkier base could potentially alter selectivity. The key is a controlled, stoichiometric addition of the ethoxide.

  • Reaction Monitoring: Carefully monitor the reaction. Once the starting material is consumed and the desired C4 product is formed, work up the reaction immediately to prevent potential isomerization or further reaction.

Question: I am observing significant formation of the 2,4-diethoxy byproduct, which lowers the yield of my desired mono-substituted product. How can I prevent this?

Answer: The formation of the disubstituted product is a classic problem of over-reaction.

  • Stoichiometry is Key: Use only a slight excess (e.g., 1.05-1.1 equivalents) of sodium ethoxide. A large excess will inevitably drive the reaction towards disubstitution. On a large scale, this means ensuring accurate measurement and controlled, slow addition of the nucleophile.

  • Low Temperature: As with improving regioselectivity, maintaining a low temperature (e.g., 0°C) will slow down the second substitution reaction, which is typically slower than the first substitution at the more reactive C4 position.

  • Inverse Addition: Consider adding the 5-bromo-2,4-dichloropyrimidine solution to the sodium ethoxide solution (inverse addition). This ensures that the nucleophile is never in large excess relative to the electrophile at any point in the reaction, minimizing the chance of a second substitution occurring on a newly formed product molecule.

Troubleshooting_Ethoxylation Start Start Ethoxylation Check_Ratio Analyze Isomer Ratio (LC-MS / GC-MS) Start->Check_Ratio Check_Yield Assess Product Yield & Byproducts Start->Check_Yield Problem1 Problem: Poor C4:C2 Isomer Ratio Check_Ratio->Problem1 Ratio < 95:5 Problem2 Problem: High levels of 2,4-Diethoxy Byproduct Check_Yield->Problem2 Diethoxy > 5% Solution1a Decrease Reaction Temperature (e.g., 0°C) Problem1->Solution1a Solution1b Ensure Controlled Addition of Nucleophile Problem1->Solution1b Solution2a Use Stoichiometric NaOEt (1.05 - 1.1 eq.) Problem2->Solution2a Solution2b Consider Inverse Addition Problem2->Solution2b Success Achieved High Selectivity and Yield Solution1a->Success Solution1b->Success Solution2a->Success Solution2b->Success

Caption: Decision tree for troubleshooting the regioselective ethoxylation step.

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle behind the C4 vs. C2 reactivity in 2,4-dichloropyrimidines? A: The greater reactivity of the C4 position towards nucleophiles is a well-documented phenomenon in pyrimidine chemistry.[5] It arises from the electronic structure of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. Quantum mechanical calculations and experimental evidence show that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the C4 and C6 atoms compared to the C2 atom. This makes C4 the preferred site for nucleophilic attack. The intermediate formed by attack at C4 (a Meisenheimer complex) is also better able to delocalize the negative charge.

Q: What are the primary safety considerations when scaling up the chlorination of 5-bromouracil with POCl₃? A: Safety is paramount.

  • Corrosivity and Toxicity: Phosphorus oxychloride (POCl₃) is highly corrosive and toxic. It reacts violently with water to produce HCl and phosphoric acid. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Exothermic Quench: The quenching of excess POCl₃ is highly exothermic. When scaling up, the heat generated can be substantial, potentially causing the solvent to boil violently. The quench must be performed slowly, with efficient stirring and external cooling, into a vessel with a large capacity to contain any splashing.

  • Pressure Buildup: The reaction evolves HCl gas.[3] The reaction vessel should be equipped with a gas outlet that directs the HCl gas through a scrubber (e.g., a sodium hydroxide solution) to neutralize it before venting.

Q: Which analytical techniques are essential for monitoring these reactions and why? A: A multi-technique approach is best for robust process control.

  • Thin-Layer Chromatography (TLC): The quickest and most common method for monitoring reaction progress. It allows you to visualize the consumption of starting materials and the appearance of products in near real-time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information than TLC. It confirms the mass of the product being formed and can distinguish between isomers (which may have similar Rf values on TLC) and byproducts like the di-substituted compound. This is crucial for troubleshooting the ethoxylation step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation of the final isolated products.[6][7] ¹H and ¹³C NMR will definitively confirm the structure, including the regiochemistry of substitution.

Quantitative Data and Protocols

Data Summary Table
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 Chlorination5-Bromouracil, POCl₃, N,N-DimethylanilineToluene80-1104-880-90
2 Ethoxylation5-Bromo-2,4-dichloropyrimidine, NaOEtEthanol0 to 252-475-85
3 Suzuki CouplingThis compound, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-1006-1270-95

Note: Yields are highly dependent on scale, purity of reagents, and precision of execution.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine [2][4]

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 5-bromouracil (1.0 eq.).

  • Add phosphorus oxychloride (POCl₃, 3.0 eq.) followed by N,N-dimethylaniline (0.2 eq.).

  • Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 6 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.

  • In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice and water.

  • Slowly and carefully, add the cooled reaction mixture dropwise to the ice slurry, ensuring the internal temperature of the quench flask does not exceed 20°C.

  • Once the addition is complete, continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a light yellow oil or low-melting solid.

  • Purify by vacuum distillation or column chromatography for use in the next step.

Protocol 2: Regioselective Synthesis of this compound

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol.

  • Cool the ethanol to 0°C in an ice-salt bath.

  • Carefully add sodium metal (1.05 eq.) in small portions to the cooled ethanol to generate sodium ethoxide in situ. Allow all the sodium to react completely.

  • In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in a minimum amount of anhydrous ethanol.

  • Add the solution of the dichloropyrimidine dropwise to the cold sodium ethoxide solution over 30-45 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm slowly to room temperature over 2 hours.

  • Monitor the reaction by LC-MS to confirm consumption of the starting material and formation of the desired product.

  • Once complete, quench the reaction by adding water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure this compound.

Protocol 3: Example Derivatization: Suzuki-Miyaura Coupling at the C5-Position [8]

This protocol assumes functionalization at the more reactive C5-bromo position. The C-Br bond is more susceptible to oxidative addition to Palladium(0) than the C-Cl bond.[8]

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.05 eq.].

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90°C with vigorous stirring for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure C5-aryl derivative.

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.
  • ChemicalBook. 5-Bromo-2,4-dichloropyrimidine synthesis.
  • PrepChem. Preparation of 5-bromo-2,4-dichloropyrimidine.
  • Guidechem. How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ.
  • Elsevier. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • BenchChem. Derivatization of 5-Bromo-2-chloro-4-methoxypyrimidine for SAR Studies: Application Notes and Protocols.
  • BenchChem. A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives.
  • BenchChem. Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • X-MOL. What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ.
  • PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Schrödinger. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • BenchChem. Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a critical checkpoint. Among these, substituted pyrimidines represent a cornerstone scaffold, valued for their diverse biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Bromo-2-chloro-4-ethoxypyrimidine, a key intermediate in the synthesis of various pharmacologically active molecules.

While direct experimental spectra for this specific compound are not widely published, this guide, drawing upon extensive data from structurally analogous compounds and fundamental principles of NMR spectroscopy, offers a robust framework for its characterization. We will delve into the predicted spectral data, provide a comparative analysis with related pyrimidine derivatives, and outline a detailed experimental protocol, all while explaining the underlying scientific principles that govern the observed spectral characteristics.

The Logic of NMR in Structural Elucidation: A Foundational Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the precise frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of the nucleus.

For a molecule like this compound, the electronegativity of the nitrogen, chlorine, and bromine atoms, along with the electron-donating effect of the ethoxy group, creates a unique electronic landscape. This, in turn, gives rise to a characteristic NMR fingerprint, allowing for unambiguous structural confirmation.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Based on the analysis of structurally similar compounds, such as 5-Bromo-2-chloro-4-methoxypyrimidine and other substituted pyrimidines, we can confidently predict the ¹H and ¹³C NMR spectra of this compound.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals corresponding to the single aromatic proton on the pyrimidine ring and the protons of the ethoxy group.

  • H-6 Proton: The lone proton at the C-6 position of the pyrimidine ring is anticipated to appear as a sharp singlet. Its chemical shift will be significantly downfield (at a higher ppm value) due to the deshielding effects of the two electronegative ring nitrogens and the adjacent halogen substituents.

  • Ethoxy Group Protons: The ethoxy group will give rise to two distinct signals:

    • A quartet corresponding to the methylene protons (-OCH₂-).

    • A triplet corresponding to the methyl protons (-CH₃). The splitting of these signals into a quartet and a triplet, respectively, is a result of spin-spin coupling between the adjacent, non-equivalent protons. This is a classic ethyl group pattern.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.

  • Pyrimidine Ring Carbons: The four carbons of the pyrimidine ring will have their chemical shifts influenced by the attached substituents. The carbons directly bonded to the electronegative nitrogen, chlorine, and oxygen atoms (C-2, C-4, and C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.

  • Ethoxy Group Carbons: The two carbons of the ethoxy group will appear in the more upfield region of the spectrum, with the methylene carbon (-OCH₂-) being further downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

Comparative NMR Analysis: Understanding Substituent Effects

To add a layer of confidence to our spectral predictions, a comparative analysis with experimentally determined data for related pyrimidine derivatives is invaluable. This approach allows us to observe the tangible effects of individual substituents on the chemical shifts of the pyrimidine core.

CompoundSolvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
5-Bromo-2-chloropyrimidine -8.85 (s, 2H)-
2,4-Dichloropyrimidine CDCl₃8.65 (d, 1H), 7.45 (d, 1H)162.0, 158.5, 153.0, 121.0
4-Ethoxypyrimidine Acetone-d₆8.71 (d, 1H), 8.39 (d, 1H), 6.89 (dd, 1H), 4.41 (q, 2H), 1.36 (t, 3H)169.8, 160.3, 157.9, 107.9, 62.1, 14.8
Predicted: this compound CDCl₃~8.7 (s, 1H, H-6), ~4.5 (q, 2H, -OCH₂-), ~1.4 (t, 3H, -CH₃)~170 (C-4), ~161 (C-2), ~159 (C-6), ~112 (C-5), ~65 (-OCH₂-), ~14 (-CH₃)

Data for 5-Bromo-2-chloropyrimidine sourced from ChemicalBook.[3] Data for 2,4-Dichloropyrimidine sourced from BenchChem.[1] Data for 4-Ethoxypyrimidine sourced from SpectraBase.[4] Predicted data is an estimation based on the analysis of related structures.

This comparative data highlights key trends:

  • The deshielding effect of the pyrimidine nitrogens consistently places the ring protons at a downfield position (typically >8.0 ppm).

  • The presence of halogens further deshields the adjacent protons.

  • The electron-donating ethoxy group at the 4-position in 4-ethoxypyrimidine shields the H-5 proton, shifting it significantly upfield. This effect is expected to be counteracted by the bromine at the 5-position in our target molecule.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of this compound.

Instrumentation
  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • For referencing, the residual solvent peak can be used, or tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

¹H NMR Data Acquisition
  • Pulse Program: A standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): Approximately 12 ppm, centered around 6 ppm.

¹³C NMR Data Acquisition
  • Pulse Program: A standard proton-decoupled pulse experiment.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): Approximately 200 ppm, centered around 100 ppm.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm or the appropriate residual solvent peak.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the key steps in the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq process Fourier Transform, Phase & Baseline Correction H1_acq->process C13_acq->process reference Reference Spectra process->reference assign Assign Signals reference->assign compare Compare with Analogs assign->compare

Caption: Workflow for the NMR analysis of this compound.

Advanced NMR Techniques for Unambiguous Assignment

In cases of spectral overlap or for definitive structural confirmation, a suite of two-dimensional (2D) NMR experiments can be employed.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, which is invaluable for confirming the connectivity within the ethoxy group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a clear link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons in the pyrimidine ring by observing their correlations with the H-6 proton and the ethoxy protons.

The following diagram illustrates the relationships established by these 2D NMR experiments.

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

The structural integrity of synthetic intermediates is a non-negotiable aspect of drug discovery and development. This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive data, comparative analysis with known compounds, and a robust experimental protocol, researchers can confidently verify the structure of this and other related pyrimidine derivatives. The application of advanced 2D NMR techniques further solidifies these assignments, ensuring the fidelity of the molecular building blocks that are foundational to the next generation of therapeutics.

References

  • SpectraBase. 4-ETHOXYPYRIMIDIN. [Online]. Available at: [Link].

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A Senior Application Scientist's Guide to Mass Spectrometry for the Structural Confirmation of 5-Bromo-2-chloro-4-ethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 5-Bromo-2-chloro-4-ethoxypyrimidine and its derivatives represent a class of heterocyclic compounds with significant potential as building blocks in the synthesis of pharmacologically active molecules. Their complex structure, featuring halogen atoms and an ethoxy group, necessitates a robust analytical strategy for definitive characterization. This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural elucidation of these valuable derivatives, grounded in experimental principles and field-proven insights.

The Critical Role of High-Resolution Mass Spectrometry

Before delving into specific techniques, it is crucial to understand why high-resolution mass spectrometry (HRMS) is indispensable for analyzing compounds like this compound. Unlike nominal mass instruments, HRMS platforms such as Time-of-Flight (TOF) and Orbitrap provide highly accurate mass measurements, typically with sub-ppm (parts-per-million) accuracy.[1][2] This precision allows for the determination of the elemental composition of the parent molecule and its fragments, a critical step in confirming the chemical formula and, by extension, the structure.[1][3] For a molecule with the complexity of our target compound, the ability to distinguish between isobaric species—ions with the same nominal mass but different elemental compositions—is paramount.[1]

Strategic Approaches to Ionization and Mass Analysis: A Comparative Overview

The journey from a sample to a confirmed structure involves two key stages in mass spectrometry: ionization, the process of imparting a charge onto the analyte, and mass analysis, the separation of ions based on their mass-to-charge ratio (m/z). The choices made at each stage significantly impact the quality and interpretability of the resulting data.

Ionization Techniques: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

The selection of an appropriate ionization source is dictated by the physicochemical properties of the analyte. For this compound derivatives, which are moderately polar small molecules, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that is well-suited for polar to moderately polar compounds.[4] It typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation in the source. This is advantageous for unequivocally determining the molecular weight of the parent compound. For our target molecule, ESI would be the preferred starting point due to its gentle nature, which helps preserve the intact molecular ion for subsequent fragmentation analysis (MS/MS).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds.[5] While it is also a relatively soft ionization technique, it can sometimes induce more in-source fragmentation than ESI.[4] For certain derivatives of this compound that may be less polar, APCI could offer better ionization efficiency.[5]

Recommendation: For initial analysis and confirmation of the molecular weight of this compound derivatives, ESI is the recommended ionization technique due to its soft nature, which minimizes premature fragmentation and provides a clear molecular ion peak.

High-Resolution Mass Analyzers: Quadrupole Time-of-Flight (Q-TOF) vs. Orbitrap

The choice of mass analyzer dictates the resolution, mass accuracy, and speed of analysis. Both Q-TOF and Orbitrap platforms are powerful tools for the structural elucidation of small molecules.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments combine a quadrupole mass filter with a time-of-flight mass analyzer. They offer high resolution (typically up to 50,000 FWHM), excellent mass accuracy (1-2 ppm), and fast acquisition rates.[2] The fast scanning capabilities of Q-TOFs are particularly advantageous when coupled with ultra-high-performance liquid chromatography (UHPLC) for the analysis of complex mixtures or for high-throughput applications.

  • Orbitrap: The Orbitrap is a Fourier transform-based mass analyzer that provides ultra-high resolution (up to 280,000 FWHM or higher) and sub-ppm mass accuracy.[2][6] This exceptional resolution allows for the fine isotopic structure of ions to be resolved, further increasing confidence in elemental composition assignments.[7] While traditionally slower than Q-TOFs, modern Orbitrap instruments have significantly improved scan speeds, making them competitive for many applications.[6]

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Resolution High (up to 50,000 FWHM)[2]Ultra-high (≥ 280,000 FWHM)[6]
Mass Accuracy Excellent (1-2 ppm)[2]Exceptional (<1 ppm)[2]
Scan Speed Very FastFast to Moderate
Dynamic Range GoodExcellent
Cost Generally lowerGenerally higher

Causality in Selection: The choice between a Q-TOF and an Orbitrap often depends on the specific analytical challenge. For routine structural confirmation where high confidence in elemental composition is required, a Q-TOF provides a robust and cost-effective solution. When faced with complex matrices or the need to resolve fine isotopic patterns for unambiguous identification, the superior resolution of an Orbitrap may be necessary. For the analysis of this compound derivatives, both platforms are highly capable. However, the ultra-high resolution of the Orbitrap offers a distinct advantage in resolving the complex isotopic patterns arising from the presence of both bromine and chlorine, providing an additional layer of confirmation.

Experimental Workflow and Protocols

A self-validating system for structural confirmation relies on a meticulously planned experimental workflow. The following diagram and protocols outline a comprehensive approach.

Mass Spectrometry Workflow for Structural Confirmation cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis and Structural Elucidation A Weigh Compound B Dissolve in LC-MS Grade Solvent A->B C Dilute to Working Concentration B->C D UHPLC Separation C->D E Ionization (ESI) D->E F Full Scan MS (HRMS) E->F G Tandem MS (MS/MS) F->G H Determine Accurate Mass & Elemental Composition G->H I Analyze Isotopic Pattern H->I J Interpret Fragmentation Spectrum I->J K Propose and Confirm Structure J->K

Caption: A comprehensive workflow for the structural confirmation of this compound derivatives using LC-MS/MS.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh approximately 1 mg of the this compound derivative.

  • Dissolution: Dissolve the weighed sample in 1 mL of an LC-MS grade solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.

  • Dilution: Serially dilute the stock solution with the initial mobile phase composition to a final working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

Protocol 2: LC-MS/MS Analysis

This protocol is a general starting point and should be optimized for the specific derivative being analyzed.

  • Liquid Chromatography System: A UHPLC system is recommended for optimal separation.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for this class of compounds.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

  • Mass Spectrometer: Q-TOF or Orbitrap

  • Ionization Source: ESI in positive ion mode

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Temperature: 350-450 °C

  • Full Scan MS Range: m/z 50-500

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Data Interpretation: Decoding the Mass Spectrum

Accurate Mass and Isotopic Pattern Analysis

The first step in data analysis is to examine the full scan mass spectrum. For this compound (C6H6BrClN2O), the expected monoisotopic mass of the protonated molecule [M+H]+ is 236.9530. A high-resolution mass spectrometer should measure this mass with an error of less than 5 ppm.

The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a highly characteristic isotopic pattern for the molecular ion. This pattern serves as a definitive fingerprint for the presence of these halogens.

Isotopic_Pattern cluster_0 Expected Isotopic Pattern for [C6H6BrClN2O+H]+ a m/z c 236.95 b Relative Abundance d 100% e 238.95 f ~130% g 240.95 h ~30% Fragmentation_Pathway mol [M+H]+ (m/z 236.95) frag1 [M+H - C2H4]+ (m/z 208.92) mol->frag1 -C2H4 frag2 [M+H - C2H5]+ (m/z 207.91) mol->frag2 -C2H5• frag3 [M+H - Br]+ (m/z 157.02) mol->frag3 -Br• frag4 [M+H - Cl]+ (m/z 201.98) mol->frag4 -Cl• frag5 [M+H - C2H4 - CO]+ (m/z 180.93) frag1->frag5 -CO

Caption: Proposed fragmentation pathway for protonated this compound.

The primary fragmentation events are expected to be:

  • Loss of ethylene (C2H4): A common fragmentation for ethoxy groups, resulting in a hydroxyl-substituted pyrimidine.

  • Loss of an ethyl radical (C2H5•): Leading to a radical cation.

  • Loss of a bromine radical (Br•): A characteristic fragmentation for brominated compounds.

  • Loss of a chlorine radical (Cl•): Another expected fragmentation due to the presence of chlorine.

  • Subsequent loss of carbon monoxide (CO): From the pyrimidine ring after the initial loss of ethylene.

The accurate mass measurement of these fragment ions provides further confirmation of the proposed structure.

Conclusion

The structural confirmation of this compound derivatives is a multifaceted analytical challenge that is effectively addressed by high-resolution mass spectrometry. The strategic selection of a soft ionization technique like ESI, coupled with a high-resolution mass analyzer such as a Q-TOF or, preferably, an Orbitrap, provides a robust platform for unambiguous characterization. By carefully analyzing the accurate mass of the molecular ion, its characteristic isotopic pattern, and the fragmentation pathways observed in MS/MS experiments, researchers can confidently elucidate the structure of these important pharmaceutical building blocks. This comprehensive approach ensures the scientific integrity of research and development efforts in the pharmaceutical industry.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10260633, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Available at: [Link].

  • Bristow, A. W. T. (2005). Intercomparison study on accurate mass measurement of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(3), 327–340. Available at: [Link].

  • Mallet, A. (2014). Elemental composition from accurate m/z determinations. Wiley Analytical Science. Available at: [Link].

  • Gao, C., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 965-975. Available at: [Link].

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  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Available at: [Link].

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  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Available at: [Link].

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  • ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS?. Available at: [Link].

  • Agilent Technologies. (2021). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link].

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  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(115), 95235-95266. Available at: [Link].

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A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-ethoxypyrimidine and 2,4-dichloro-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry and drug development, halogenated pyrimidines are indispensable building blocks. Their utility stems from the strategic placement of halogen atoms, which serve as versatile handles for a variety of chemical transformations. This guide provides an in-depth comparison of the reactivity of two such critical intermediates: 5-Bromo-2-chloro-4-ethoxypyrimidine and 2,4-dichloro-5-bromopyrimidine . Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes to complex molecular targets.

This comparison will delve into the electronic factors governing their reactivity, supported by a detailed experimental protocol for a comparative nucleophilic aromatic substitution (SNAr) reaction, and will present illustrative data to guide synthetic chemists in their experimental design.

Structural and Electronic Overview

The reactivity of these two pyrimidine derivatives is fundamentally dictated by the electronic nature of their substituents and the inherent electron-deficient character of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack.[1][2][3]

This compound possesses an electron-donating ethoxy group at the C4 position, a chloro group at C2, and a bromo group at C5. The ethoxy group, through its +M (mesomeric) effect, partially counteracts the electron-withdrawing nature of the pyrimidine ring, particularly at the C2 and C6 positions.

In contrast, 2,4-dichloro-5-bromopyrimidine features two electron-withdrawing chloro groups at the C2 and C4 positions, in addition to the bromo group at C5.[4][5] The cumulative inductive (-I) and mesomeric (-M) effects of the two chloro groups significantly enhance the electrophilicity of the pyrimidine ring, making it highly activated towards nucleophilic attack.[4]

G cluster_0 This compound cluster_1 2,4-dichloro-5-bromopyrimidine a N b C2-Cl (Electron Deficient) a->b b->a -I effect c N b->c d C4-OEt (Electron Donating) c->d d->c +M effect e C5-Br d->e f C6-H e->f f->a g N h C2-Cl (Electron Deficient) g->h h->g -I, -M effects i N h->i j C4-Cl (Highly Electron Deficient) i->j j->i -I, -M effects k C5-Br j->k l C6-H k->l l->g

Caption: Electronic influence of substituents on the pyrimidine ring.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for these compounds with nucleophiles is the SNAr pathway. The regioselectivity of this reaction is determined by the relative electrophilicity of the carbon atoms bearing the halogen leaving groups.

  • This compound : The electron-donating ethoxy group at C4 deactivates this position towards nucleophilic attack. Consequently, the C2 position is the primary site for SNAr reactions.[4] The chloro group is a better leaving group than the ethoxy group, and the C2 position is sufficiently activated by the adjacent nitrogen atom.

  • 2,4-dichloro-5-bromopyrimidine : In this molecule, both the C2 and C4 positions are activated by two nitrogen atoms and further enhanced by the presence of electron-withdrawing chloro groups. However, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[4][6] This is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[7]

Comparative Experimental Protocol: SNAr with Morpholine

To empirically compare the reactivity of these two compounds, a standardized SNAr reaction with morpholine as the nucleophile is proposed. This protocol is designed to be a self-validating system, where the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Analysis start Dissolve Pyrimidine (1.0 eq) in Solvent (e.g., EtOH) add_nucleophile Add Morpholine (1.1 eq) start->add_nucleophile add_base Add Base (e.g., Et3N, 1.5 eq) add_nucleophile->add_base heat Heat to Reflux (e.g., 78 °C) add_base->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-ethoxypyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs, from antivirals to kinase inhibitors.[1][2] Its prevalence is due to its ability to engage in hydrogen bonding and act as a bioisosteric replacement for phenyl rings, often improving pharmacokinetic properties.[2][3] 5-Bromo-2-chloro-4-ethoxypyrimidine is a highly versatile building block, offering medicinal chemists multiple, selectively addressable points for diversification. However, the strategic design of a drug candidate often necessitates subtle or significant shifts in reactivity, regioselectivity, or physicochemical properties. This guide provides an in-depth comparison of viable alternatives to this key intermediate, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Deconstructing the Core Reagent: this compound

To understand the alternatives, we must first master the primary reagent. Its synthetic utility is dictated by the electronically deficient pyrimidine ring, which activates the two distinct halogen atoms for different, predictable transformations.

The C5-bromo and C2-chloro positions are the primary sites for functionalization. The general order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[4][5] Consequently, the C5-bromo position is the preferred site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This inherent chemoselectivity allows for a modular approach: functionalize the C5 position first, leaving the C2-chloro group untouched for subsequent transformations.

Conversely, the C2-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[4] The strong electron-withdrawing effect of the two adjacent ring nitrogens makes the C2 carbon exceptionally electrophilic and prone to attack by amine, alcohol, or thiol nucleophiles.

Caption: Reactivity map of this compound.

Comparative Analysis of Alternative Building Blocks

The choice of building block is a critical decision that dictates the entire synthetic strategy. Below, we compare key alternatives, focusing on their differential reactivity and strategic applications.

Alternative 1: 2,4-Dichloro-5-bromopyrimidine

This alternative replaces the C4-ethoxy group with a second chloro atom, significantly altering the SNAr reactivity profile.

  • Reactivity Profile:

    • SNAr: The C4-chloro is now the most reactive site for nucleophilic attack, followed by the C2-chloro position.[6] This is a crucial distinction, offering an inverted regioselectivity for sequential substitutions compared to the ethoxy variant. The presence of two electron-withdrawing chloro groups further activates the ring.[6]

    • Palladium-Catalyzed Cross-Coupling: The C5-bromo position remains the most reactive site for cross-coupling reactions like Suzuki, allowing for selective functionalization under carefully controlled conditions.[6]

  • Strategic Application: This building block is ideal for synthetic routes requiring initial, selective nucleophilic substitution at the C4 position, followed by a second SNAr at C2 or a cross-coupling reaction at C5.

Alternative 2: 5-Bromo-2-chloropyrimidine

The removal of the C4 substituent simplifies the molecule, providing a different set of opportunities.

  • Reactivity Profile:

    • SNAr: The C2-chloro position is activated towards nucleophilic attack, similar to the primary reagent.[7]

    • Palladium-Catalyzed Cross-Coupling: While the C5-bromo is generally more reactive, the C2-chloro bond on the pyrimidine ring is also activated towards oxidative addition.[3] Achieving high selectivity requires careful optimization of reaction conditions (catalyst, ligand, base, and solvent) to favor reaction at the C-Br bond.[3]

  • Strategic Application: Useful for creating 2,5-disubstituted pyrimidines where the C4 position is intended to remain unsubstituted (with hydrogen). It serves as a valuable intermediate for further elaboration in developing treatments for a range of disorders.[3]

Alternative 3: Bioisosteric Scaffolds (e.g., Dichlorobromopyridines)

In drug design, sometimes the entire heterocyclic core must be reconsidered. Bioisosterism, the replacement of a molecular fragment with another that has similar physical or chemical properties, is a powerful strategy to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potency, or toxicity.[8][9]

  • Example: 5-Bromo-2,4-dichloropyridine

    • Structural Difference: Replacing a ring nitrogen with a C-H group fundamentally alters the electronics and hydrogen bonding capacity of the scaffold. Pyridines are less electron-rich than pyrimidines.

    • Reactivity Profile: The reactivity principles of halopyridines are similar to halopyrimidines, but the overall activation towards SNAr is reduced due to having only one ring nitrogen. The C-Br bond remains the primary site for cross-coupling.

    • Strategic Application: Employed when the pyrimidine core leads to metabolic liabilities, poor solubility, or off-target effects.[10] Switching to a pyridine can alter the molecule's pKa, dipole moment, and interaction with metabolic enzymes like CYP450.[10]

Comparative Data Summary

The following table provides a high-level comparison of reaction outcomes for the primary building block and a key alternative. Yields are representative and highly dependent on the specific substrates and optimized conditions.

Building BlockReaction TypePrimary Reactive SiteTypical ConditionsRepresentative Yield (%)Reference
5-Bromo-2-chloro-4-methoxypyrimidine *Suzuki CouplingC5-BromoPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C70-95%[6][11]
SNAr (Amination)C2-ChloroAmine, Et₃N, Ethanol, 80-120 °C60-90%[4]
2,4-Dichloro-5-bromopyrimidine Suzuki CouplingC5-BromoPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80-100 °C65-90%[6]
SNAr (Amination)C4-ChloroAmine, K₂CO₃, DMF75-95%[6]

*Note: Data for the 4-methoxy analog is used as a close proxy for the 4-ethoxy target compound, as it is more widely reported in the provided literature and exhibits very similar reactivity.

Key Experimental Protocols

Trustworthy and reproducible protocols are the foundation of successful drug discovery. The following are generalized, self-validating procedures that serve as excellent starting points for optimization.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol is designed to selectively form a C-C bond at the more reactive C5-bromo position.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add pyrimidine (1.0 eq), boronic acid (1.2 eq), & base (2.0 eq) to flask prep2 Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) prep1->prep2 prep3 Evacuate & backfill with inert gas (3x) prep2->prep3 react1 Add degassed solvent (e.g., Dioxane/H2O 4:1) prep3->react1 react2 Heat mixture to 80-100 °C with stirring react1->react2 react3 Monitor progress by TLC or LC-MS react2->react3 work1 Cool to room temp & dilute with organic solvent react3->work1 work2 Wash with H2O & brine, dry over Na2SO4 work1->work2 workup3 Purify by flash column chromatography work2->workup3

Sources

A Senior Application Scientist's Guide to Structural Validation: Comparing X-ray Crystallography with Spectroscopic Methods for 5-Bromo-2-chloro-4-ethoxypyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a critical checkpoint in the synthesis and development pipeline. The versatile heterocyclic building block, 5-Bromo-2-chloro-4-ethoxypyrimidine, is a prime example where precise structural knowledge is non-negotiable. Its reactivity at the C2 (chloro), C5 (bromo), and C4 (ethoxy) positions allows for diverse synthetic modifications, making it a valuable intermediate in medicinal chemistry.[1][2] However, this reactivity also opens the door to potential isomeric byproducts or unexpected rearrangements.

This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound and its derivatives. We will delve into single-crystal X-ray crystallography as the definitive "gold standard" and compare its capabilities with essential spectroscopic and chromatographic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Our approach, grounded in the principles of a self-validating analytical system, explains not just the "how" but the fundamental "why" behind each experimental choice.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone as the technique capable of providing an unambiguous, high-resolution three-dimensional map of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise spatial arrangement of atoms, as well as definitive bond lengths and angles.[4][5] This information is crucial for understanding structure-activity relationships (SAR) and confirming the absolute stereochemistry of chiral centers, a common feature in drug candidates.[6]

Causality in the Crystallographic Workflow: From Solution to Structure

The journey from a purified powder to a refined crystal structure is a multi-step process where each stage is critical for success. The most significant bottleneck is often the initial growth of a diffraction-quality single crystal.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical First Step):

    • Rationale: The goal is to bring a supersaturated solution of the highly purified compound back to equilibrium very slowly, allowing molecules to self-assemble into a highly ordered, single-crystal lattice. Rapid precipitation leads to polycrystalline powder or amorphous solid, which is unsuitable for this technique.[6][7]

    • Method (Slow Evaporation):

      • Dissolve 5-10 mg of highly pure this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, or acetone) in a small, clean vial.

      • Loosely cap the vial to allow the solvent to evaporate over several days to weeks in a vibration-free environment.

      • Monitor periodically for the formation of small, clear crystals with well-defined facets.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen (typically 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.

    • Procedure:

      • Select a crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks under a microscope.

      • Mount the crystal on a cryo-loop and flash-cool it in the nitrogen stream of the X-ray diffractometer.[3]

      • A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.[3]

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (a series of spots of varying intensity) is mathematically processed to generate a three-dimensional electron density map. An atomic model is built into this map and then refined to best fit the experimental data.

    • Procedure:

      • The diffraction data is integrated and scaled to produce a reflection file.

      • Software is used to solve the "phase problem" and generate an initial electron density map.[8]

      • An atomic model of the molecule is fitted to the map and refined. The quality of the final structure is assessed using metrics like the R-factor (agreement factor), which should typically be below 5-10% for a well-resolved small molecule structure.

Visualizing the X-ray Crystallography Workflow

cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purified_Product Purified Product (>98% Purity) Solvent_Screen Solvent Screening Purified_Product->Solvent_Screen Dissolution Crystal_Growth Crystal Growth (Slow Evaporation) Solvent_Screen->Crystal_Growth Optimization Select_Crystal Select & Mount Single Crystal Crystal_Growth->Select_Crystal Harvesting Data_Collection X-ray Diffraction Data Collection (100 K) Select_Crystal->Data_Collection Cryo-cooling Solve_Structure Structure Solution (Phase Problem) Data_Collection->Solve_Structure Data Processing Refine_Model Refine Atomic Model Solve_Structure->Refine_Model Model Building Validate_Structure Structure Validation (R-factor, Geometry) Refine_Model->Validate_Structure Quality Check

Caption: Workflow for Single-Crystal X-ray Crystallography.

Complementary Techniques: Building a Self-Validating System

While X-ray crystallography provides the ultimate structural proof, it is data from complementary techniques that builds the initial hypothesis and confirms the bulk sample's identity. A combination of methods ensures the structure of the single crystal is representative of the entire synthesized batch.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic molecules in solution.[8][9] It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.

  • Expert Insight: For this compound, ¹H NMR should reveal the connectivity of the ethoxy group (a triplet and a quartet) and the lone proton on the pyrimidine ring (a singlet). ¹³C NMR will confirm the presence of all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electron-withdrawing effects of the nitrogen and halogen substituents.[10]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz).[1]

  • Data Analysis: Process the spectra and assign the chemical shifts (in ppm) relative to TMS. Confirm expected multiplicities and integrations.

Mass Spectrometry (MS)

MS is an essential technique for determining the molecular weight and confirming the elemental composition of a compound.[9]

  • Expert Insight: For a compound containing both bromine and chlorine, the mass spectrum is uniquely informative. Due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), the molecular ion peak will not be a single line but a characteristic cluster of peaks.[10][11] The specific pattern and intensity of this cluster provide high confidence in the elemental formula.

Experimental Protocol: Electrospray Ionization MS (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. The instrument generates ions that are separated based on their mass-to-charge ratio (m/z).[10]

  • Data Analysis: Identify the molecular ion peak cluster and compare its m/z value and isotopic pattern to the theoretical values for the expected formula (C₆H₆BrClN₂O).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. For structural validation, its primary role is to assess the purity of the sample.

  • Expert Insight: A sample for crystallographic or spectroscopic analysis must be of high purity (>98%) to ensure the data reflects the target compound and not a mixture of impurities.[12] Developing an HPLC method is crucial for confirming the success of purification steps (e.g., recrystallization, column chromatography).[1]

Experimental Protocol: HPLC Purity Assessment

  • Method Development: Develop a reverse-phase HPLC method using a C18 column. Screen different mobile phase compositions (e.g., gradients of water and acetonitrile with 0.1% formic acid) to achieve good separation of the main product from any impurities.

  • Sample Analysis: Prepare a standard solution of the sample (~1 mg/mL). Inject a small volume (5-10 µL) into the HPLC system.

  • Data Analysis: Integrate the resulting chromatogram. Purity is typically calculated as the peak area of the main component divided by the total peak area of all components.

Integrated Strategy and Comparative Analysis

No single technique tells the whole story. A robust structural validation relies on an integrated workflow where the results from each method corroborate the others.

Visualizing the Integrated Validation Workflow

cluster_analysis Analytical Validation Synthesis Chemical Synthesis Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Pure_Product Purified Product Purification->Pure_Product MS Mass Spectrometry Pure_Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR HPLC HPLC Analysis Pure_Product->HPLC Xray X-ray Crystallography Pure_Product->Xray MS_Result Correct Mass & Isotopic Pattern MS->MS_Result NMR_Result Correct Connectivity & Framework NMR->NMR_Result HPLC_Result High Purity (>98%) HPLC->HPLC_Result Xray_Result Unambiguous 3D Structure Xray->Xray_Result Final_Validation Final Structural Confirmation MS_Result->Final_Validation NMR_Result->Final_Validation HPLC_Result->Final_Validation Xray_Result->Final_Validation

Caption: Integrated workflow for structural validation.

Comparison of Analytical Techniques

The table below summarizes the capabilities and limitations of each technique in the context of validating this compound products.

Technique Primary Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[3]Definitive structural proof; "The Gold Standard".[4]Requires a suitable single crystal, which can be difficult and time-consuming to obtain.[6]
NMR Spectroscopy Atomic connectivity, carbon-hydrogen framework, solution-state conformation.[9]Excellent for determining the core structure and identifying isomers; non-destructive.[8]Does not directly provide 3D spatial arrangement or absolute stereochemistry; requires soluble sample.[13]
Mass Spectrometry Molecular weight and elemental formula.[9]High sensitivity; provides definitive molecular formula, especially with isotopic patterns (Br, Cl).[11][14]Destructive technique; provides no information on atomic connectivity or stereochemistry.
HPLC Purity of the sample, quantification.[12]Excellent for assessing sample purity and resolving mixtures.Provides no direct structural information beyond a retention time.

Conclusion

For a versatile synthetic intermediate like this compound, rigorous structural validation is not merely a procedural formality but a scientific necessity. While NMR and Mass Spectrometry provide foundational evidence of the molecular formula and connectivity, single-crystal X-ray crystallography serves as the ultimate arbiter, delivering an indisputable three-dimensional structure. By employing these techniques in an integrated, self-validating workflow, researchers can proceed with confidence, knowing that the molecule in their flask is precisely the one they designed, ensuring the integrity and reproducibility of their downstream research and development efforts.

References

  • Benchchem. Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
  • Benchchem. Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide.
  • Benchchem. Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • Benchchem. A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives.
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.
  • Uekusa, H., & Fujii, K. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan.
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Benchchem. Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.
  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed.
  • Rigaku. Single crystal X-ray diffraction.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Peterson, E., & Polizzi, S. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination?
  • Molecules. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH.

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A Senior Application Scientist's Guide to the Comparative Efficiency of Palladium Catalysts in Suzuki Coupling of Halopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the pyrimidine scaffold is of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of this privileged heterocycle. However, the inherent electronic properties and potential for catalyst inhibition by the nitrogen atoms in halopyrimidines, particularly the less reactive and economically favorable chloropyrimidines, present significant synthetic challenges. The choice of the palladium catalyst system is not merely a matter of preference but a critical determinant of reaction success, influencing yield, reaction time, substrate scope, and regioselectivity.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki coupling of halopyrimidines. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

Understanding the Landscape: Reactivity of Halopyrimidines

The efficiency of a Suzuki coupling reaction is fundamentally tied to the reactivity of the carbon-halogen (C-X) bond, which dictates the ease of the rate-determining oxidative addition step in the catalytic cycle.[1] The established order of reactivity for halogens is I > Br > Cl.[1] Consequently, iodopyrimidines are highly reactive and can often be coupled effectively with traditional catalysts, while chloropyrimidines necessitate more sophisticated and highly active catalyst systems.[2][3]

Furthermore, the position of the halogen on the pyrimidine ring significantly impacts its reactivity. In di- and tri-halopyrimidines, the C4 position is generally the most electrophilic and, therefore, the most reactive site for oxidative addition, followed by the C2 and C6 positions.[4] This intrinsic reactivity allows for regioselective functionalization of polyhalogenated pyrimidines, a crucial strategy in combinatorial library synthesis.[4]

The Catalytic Systems: A Head-to-Head Comparison

The palladium catalyst in a Suzuki-Miyaura reaction is typically comprised of a palladium precursor and a supporting ligand. The ligand is not a passive spectator; it is intimately involved in every step of the catalytic cycle, influencing the catalyst's stability, solubility, and the rates of oxidative addition and reductive elimination.[5][6]

Traditional Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For many years, Pd(PPh₃)₄ has been the go-to catalyst for a wide range of cross-coupling reactions.[7] It remains a reliable and cost-effective choice for the coupling of more reactive halopyrimidines, namely bromo- and iodopyrimidines.

Strengths:

  • Effective for bromo- and iodopyrimidines.[3]

  • Commercially available and relatively inexpensive.

Limitations:

  • Generally poor performance with less reactive chloropyrimidines, often requiring high catalyst loadings and elevated temperatures.[8]

  • The phosphine ligands can be prone to oxidation, necessitating strict inert atmosphere conditions.[2]

The Next Generation: Buchwald Ligands (Bulky, Electron-Rich Phosphines)

The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[5] Ligands such as SPhos and XPhos, when paired with a palladium precursor like Pd(OAc)₂, form highly active catalysts capable of activating the recalcitrant C-Cl bond in chloropyrimidines even at room temperature in some cases.[5][9]

Causality of Enhanced Performance:

  • Electron-Richness: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step.[5]

  • Steric Bulk: The large steric footprint of these ligands promotes the reductive elimination step, accelerating catalyst turnover.[5] The bulk also favors the formation of the highly active 12-electron monoligated palladium species.[2]

The Power of Carbenes: N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that often outperform even the most advanced phosphines.[10] NHCs are strong σ-donors, forming very stable bonds with the palladium center.[10] This stability translates to highly robust and long-lived catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which feature an NHC ligand, are particularly effective for challenging couplings.[1]

NHC vs. Phosphine Ligands:

  • σ-Donation: NHCs are generally stronger σ-donors than phosphines, leading to more stable metal complexes.[10]

  • Catalyst Stability: The enhanced stability of Pd-NHC complexes often results in higher turnover numbers (TONs) and the ability to use lower catalyst loadings.

Data-Driven Comparison of Catalyst Performance

The following tables summarize experimental data from the literature, providing a quantitative comparison of different palladium catalyst systems in the Suzuki coupling of various halopyrimidines.

EntryHalopyrimidineBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O1002485[7]
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene100198[11]
32,4-DichloropyrimidinePhenylboronic acidPd-PEPPSI-IPr (2 mol%)K₂CO₃1,4-Dioxane/H₂O8012~90 (C4 selectivity)[1]
45-BromopyrimidineNaphthalene-2-boronic acid'SiO₂'-NH₂-Pd (0.005 mol%)Na₂CO₃H₂O/EtOH60199[5]
52,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O1000.2565 (Microwave)[12]

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Halopyrimidines.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Reaction Setup (Halopyrimidine, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent & Catalyst Addition (Degassed Solvent, Pd Catalyst/Ligand) B->C D Reaction (Heating & Stirring) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F

A typical experimental workflow for palladium-catalyzed Suzuki coupling.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'B(OH)₂ + Base) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

A self-validating protocol is crucial for reproducible results. Below are detailed, step-by-step methodologies for representative Suzuki coupling reactions.

Protocol 1: General Procedure for Suzuki Coupling of a Bromopyrimidine using Pd(PPh₃)₄

This protocol is suitable for reactive substrates like bromopyrimidines.

Materials:

  • 5-Bromopyrimidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Standard Schlenk line and oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine, phenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling of a Chloropyrimidine using a Buchwald Ligand

This protocol is designed for the more challenging coupling of chloropyrimidines.

Materials:

  • 2-Chloropyrimidine (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Standard Schlenk line and oven-dried glassware

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, SPhos, K₃PO₄, 2-chloropyrimidine, and 4-methoxyphenylboronic acid to an oven-dried Schlenk tube with a stir bar.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if applicable), and connect to a Schlenk line.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of halopyrimidines is a testament to the evolution of palladium catalysis. While traditional catalysts like Pd(PPh₃)₄ are still viable for more reactive iodo- and bromopyrimidines, the synthesis of complex pyrimidine-containing molecules, especially from chloropyrimidines, is best achieved with modern, highly active catalyst systems.[3][8] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene ligands has become the state-of-the-art, enabling these challenging transformations to proceed with high efficiency, often under milder conditions and with lower catalyst loadings.[5][13]

For researchers in drug development and materials science, a deep understanding of the interplay between the halopyrimidine substrate and the palladium catalyst system is essential. By carefully selecting the appropriate catalyst and optimizing reaction conditions, the vast chemical space of functionalized pyrimidines can be efficiently explored, accelerating the discovery of new molecules with desired properties.

References

  • Schill, A. L., et al. (2024). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides. Available at: Brigham Young University ScholarsArchive. [Link]

  • Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • Gagnon, A., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • Amatore, C., et al. (2025). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]

  • Lee, H. M., et al. (2007). Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides. Chemistry. [Link]

  • Guillaumet, G., et al. (2018). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Guillaumet, G., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

  • Gök, Y., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]

  • Guillaumet, G., et al. (2025). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Nykjaer, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

  • Nykjaer, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect. [Link]

  • Vougioukalakis, G. C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Vougioukalakis, G. C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]

  • Buchwald, S. L., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

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A Comparative Guide to the Reaction Kinetics of Functionalizing 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-2-chloro-4-ethoxypyrimidine is a pivotal building block in medicinal chemistry, offering two distinct and orthogonally reactive sites for functionalization. The successful synthesis of complex pyrimidine derivatives hinges on the strategic and selective manipulation of the C5-bromo and C2-chloro positions. This guide provides a comprehensive analysis of the reaction kinetics governing the three primary functionalization pathways: Palladium-catalyzed Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By dissecting the underlying mechanistic principles and kinetic drivers of each transformation, this document serves as a decision-making tool for researchers to select and optimize reaction conditions, thereby accelerating drug discovery and development programs.

Introduction: The Strategic Value of a Dihalogenated Pyrimidine

The pyrimidine scaffold is a privileged motif in a vast array of FDA-approved drugs, particularly in oncology and virology. Its nitrogen-rich, electron-deficient nature makes it an excellent pharmacophore capable of engaging in critical hydrogen bonding interactions with biological targets. This compound presents a particularly valuable synthetic platform due to its differentiated halogen atoms. The primary challenge and opportunity lie in achieving chemoselectivity. The kinetic behavior of the C-Br bond versus the C-Cl bond dictates the outcome of synthetic campaigns. Generally, the C5-bromo position is amenable to palladium-catalyzed cross-coupling reactions, while the C2-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] Understanding the factors that control the rates of these competing pathways is paramount for rational synthetic design.

Palladium-Catalyzed Cross-Coupling at the C5-Position: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming C-C and C-N bonds on the pyrimidine core. The chemoselectivity in these reactions is almost exclusively dictated by the kinetics of the first step in the catalytic cycle: oxidative addition.

The general reactivity trend for the oxidative addition of a Pd(0) catalyst to a carbon-halogen bond is C-I > C-Br > C-OTf >> C-Cl.[3] This inherent difference in activation energy is the primary reason that cross-coupling reactions on this compound proceed selectively at the more reactive C5-bromo position, leaving the C2-chloro bond intact for subsequent transformations.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-pyrimidine structures.[5] The reaction's rate and efficiency are governed by the interplay of the catalyst, ligand, base, and solvent system.

Kinetic & Mechanistic Insights: The catalytic cycle begins with the rate-determining oxidative addition of the Pd(0) species into the C5-Br bond.[5] Following this, transmetalation of the organic group from the boronic acid (activated by the base) to the palladium center occurs, succeeded by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5] While oxidative addition is typically rate-limiting for aryl bromides, the transmetalation or reductive elimination steps can become kinetically significant depending on the specific substrates and ligands used.[3]

  • Catalyst System: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient for the reactive C-Br bond.[4] The concentration of the active Pd(0) species is a key kinetic parameter.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, thereby accelerating the transmetalation step.[5]

  • Solvent: A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to solubilize both the organic and inorganic reagents, maximizing reaction rates.[6]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex R-Br (Substrate) (Rate-Determining Step) Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex [R'-B(OH)3]- Transmetalation Complex->Pd(0)L2 Reductive Elimination Product R-R' Transmetalation Complex->Product Boronate Complex [R'-B(OH)3]- Boronic Acid R'-B(OH)2 Boronic Acid->Boronate Complex Base Base (e.g., K2CO3) Base->Boronate Complex Activation caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Crafting C-N Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[7] Its kinetics are highly dependent on a more specialized catalyst system compared to the Suzuki-Miyaura coupling.

Kinetic & Mechanistic Insights: Similar to the Suzuki reaction, the cycle initiates with oxidative addition at the C5-Br bond.[8] However, the subsequent steps involve amine coordination, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination.[9][10] The reductive elimination step is often the rate-determining step, particularly for less nucleophilic amines or electron-rich aryl halides.[7]

  • Ligand Choice is Critical: This reaction necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP).[8] These ligands accelerate the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[9][11]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[8] The base's role is to deprotonate the coordinated amine, which is a key step in forming the active palladium-amido intermediate. The reaction is often zero-order in amine but positive-order in the base.

  • Temperature: Typical reaction temperatures range from 80-110 °C to provide sufficient thermal energy to overcome the activation barrier for reductive elimination.[8]

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd(0)L Pd(0)Ln Oxidative_Addition R-Pd(II)L-Br Pd(0)L->Oxidative_Addition R-Br (Substrate) Amine_Coordination [R-Pd(II)L(HNR'2)]+Br- Oxidative_Addition->Amine_Coordination HNR'2 Amido_Complex R-Pd(II)L-NR'2 Amine_Coordination->Amido_Complex Base, -HBase+Br- Amido_Complex->Pd(0)L Reductive Elimination (Often Rate-Limiting) Product R-NR'2 Amido_Complex->Product caption Buchwald-Hartwig Amination Cycle

Buchwald-Hartwig Amination Cycle

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro position, flanked by two electron-withdrawing nitrogen atoms, is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[2] This pathway provides an orthogonal strategy to the C5-functionalization and follows a completely different kinetic profile.

Kinetic & Mechanistic Insights: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient C2 carbon, forming a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[12] In the second, faster step, the chloride leaving group is expelled, restoring the aromaticity of the pyrimidine ring.

  • Rate-Determining Step: Because the C-Cl bond is broken after the rate-determining step, the strength of the C-Cl bond has little influence on the reaction rate.[13] This is a key kinetic distinction from SN1/SN2 reactions. The reaction rate is instead governed by the energy of the transition state leading to the Meisenheimer complex.

  • Reactivity of Halogens: The SNAr reactivity order is often F > Cl ≈ Br > I.[12] This is because more electronegative halogens (like fluorine) are more electron-withdrawing, which lowers the LUMO of the pyrimidine ring, making the C2 carbon more electrophilic and lowering the activation energy for the nucleophilic attack.[13][14]

  • Activation Energy: Computational studies on similar chloropyrimidine systems show that the activation energy barrier for SNAr at an activated carbon is relatively low, often in the range of 8-15 kcal/mol, allowing these reactions to proceed under mild conditions.[15][16]

SNAr_Mechanism Start Substrate (C2-Cl) + Nucleophile (Nu-) TS1 Transition State 1 Start->TS1 Nucleophilic Attack (Rate-Determining Step) Meisenheimer Meisenheimer Complex (High-Energy Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Leaving Group Expulsion Product Product (C2-Nu) + Chloride (Cl-) TS2->Product Aromaticity Restored caption SNAr Addition-Elimination Mechanism

SNAr Addition-Elimination Mechanism

Comparative Kinetic Analysis & Reaction Selection

The choice between a cross-coupling reaction and an SNAr reaction is primarily determined by the desired position of functionalization. However, when a nucleophile (e.g., an amine) could theoretically be installed at either position, a kinetic comparison becomes crucial.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Target Site C5-Position C5-Position C2-Position
Bond Formed C-CC-NC-N, C-O, C-S
Key Kinetic Driver Rate of Pd(0) oxidative addition to the C-Br bond.[5]Rate of reductive elimination from the Pd(II)-amido complex.[7]Stability of the transition state leading to the Meisenheimer complex.[12]
Halogen Reactivity C-Br >> C-Cl[3]C-Br >> C-Cl[8]C-Cl > C-Br (for activation)[12]
Typical Catalyst Pd(PPh₃)₄ or similar Pd(0)/phosphine systems.[4]Pd₂ (dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (XPhos, etc.).[8]None (or base-catalyzed).
Key Reagents Boronic Acid, Carbonate Base (e.g., K₂CO₃).[6]Amine, Strong Base (e.g., NaOtBu).[8]Nucleophile (amine, alkoxide, thiol).
Typical Temp. 80 - 100 °C[6]80 - 110 °C[8]Room Temp to 120 °C[15]
Kinetic Control Catalyst and base concentration.Ligand structure and base strength.Nucleophile strength and ring electronics.
Decision Workflow for Functionalization

To assist in selecting the appropriate synthetic strategy, the following workflow outlines the key decision points based on the desired final product.

Decision_Workflow Start Desired Functionalization of This compound Q_Position At which position? C5 or C2? Start->Q_Position C5_Path Functionalization at C5 Q_Position->C5_Path C5 C2_Path Functionalization at C2 Q_Position->C2_Path C2 Q_Bond_C5 Which bond type? C-C or C-N? C5_Path->Q_Bond_C5 SNAr Use Nucleophilic Aromatic Substitution (SNAr) C2_Path->SNAr Suzuki Use Suzuki-Miyaura Coupling Q_Bond_C5->Suzuki C-C Buchwald Use Buchwald-Hartwig Amination Q_Bond_C5->Buchwald C-N

Decision Workflow for Reaction Selection

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates.

Protocol 4.1: Selective Suzuki-Miyaura Coupling at C5
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).[15]

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2–5 mol%).[15]

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]

  • Heat the reaction mixture with stirring to a temperature of 80–100 °C.[15]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4.2: Selective Buchwald-Hartwig Amination at C5
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[15]

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add this compound (1.0 equiv.) and the amine (1.1–1.2 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[15]

  • Heat the reaction mixture with stirring to a temperature of 80–110 °C.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 4.3: Selective Nucleophilic Aromatic Substitution (SNAr) at C2
  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).[15]

  • Add the amine nucleophile (1.0–1.2 equiv.). If the amine is used as its salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5–2.0 equiv.).[15]

  • Heat the reaction mixture to reflux (typically 80–120 °C), or as required by the nucleophile's reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, remove the solvent under reduced pressure. Dilute the residue with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography or recrystallization.

Conclusion

The functionalization of this compound is a study in kinetic control. The disparate reactivity of the C-Br and C-Cl bonds allows for a high degree of predictability and synthetic flexibility. Palladium-catalyzed cross-coupling reactions, driven by the kinetics of oxidative addition, reliably functionalize the C5-bromo position. In contrast, the SNAr pathway, governed by the stability of the Meisenheimer complex, provides a robust method for substituting the C2-chloro position. By mastering the kinetic principles outlined in this guide, researchers can efficiently navigate the synthetic landscape of substituted pyrimidines, enabling the rapid development of novel molecules with therapeutic potential.

References

  • Sperger, T., & Schoenebeck, F. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Handy, S. T., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Jedinák, L., Zátopková, R., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry.
  • Niemeyer, Z. L., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Ramesh, B., Sundar, P. S., & Murti, V. V. S. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Kumar, S., et al. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • Espinet, P., & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Tomanová, P., et al. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Available at: [Link]

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A Senior Application Scientist's Guide to the Certificate of Analysis for 5-bromo-2-chloro-4'-ethoxydiphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Gatekeeper to Quality in SGLT2 Inhibitor Synthesis

5-bromo-2-chloro-4'-ethoxydiphenylmethane (BCED) is a cornerstone intermediate in the synthesis of leading SGLT2 inhibitors, such as Dapagliflozin and Sotagliflozin, which are critical in the management of type 2 diabetes.[1][2] The quality of this starting material is not merely a matter of process efficiency; it is a critical determinant of the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). For any researcher or drug development professional operating under the rigorous standards of Good Manufacturing Practices (GMP), the Certificate of Analysis (CoA) for a batch of BCED is the primary gatekeeper of quality.

This guide moves beyond a simple checklist-based review of a CoA. It is designed to provide you, a fellow scientist, with the technical rationale and comparative data needed to critically interpret the analytical results. We will dissect the key analytical techniques, explain the causality behind their use, and provide the frameworks to distinguish a high-purity intermediate from one that poses a significant risk to your development pipeline.

Deconstructing the Certificate of Analysis: A Blueprint for Quality

A CoA is more than a specifications sheet; it is a validated testament to a specific batch's identity, purity, and quality. Each analytical test serves as a checkpoint, confirming that the material is precisely what it purports to be and is free from contaminants that could derail subsequent synthetic steps or compromise the final API.

CoA_Components cluster_ID Identification & Properties cluster_Tests Analytical Testing & Specifications CoA Certificate of Analysis (CoA) ProductName Product Name: 5-bromo-2-chloro-4'-ethoxydiphenylmethane CoA->ProductName CAS CAS Number: 461432-23-5 CoA->CAS MolInfo Molecular Formula & Weight: C₁₅H₁₄BrClO | 325.63 g/mol CoA->MolInfo Appearance Appearance: White Solid CoA->Appearance HPLC Purity (HPLC) CoA->HPLC NMR Identity (¹H NMR) CoA->NMR MS Identity (Mass Spec) CoA->MS Impurities Related Substances / Impurities CoA->Impurities MS_Workflow cluster_workflow Mass Spectrometry Analysis Workflow cluster_interpretation Data Interpretation Sample BCED Sample Ionization Electrospray Ionization (ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum M M⁺ Peak (³⁵Cl, ⁷⁹Br) Spectrum->M Verify m/z M2 M+2 Peak (³⁷Cl, ⁷⁹Br) or (³⁵Cl, ⁸¹Br) Spectrum->M2 Verify m/z M4 M+4 Peak (³⁷Cl, ⁸¹Br) Spectrum->M4 Verify m/z Pattern Characteristic Isotopic Pattern M->Pattern M2->Pattern M4->Pattern Synthesis_Step Ketone 5-bromo-2-chloro-4'- ethoxybenzophenone (Precursor) Reduction Reduction (e.g., with a borohydride) Ketone->Reduction BCED 5-bromo-2-chloro-4'- ethoxydiphenylmethane (Product) Reduction->BCED Impurity Unreacted Precursor (Impurity) Reduction->Impurity Incomplete Reaction

Sources

A Comparative Guide to HPLC Purity Analysis of Synthesized 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. For a versatile heterocyclic building block such as 5-Bromo-2-chloro-4-ethoxypyrimidine, rigorous purity analysis is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. Grounded in scientific principles, this document offers detailed experimental protocols and supporting data to empower informed decisions in your analytical workflow.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally stable compounds, making it exceptionally well-suited for substituted pyrimidines.[1] Its high resolution, sensitivity, and quantitative accuracy are indispensable for separating the main component from structurally similar impurities that may arise during synthesis.[1]

A reversed-phase HPLC method is the most common approach for compounds of this nature. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. By carefully controlling the mobile phase composition, a gradient elution can be employed to effectively separate compounds with a range of polarities.

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol is designed as a robust starting point for the development and validation of a purity method for this compound.

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    25 95
    30 95
    30.1 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

Rationale for Methodological Choices:

  • C18 Column: A C18 stationary phase is selected for its hydrophobicity, which provides good retention and separation for a wide range of organic molecules, including halogenated pyrimidines.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a single ionic form.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of both more polar and less polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.

  • Detection at 254 nm: The pyrimidine ring system contains chromophores that absorb UV light, making UV detection a suitable and sensitive method. A wavelength of 254 nm is a common choice for aromatic and heterocyclic compounds.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized this compound dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Analysis of Alternative Techniques

While HPLC is the workhorse for purity analysis, a comprehensive assessment often benefits from the application of orthogonal techniques. The choice of method depends on the specific analytical challenge and the nature of the expected impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.Absorption of radiofrequency energy by atomic nuclei in a magnetic field to provide structural information.Separation by HPLC followed by mass analysis for identification and quantification.
Applicability Non-volatile and thermally stable compounds.[1]Volatile and thermally stable compounds.[2]Soluble compounds. Provides structural information and quantification.[3]Wide range of compounds, provides both separation and mass information.[4][5]
Typical Impurities Detected Starting materials, by-products, isomers, degradation products.Residual solvents, volatile by-products.Structural isomers, impurities with distinct NMR signals. Can quantify without a reference standard for the impurity.[6]Co-eluting peaks, impurities with no UV chromophore, confirmation of impurity identity.[4]
Advantages Robust, reproducible, high-resolution, well-established for quantitative analysis.High sensitivity, excellent for identifying volatile impurities, provides structural information from mass spectra.[7]Non-destructive, provides detailed structural information, can be quantitative (qNMR).[8][9]High sensitivity and selectivity, provides molecular weight information for unknown impurities.[5][10]
Limitations May not be suitable for volatile compounds, requires reference standards for quantification.Not suitable for non-volatile or thermally labile compounds.[2]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Matrix effects can suppress ionization, quantification can be more complex than HPLC-UV.
Decision-Making for Analytical Technique Selection

The selection of an appropriate analytical technique is a critical step in ensuring the quality of your synthesized intermediate. The following decision tree illustrates a logical approach to this process.

Decision_Tree start Purity Analysis of this compound q1 Primary Goal: Quantitative Purity and Known Impurities? start->q1 hplc HPLC-UV q1->hplc Yes q2 Are Volatile Impurities a Concern? q1->q2 No/Further Analysis report Comprehensive Purity Report hplc->report gcms GC-MS q2->gcms Yes q3 Need for Structural Elucidation of Unknowns? q2->q3 No gcms->report lcms LC-MS q3->lcms Yes q4 Need for Absolute Quantification and Structural Confirmation? q3->q4 No lcms->report nmr qNMR q4->nmr Yes q4->report No nmr->report

Sources

A Comparative Guide to the Nucleophilic Aromatic Substitution (SNAr) Reactivity of 5-Bromo-2-chloro-4-ethoxypyrimidine and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The ability to selectively functionalize the pyrimidine ring is a cornerstone of modern drug development. Among the vast array of substituted pyrimidines, halogenated intermediates like 5-bromo-2-chloro-4-alkoxypyrimidines serve as versatile platforms for introducing molecular diversity.[1][3] The differential reactivity of the halogen atoms allows for a programmed, regioselective approach to synthesis. Specifically, the chlorine at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the bromine at C5 is more amenable to palladium-catalyzed cross-coupling reactions.[4][5]

This technical guide provides an in-depth comparison of the SNAr reactivity of two closely related building blocks: 5-Bromo-2-chloro-4-ethoxypyrimidine and 5-Bromo-2-chloro-4-methoxypyrimidine . Understanding the subtle electronic and steric differences imparted by the ethoxy versus the methoxy group is crucial for reaction optimization, impurity profiling, and the rational design of synthetic routes. We will delve into the underlying mechanistic principles, present comparative data, and provide a robust experimental protocol for researchers, scientists, and drug development professionals.

Mechanistic Overview: SNAr on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr). The reaction generally proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (L), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

The rate of an SNAr reaction is influenced by three primary factors:

  • Ring Activation: The presence of electron-withdrawing groups on the ring stabilizes the negative charge of the Meisenheimer intermediate, accelerating the reaction. The pyrimidine nitrogens themselves serve as powerful activating groups.

  • Leaving Group Ability: The reaction rate is dependent on the ability of the leaving group to depart. For halogens, the ability generally follows the trend I > Br > Cl > F for SNAr, which is opposite to their electronegativity.

  • Nucleophile Strength: A stronger nucleophile will generally react faster.

In the case of 5-bromo-2-chloro-4-alkoxypyrimidines, the C2 position is doubly activated by the adjacent ring nitrogens, making it the primary site for SNAr.[1] The C4 position is blocked by the alkoxy group, and the C5 position is generally the least reactive towards SNAr on a pyrimidine core.[1]

SNAr_Mechanism sub 5-Bromo-2-chloro-4-alkoxypyrimidine ts1 Rate-Determining Step (Addition) sub->ts1 nu Nucleophile (Nu⁻) nu->ts1 intermediate Meisenheimer Complex (Resonance Stabilized) ts1->intermediate + Nu⁻ ts2 Fast Step (Elimination) intermediate->ts2 prod Substituted Product ts2->prod - Cl⁻ lg Chloride (Cl⁻) ts2->lg

Caption: Generalized mechanism for SNAr at the C2 position of a pyrimidine.

Comparative Analysis: Ethoxy vs. Methoxy Substituents

The key difference between the two molecules under consideration is the alkoxy group at the C4 position. While both are structurally similar, their electronic and steric profiles exhibit subtle distinctions that can influence SNAr reactivity at the adjacent C2 position.

Electronic Effects

Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups exert a dual electronic effect:

  • Resonance Donation (+R): The lone pairs on the oxygen atom can donate electron density into the pyrimidine ring through resonance. This effect increases the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack compared to a non-alkoxylated pyrimidine.

  • Inductive Withdrawal (-I): Due to the high electronegativity of the oxygen atom, both groups pull electron density away from the ring through the sigma bond.

The net effect is dominated by resonance, making both groups overall electron-donating. However, the ethyl group in the ethoxy substituent is a slightly stronger electron-donating group than the methyl group in the methoxy substituent due to inductive effects. This means the ethoxy group donates slightly more electron density into the ring. A more electron-rich ring is less reactive towards nucleophiles. Therefore, from an electronic standpoint, This compound is expected to be slightly less reactive than its methoxy analog.

Steric Effects

The ethoxy group is sterically more demanding than the methoxy group due to the additional methyl unit. This increased bulk can moderately hinder the approach of the incoming nucleophile to the neighboring C2 carbon. While this effect is generally less pronounced than strong electronic effects, it can contribute to a reduction in the reaction rate. Therefore, from a steric standpoint, This compound is also expected to be slightly less reactive than its methoxy analog.

Data Summary and Reactivity Outlook

Feature5-Bromo-2-chloro-4-methoxypyrimidineThis compoundExpected Impact on SNAr Reactivity
Electronic Effect Methoxy (-OCH₃) is a net electron-donating group.Ethoxy (-OCH₂CH₃) is a slightly stronger electron-donating group.Ethoxy analog is predicted to be marginally less reactive.
Steric Hindrance Methoxy group presents minimal steric bulk at C4.Ethoxy group is sterically bulkier than methoxy.Ethoxy analog is predicted to be marginally less reactive.
Overall Reactivity Higher (Baseline)Slightly Lower The difference is expected to be small in most practical scenarios.

Experimental Protocols

The following is a representative, field-proven protocol for the SNAr amination of the C2-chloro position. This protocol is robust and can be adapted for either the methoxy or ethoxy analog with minimal optimization, such as a slight increase in reaction time or temperature for the ethoxy derivative if conversion is found to be slower.

Protocol: Synthesis of 5-Bromo-4-methoxy-2-(piperidin-1-yl)pyrimidine

This protocol describes the selective substitution of the chlorine atom at the 2-position.[7]

Materials:

  • 5-Bromo-2-chloro-4-methoxypyrimidine (1.0 equiv.)

  • Piperidine (1.1-1.2 equiv.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv.)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol[5]

  • Standard glassware for organic synthesis

  • Inert gas supply (Nitrogen or Argon)

Experimental_Workflow setup 1. Reaction Setup (Dry flask, inert atmosphere) reagents 2. Reagent Addition (Solvent, pyrimidine, base, amine) setup->reagents reaction 3. Reaction (Stir at 25-80 °C) reagents->reaction monitor 4. Monitoring (TLC or LC-MS) reaction->monitor workup 5. Workup (Quench, extract) monitor->workup Upon completion purify 6. Purification (Column chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for SNAr derivatization.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloro-4-methoxypyrimidine (e.g., 1.0 mmol, 228.4 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent side reactions caused by moisture.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 5 mL) via syringe. Stir until the solid is fully dissolved. Add the base, DIPEA (1.5 mmol, 261 µL), followed by the dropwise addition of the nucleophile, piperidine (1.1 mmol, 109 µL).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature (25 °C) to 80 °C.[8] The optimal temperature depends on the nucleophile's reactivity; for simple amines, room temperature is often sufficient.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Conclusion

In comparing the SNAr reactivity of this compound and 5-bromo-2-chloro-4-methoxypyrimidine, a nuanced picture emerges. Based on fundamental principles of physical organic chemistry, the ethoxy analog is predicted to be marginally less reactive than the methoxy analog at the C2 position. This is attributed to the slightly greater electron-donating and sterically hindering nature of the ethoxy group.

However, for the vast majority of synthetic applications, this difference in reactivity is likely to be negligible. The powerful activation of the C2 position by the flanking nitrogen atoms ensures that SNAr reactions proceed readily with a wide range of nucleophiles for both substrates. Chemists can confidently employ similar reaction conditions for both building blocks, with only minor adjustments in time or temperature potentially required to drive reactions to completion. The choice between these two valuable intermediates should therefore be guided primarily by the desired final structure, availability, and cost, rather than by a significant anticipated difference in their SNAr reactivity.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available from: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available from: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health (NIH). Available from: [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-2-chloro-4-ethoxypyrimidine is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be self-validating systems, integrating causality with best practices.

Hazard Profile & Risk Assessment: Understanding the "Why"

Proper handling and disposal protocols are not arbitrary; they are directly derived from the inherent chemical and toxicological properties of the substance. This compound is a halogenated heterocyclic compound, a class of molecules that requires careful management due to potential reactivity and toxicity.

The primary risks associated with this compound stem from its irritant properties, its stability, and the hazardous byproducts it can form upon decomposition.[1][2] Its halogenated nature also classifies it as a significant environmental hazard, particularly to aquatic ecosystems.[3]

Table 1: Hazard Profile of this compound

Hazard TypeSpecific HazardGHS Hazard StatementScientific Rationale & Causality
Health Skin IrritationH315Halogenated organic compounds can disrupt the lipid barrier of the skin, leading to irritation, redness, and inflammation.[1][2]
Serious Eye IrritationH319As a lachrymator, the compound can react with moisture in the eyes to cause significant irritation, pain, and watering.[2][4]
Respiratory IrritationH335Inhalation of the dust can irritate the mucous membranes of the respiratory tract.[1][4]
Environmental Aquatic ToxicityH410Halogenated heterocycles are often persistent in the environment and can be very toxic to aquatic life, potentially bioaccumulating and causing long-term adverse effects.[3]
Physical Combustion ByproductsN/AWhile not combustible itself, in a fire it can decompose to release highly toxic and corrosive fumes, including hydrogen chloride (HCl), hydrogen bromide (HBr), and nitrogen oxides.[1][2][5] Incomplete combustion of halogenated organics can also generate polyhalogenated dibenzo-p-dioxins and dibenzofurans.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The selection of PPE must be based on a thorough risk assessment of the specific task being performed, from routine handling to emergency spill cleanup.

Table 2: Task-Specific PPE Requirements

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing, preparing solutions) Safety glasses with side shields or chemical splash goggles.[7]Chemically resistant gloves (e.g., Nitrile).Standard laboratory coat.Work in a certified chemical fume hood.[4]
Waste Consolidation & Transport Chemical splash goggles and a face shield.[7]Double-gloving with chemically resistant gloves.[8]Impermeable gown or apron over a lab coat.Work in a well-ventilated area. A NIOSH-approved respirator may be required if aerosols or dust are generated outside of a fume hood.[4]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemically resistant outer gloves over inner nitrile gloves.Chemical-resistant suit or coveralls.[9]NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.[9]

Disposal Workflow: A Decision-Based Approach

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this compound be disposed of down the drain or in standard municipal trash. The following workflow provides a logical path to compliant disposal.

DisposalWorkflow start Start: Identify Waste (this compound) characterize Characterize Waste (Pure, Contaminated, or Rinsate?) start->characterize segregate Segregate & Contain in a dedicated, sealed, and clearly labeled container. characterize->segregate label Label Container: 'Hazardous Waste' 'Halogenated Organic Solid' List constituents & hazards segregate->label regulations Consult Regulations (Institutional EHS & Local/Federal Rules) label->regulations storage Store Securely in designated satellite accumulation area. regulations->storage vendor Contact Licensed Hazardous Waste Vendor pickup Schedule & Prepare for Vendor Pickup vendor->pickup storage->vendor document Complete Waste Manifest & Retain Records pickup->document end End: Compliant Disposal document->end

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol
  • Waste Segregation and Collection:

    • Causality: Halogenated waste must be segregated from other waste streams to prevent dangerous reactions (e.g., with strong acids or bases) and to facilitate proper treatment by the disposal facility.

    • Protocol:

      • Designate a specific, compatible waste container for this compound and its associated contaminated materials (e.g., weighing paper, contaminated gloves). A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

      • Never mix this waste with non-halogenated organic waste, aqueous waste, or oxidizers.

      • Affix a "Hazardous Waste" label to the container immediately. Fill in the chemical name, accumulation start date, and associated hazards.[4]

  • Primary Disposal Method: Licensed Hazardous Waste Incineration:

    • Causality: The most effective and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility specifically designed for this purpose.[10][11] Such facilities operate at temperatures sufficient to break the stable chemical bonds (>850°C) and are equipped with advanced flue gas treatment systems (scrubbers) to neutralize the resulting HCl and HBr gases, preventing their release into the atmosphere.[5][11]

    • Protocol:

      • Accumulate the waste in your laboratory's designated satellite accumulation area, adhering to institutional and local volume limits.

      • Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed and certified hazardous waste disposal contractor.

      • Ensure all paperwork, including the waste manifest, is completed accurately. This documentation is a legal requirement and tracks the waste from "cradle to grave."

  • Decontamination of Empty Containers:

    • Causality: A container that held this compound is not "empty" in a regulatory sense until it has been properly decontaminated. Residual amounts can still pose a significant hazard.

    • Protocol:

      • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

      • Crucially, collect this rinsate in a dedicated "Halogenated Organic Liquid Waste" container. The rinsate is now also hazardous waste and must be disposed of via the same licensed vendor route.

      • After triple-rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary. Deface the original label before disposal.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

SpillCleanup spill Spill Occurs alert Alert Personnel & Restrict Access spill->alert ppe Don Appropriate PPE (See Table 2: Spill Cleanup) alert->ppe contain Contain Spill (Use absorbent pads around the perimeter if there is a risk of spreading) ppe->contain cleanup Clean Up Spill (Dry Method) - Do NOT add water - Gently cover with absorbent material - Sweep or scoop into waste container contain->cleanup package Package & Label Waste (Place all contaminated materials into a hazardous waste container) cleanup->package decontaminate Decontaminate Area - Wipe with appropriate solvent - Wash with soap and water package->decontaminate report Report Incident (Follow institutional EHS protocol) decontaminate->report end End: Area is Safe report->end

Caption: Emergency Spill Cleanup Protocol for Solid this compound.

Spill Cleanup Steps:
  • Alert & Evacuate: Immediately alert others in the area and restrict access.[4]

  • Don PPE: Before approaching the spill, don the full PPE specified for spill cleanup in Table 2.

  • Avoid Dust Generation: This is the most critical aspect of cleaning a solid spill. Do not use a dry cloth or create sweeping motions that could aerosolize the powder.[4]

  • Clean Up:

    • Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated, sealable hazardous waste container. Use non-sparking tools if there is any fire risk in the area.

    • Place all contaminated materials, including gloves, shoe covers, and absorbent pads, into the same waste container.[8]

  • Decontaminate:

    • Once the bulk material is removed, decontaminate the surface by wiping with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.

    • All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as per your institution's policy.

By adhering to these scientifically-grounded procedures, you ensure that your innovative work does not come at the cost of safety or environmental integrity.

References

  • Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers. (2014-03-04). [Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Flame retardant - Wikipedia. [Link]

  • Chemical Process SOP Example (5-Bromo-2-Deoxyuridine). University of Wyoming. [Link]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. (2003-08-06). [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Personal Protective Equipment - General Requirements. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment. American Society of Health-System Pharmacists (ASHP). [Link]

  • Incineration Processes and Environmental Releases. National Center for Biotechnology Information (NCBI). [Link]

  • 5-bromo-2-chloro-4'-ethoxydiphenylmethane Safety Data Sheets(SDS). LookChem. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. (1999). [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes. U.S. Environmental Protection Agency (EPA). (1999-08-25). [Link]

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A Comprehensive Guide to the Safe Handling of 5-Bromo-2-chloro-4-ethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, field-proven safety and handling protocols for 5-Bromo-2-chloro-4-ethoxypyrimidine. The information herein is synthesized from established safety data for structurally related halogenated pyrimidines and is designed to empower you with the knowledge to work safely and effectively. This document goes beyond a simple checklist, offering a framework for understanding the "why" behind each safety recommendation, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Assessment and Core Principles

Core Directive: Treat this compound as a hazardous substance. All handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) in a controlled environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE Component Specification Rationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact.[4] Inspect gloves for any signs of degradation or puncture before use.
Eye Protection Safety glasses with side shields or safety gogglesTo protect against splashes and airborne particles.[5]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo prevent inhalation of dust or vapors.[2][5][6]

Workflow for Donning and Doffing PPE:

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves (First Pair) Don2->Don3 Don4 4. Gloves (Second Pair) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Doff4 4. Safety Glasses/Goggles Doff3->Doff4 Disposal_Workflow cluster_disposal Chemical Disposal Workflow Step1 1. Collect Waste in a Labeled, Sealed Container Step2 2. Store in a Designated Hazardous Waste Area Step1->Step2 Step3 3. Arrange for Pickup by a Licensed Waste Disposal Service Step2->Step3

Caption: Step-by-step chemical waste disposal process.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Place all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), into a clearly labeled, sealed container.

    • The label should include the chemical name and a hazard warning.

  • Storage:

    • Store the waste container in a designated, secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. [6] * Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Capot Chemical. MSDS of 5-Bromo-4-chloro-6-cyclopropylpyrimidine. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • University of Wyoming. Chemical Process SOP Example. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.